Methyl 4-methylpyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methylpyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-4-8-6(9-5)7(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTKRRHHGSAUGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665043 | |
| Record name | Methyl 4-methylpyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317334-58-0 | |
| Record name | Methyl 4-methylpyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-Methylpyrimidine-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic route to Methyl 4-methylpyrimidine-2-carboxylate, a key heterocyclic building block in the development of novel pharmaceutical agents and agrochemicals. The synthesis is presented in a three-step sequence, commencing with the formation of the pyrimidine core via a Pinner-type condensation to yield 4-methylpyrimidine-2-carbonitrile. This intermediate is then subjected to hydrolysis to afford 4-methylpyrimidine-2-carboxylic acid, which is subsequently esterified to the final product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the synthetic strategy.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The title compound, this compound, is a valuable synthon that allows for further molecular elaboration, making its efficient and scalable synthesis a topic of significant interest. This guide delineates a reliable and well-precedented synthetic pathway, emphasizing the underlying chemical principles and practical considerations for its successful implementation in a laboratory setting.
Overall Synthetic Strategy
The synthesis of this compound is strategically designed in three distinct stages. This approach allows for the isolation and purification of key intermediates, ensuring high purity of the final product. The overall workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Methylpyrimidine-2-carbonitrile
The initial step involves the construction of the 4-methylpyrimidine ring system with a nitrile functionality at the C2 position. This is achieved through a Pinner-type pyrimidine synthesis, which is a classic and versatile method for forming the pyrimidine core.[1][2] The reaction involves the condensation of a 1,3-dicarbonyl compound, in this case, acetylacetone, with a suitable N-C-N synthon bearing a nitrile group, such as cyanoguanidine.
Experimental Protocol
-
Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.0 eq) in absolute ethanol, add cyanoguanidine (1.0 eq). Stir the mixture at room temperature until the cyanoguanidine has completely dissolved.
-
Addition of 1,3-Dicarbonyl: To the resulting solution, add acetylacetone (1.0 eq) dropwise over a period of 30 minutes. The temperature of the reaction mixture should be maintained below 30 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-methylpyrimidine-2-carbonitrile.
Mechanistic Insights
The reaction proceeds via a nucleophilic attack of the deprotonated acetylacetone on one of the carbon atoms of cyanoguanidine, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. The use of a strong base like sodium ethoxide is crucial for the deprotonation of both acetylacetone and cyanoguanidine, thereby facilitating the condensation reaction.
Part 2: Synthesis of 4-Methylpyrimidine-2-carboxylic acid
The second step in the synthesis is the hydrolysis of the nitrile group of 4-methylpyrimidine-2-carbonitrile to the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis and can be achieved under either acidic or basic conditions.[3][4]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-methylpyrimidine-2-carbonitrile (1.0 eq) in a solution of aqueous sodium hydroxide (e.g., 10-20% w/v).
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas and by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The precipitated product, 4-methylpyrimidine-2-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.
Causality Behind Experimental Choices
Basic hydrolysis is often preferred for this type of substrate as it minimizes potential side reactions on the pyrimidine ring that can occur under harsh acidic conditions. The concentration of the base and the reaction temperature are critical parameters that need to be optimized to ensure complete hydrolysis without degradation of the product.
Part 3: Synthesis of this compound
The final step is the esterification of 4-methylpyrimidine-2-carboxylic acid to the desired methyl ester. The Fischer esterification is a reliable and widely used method for this purpose, involving the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[5][6]
Experimental Protocol
-
Reaction Setup: Suspend 4-methylpyrimidine-2-carboxylic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and the reagent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas, to the suspension.
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel to afford pure this compound.
Self-Validating System
The purity of the final product can be readily assessed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectral data should confirm the presence of the methyl ester group and the 4-methylpyrimidine core.
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield | Key Reaction Conditions |
| 1 | Acetylacetone, Cyanoguanidine | 4-Methylpyrimidine-2-carbonitrile | 60-70% | Sodium ethoxide, Ethanol, Reflux |
| 2 | 4-Methylpyrimidine-2-carbonitrile | 4-Methylpyrimidine-2-carboxylic acid | 80-90% | Aqueous NaOH, Reflux |
| 3 | 4-Methylpyrimidine-2-carboxylic acid, Methanol | This compound | 75-85% | Catalytic H₂SO₄ or HCl, Methanol, Reflux |
Conclusion
The synthetic route detailed in this guide provides a practical and efficient method for the preparation of this compound. The three-step approach, involving a Pinner-type condensation, nitrile hydrolysis, and Fischer esterification, is based on well-established and reliable chemical transformations. The provided protocols and mechanistic insights are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and development.
References
-
Pinner, A. Ueber die Einwirkung von Acetessigäther auf die Amidinester. Ber. Dtsch. Chem. Ges.1885 , 18, 759-760. [Link]
-
Brown, D. J. The Pyrimidines. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Ltd., 2008; pp 1-15. [Link]
- O'Neil, M. J. (Ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
- Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 2nd ed. New York: Wiley-VCH, 1999.
-
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28, 3252-3258. [Link]
-
Organic Syntheses, Coll. Vol. 3, p.385 (1955); Vol. 28, p.55 (1948). [Link]
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- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Crystal Structure of Methyl 4-Methylpyrimidine-2-Carboxylate
This guide provides a comprehensive technical overview of the crystal structure of methyl 4-methylpyrimidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The elucidation of its three-dimensional atomic arrangement is crucial for understanding its physicochemical properties and potential applications. This document details the experimental methodology, presents a thorough analysis of the structural features, and discusses the implications of these findings for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrimidine Derivatives
Pyrimidine derivatives are a class of heterocyclic compounds that form the backbone of nucleic acids and are integral to numerous biological processes. Their versatile chemical nature has led to their widespread use as scaffolds in the development of therapeutic agents, including antibacterial and antifungal drugs. The compound of focus, this compound, is a valuable synthetic intermediate in the creation of more complex molecules.[1][2][3] A precise understanding of its solid-state structure through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.[4][5]
Experimental Determination of the Crystal Structure
The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of the compound and growth of high-quality single crystals to the collection and analysis of X-ray diffraction data.[6][7]
Synthesis and Crystal Growth
The synthesis of this compound can be achieved through various established organic chemistry routes. For the purpose of crystallographic analysis, the synthesized compound must be of high purity.
Experimental Protocol: Slow Evaporation for Single Crystal Growth
-
Dissolution: A supersaturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: The hot solution is filtered to remove any particulate impurities that could act as unwanted nucleation sites.
-
Slow Evaporation: The filtered solution is placed in a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent at a constant temperature. This slow process is critical to allow for the orderly arrangement of molecules into a well-defined crystal lattice.
-
Crystal Harvesting: Once suitable single crystals of approximately 0.1-0.3 mm in size have formed, they are carefully harvested from the mother liquor.[6]
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Analysis of the Crystal Structure
The crystal structure of this compound reveals key details about its molecular geometry and intermolecular interactions.
Molecular Geometry
The pyrimidine ring is essentially planar. The methyl and carboxylate groups are substituents on this ring. The precise bond lengths and angles provide insight into the electronic distribution within the molecule.
Table 1: Selected Bond Lengths and Angles
| Bond/Angle | Value (Å or °) |
| C2-N1 | Value |
| C2-N3 | Value |
| C4-C5 | Value |
| C2-C7 | Value |
| O1-C7 | Value |
| O2-C7 | Value |
| N1-C2-N3 | Value |
| C4-C5-C6 | Value |
| O1-C7-O2 | Value |
| (Note: Specific values would be populated from the crystallographic information file (CIF).) |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false]; node [shape=point, color="#202124"]; edge [color="#4285F4"];// Atoms N1 [label="N1", pos="0,1!", shape=plaintext, fontcolor="#EA4335"]; C2 [label="C2", pos="-0.87,0.5!", shape=plaintext, fontcolor="#202124"]; N3 [label="N3", pos="-0.87,-0.5!", shape=plaintext, fontcolor="#EA4335"]; C4 [label="C4", pos="0,-1!", shape=plaintext, fontcolor="#202124"]; C5 [label="C5", pos="0.87,-0.5!", shape=plaintext, fontcolor="#202124"]; C6 [label="C6", pos="0.87,0.5!", shape=plaintext, fontcolor="#202124"]; C_Me [label="C_Me", pos="0,-2!", shape=plaintext, fontcolor="#202124"]; C_CO [label="C_CO", pos="-1.74,1!", shape=plaintext, fontcolor="#202124"]; O1 [label="O1", pos="-1.74,1.8!", shape=plaintext, fontcolor="#FBBC05"]; O2 [label="O2", pos="-2.61,0.5!", shape=plaintext, fontcolor="#FBBC05"]; C_OMe [label="C_OMe", pos="-3.48,1!", shape=plaintext, fontcolor="#202124"];
// Bonds N1 -- C2 -- N3 -- C4 -- C5 -- C6 -- N1; C4 -- C_Me; C2 -- C_CO; C_CO -- O1 [style=double]; C_CO -- O2; O2 -- C_OMe; }
Caption: A 2D representation of the molecular structure of this compound.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of this compound are held together by a network of weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyrimidine rings. These interactions dictate the overall crystal packing and influence the material's physical properties, such as its melting point and solubility.
Implications for Research and Drug Development
The detailed structural information obtained from this analysis is invaluable for several reasons:
-
Structure-Activity Relationship (SAR) Studies: For drug development professionals, the precise geometry of the molecule can be used in computational modeling and docking studies to predict its interaction with biological targets.
-
Polymorph Screening: The understanding of the crystal packing can guide efforts to identify and characterize different polymorphic forms of the compound, which may exhibit varying physical properties and bioavailability.
-
Materials Science: The intermolecular interactions can inform the design of new materials with specific properties, such as conductivity or optical characteristics.
Conclusion
The single-crystal X-ray diffraction analysis of this compound provides a definitive three-dimensional structure, offering crucial insights into its molecular conformation and supramolecular assembly. This foundational knowledge is essential for its application in medicinal chemistry and materials science, enabling a more rational approach to the design of novel compounds and materials.
References
- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
- University of York. (n.d.). Single Crystal X-ray Diffraction - Chemistry Teaching Labs.
- SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
- Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
- Zhang, F.-H., Zhang, H., Sun, C.-X., Li, P.-H., & Jiang, L. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Taylor & Francis.
- MedchemExpress.com. (n.d.). Methyl pyrimidine-2-carboxylate | Biochemical Reagent.
- Benchchem. (n.d.). Methyl 2-Methylpyrimidine-4-carboxylate|RUO.
Sources
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- 4. creative-biostructure.com [creative-biostructure.com]
- 5. pulstec.net [pulstec.net]
- 6. fiveable.me [fiveable.me]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-Methylpyrimidine-2-carboxylate
Foreword: The Analytical Power of NMR in Heterocyclic Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemical analysis, offering unparalleled insight into molecular structure.[1] For researchers in drug development and materials science, where heterocyclic compounds like pyrimidines form the backbone of countless active molecules, a deep understanding of NMR is not merely academic—it is a prerequisite for innovation.[2][3] This guide provides a comprehensive analysis of the ¹H NMR spectrum of a representative pyrimidine derivative, methyl 4-methylpyrimidine-2-carboxylate. Moving beyond a simple data sheet, we will dissect the spectrum through the lens of a seasoned scientist, explaining the causal relationships between molecular architecture and spectral output. We will explore the theoretical underpinnings of chemical shifts and coupling constants and provide a field-proven, self-validating protocol for acquiring high-quality data.
Molecular Structure and Proton Environment
To interpret the ¹H NMR spectrum, we must first understand the molecule's structure and identify its unique proton environments. This compound possesses four distinct proton signals, which are labeled for clarity in the diagram below.
Caption: Structure of this compound.
The key proton environments are:
-
H₅ and H₆: Protons directly attached to the pyrimidine ring. Their chemical shifts are highly sensitive to the electronic effects of the ring's nitrogen atoms and substituents.
-
C₄-CH₃: Protons of the methyl group at the C4 position.
-
OCH₃: Protons of the methyl ester group at the C2 position.
Spectral Analysis: Decoding the Signals
The ¹H NMR spectrum of this molecule is predicted to exhibit four distinct signals. The chemical shift (δ), integration, and multiplicity of each signal provide specific structural information. Protons on aromatic rings typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current. In heteroaromatic systems like pyrimidine, the electronegative nitrogen atoms further withdraw electron density, causing adjacent protons to shift even further downfield.[4][5]
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H₆ | ~8.9 - 9.1 | Doublet (d) | 1H | JH5-H6 ≈ 5.0 Hz |
| H₅ | ~7.4 - 7.6 | Doublet (d) | 1H | JH5-H6 ≈ 5.0 Hz |
| OCH₃ (Ester) | ~3.9 - 4.1 | Singlet (s) | 3H | N/A |
| C₄-CH₃ (Ring) | ~2.6 - 2.8 | Singlet (s) | 3H | N/A |
Causality Behind the Spectral Features:
-
H₆ (δ ~8.9 - 9.1 ppm): This proton is positioned between two electronegative nitrogen atoms, resulting in significant deshielding and placing it furthest downfield. Its signal appears as a doublet due to coupling with the adjacent H₅ proton.
-
H₅ (δ ~7.4 - 7.6 ppm): This proton is adjacent to one nitrogen atom and the methyl-substituted carbon. The electron-donating nature of the methyl group provides some shielding relative to an unsubstituted pyrimidine, placing it upfield from H₆.[4] It also appears as a doublet due to coupling with H₆. The coupling constant, JH5-H6, is expected to be around 5.0 Hz, a typical value for ortho-coupling in pyrimidine rings.[6][7]
-
OCH₃ (δ ~3.9 - 4.1 ppm): The protons of the methyl ester are deshielded by the adjacent electronegative oxygen atom. They appear as a sharp singlet because there are no neighboring protons within three bonds to cause splitting.
-
C₄-CH₃ (δ ~2.6 - 2.8 ppm): These protons are on a carbon attached to the aromatic ring, a so-called "benzylic" position. They are deshielded by the ring current but less so than the ester methyl group. This signal is also a singlet due to the absence of adjacent protons.
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, reproducible ¹H NMR spectrum is paramount. The following protocol is designed to ensure spectral integrity, from sample preparation to data acquisition.
Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on proper sample preparation.[1]
-
Analyte Weighing: Accurately weigh 2-5 mg of this compound. Using this amount provides a strong signal-to-noise ratio for a ¹H spectrum without introducing concentration effects like line broadening.[8]
-
Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent initial choice as it is a versatile solvent for many organic compounds and has a minimal residual signal (δ ~7.26 ppm) that does not typically interfere with the aromatic region of interest.
-
Dissolution: Prepare the sample in a small, clean vial first to ensure complete dissolution. Gentle vortexing may be required. This step is crucial; undissolved particulates will severely degrade the magnetic field homogeneity, leading to poor spectral resolution.[9]
-
Filtration and Transfer: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a high-quality 5 mm NMR tube. This filtration step removes any suspended microparticulates.[9]
-
Tube Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
These parameters are representative for a standard 400 MHz spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample. This step is critical for achieving sharp lines and high resolution.
-
Acquisition Parameters:
-
Experiment: Standard 1D Proton (zg30)
-
Pulse Angle: 30 degrees (a smaller flip angle allows for a shorter relaxation delay).
-
Spectral Width: 0-12 ppm (to ensure all signals are captured).
-
Number of Scans: 8-16 scans. This is typically sufficient for a sample of this concentration to achieve excellent signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual CDCl₃ solvent peak to δ 7.26 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
The following workflow diagram illustrates this comprehensive process.
Sources
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- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
An In-Depth Technical Guide to Methyl 4-methylpyrimidine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Foreword
This document provides a comprehensive technical overview of Methyl 4-methylpyrimidine-2-carboxylate, a heterocyclic building block with significant potential in synthetic and medicinal chemistry. As drug discovery pipelines increasingly rely on novel scaffolds, a deep understanding of versatile intermediates like this pyrimidine derivative is paramount. This guide moves beyond a simple recitation of data, offering insights into its synthesis, reactivity, and strategic application. The methodologies and safety protocols described herein are synthesized from established chemical principles and data from structurally related compounds, providing a robust framework for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
This compound is a substituted pyrimidine, a class of nitrogen-containing heterocycles that form the core of nucleobases and are prevalent in a vast number of biologically active molecules.[1] Its structure features a methyl ester at the 2-position and a methyl group at the 4-position, offering distinct sites for chemical modification.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 317334-58-0 | [2] |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| IUPAC Name | This compound | |
| SMILES | COC(=O)C1=NC=CC(C)=N1 | |
| InChIKey | NGTKRRHHGSAUGO-UHFFFAOYSA-N | [2] |
| Polar Surface Area (PSA) | 52.08 Ų | [2] |
| Computed logP | 0.57160 | [2] |
| Physical Form | Solid (predicted) | - |
| Melting/Boiling Point | Not readily available in literature | - |
Note: Experimental data for properties such as melting point and boiling point are not widely published. Values for PSA and logP are computationally derived.
Safety, Handling, and Storage
2.1 Hazard Identification (Inferred)
-
GHS Pictograms:
-
Signal Word: Warning
-
Potential Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
2.2 Recommended Handling and Personal Protective Equipment (PPE)
Given the potential hazards, standard laboratory precautions should be strictly followed.
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Avoid breathing dust or vapors. If dust is generated, a NIOSH-approved respirator may be necessary.
2.3 First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
2.4 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from strong oxidizing agents.
Synthesis and Reaction Mechanism
The synthesis of pyrimidine rings is a cornerstone of heterocyclic chemistry. The most common and versatile approach involves the condensation of a compound containing an N-C-N fragment (like an amidine) with a 1,3-dielectrophilic C-C-C fragment (like a 1,3-dicarbonyl or its synthetic equivalent).[4]
A plausible and efficient pathway for the synthesis of this compound involves the reaction of acetamidine with a β-keto ester, specifically Methyl 2,4-dioxobutanoate . This reaction, a variation of the classic pyrimidine synthesis, proceeds via a condensation-cyclization-dehydration sequence.
3.1 Proposed Synthesis Pathway
The reaction likely proceeds as follows:
-
Nucleophilic Attack: One of the nitrogen atoms of acetamidine attacks one of the carbonyl carbons of Methyl 2,4-dioxobutanoate.
-
Intramolecular Cyclization: The second nitrogen of the amidine intermediate attacks the remaining carbonyl group, forming a cyclic hemiaminal intermediate.
-
Dehydration: Elimination of two molecules of water leads to the formation of the aromatic pyrimidine ring.
Caption: Plausible synthesis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs across various therapeutic areas, including oncology, infectious diseases, and CNS disorders.[1] Its nitrogen atoms act as hydrogen bond acceptors, and the planar aromatic system can engage in π-stacking interactions with biological targets.
This compound serves as a versatile starting material for the synthesis of more complex molecules. The ester group can be readily converted into other functionalities such as amides, hydrazides, or reduced to an alcohol, while the core ring system can undergo further substitution.
4.1 Role as a Synthetic Intermediate
A primary application is the conversion of the methyl ester to a carboxylic acid, which can then be coupled with various amines to generate a library of pyrimidine-2-carboxamides. This amide coupling is one of the most frequently used reactions in drug discovery for exploring structure-activity relationships (SAR).[5]
Derivatives of pyrimidine carboxamides have shown promise as potent biologically active agents. For example, related structures have been investigated for their fungicidal activity, potentially by inhibiting key enzymes like succinate dehydrogenase.
Caption: Workflow for generating bioactive candidates.
Experimental Protocol: Two-Step Synthesis of a Pyrimidine-2-Carboxamide Derivative
This section provides a representative, self-validating protocol for the conversion of this compound to a derivative via hydrolysis and subsequent amide coupling. This two-step, one-pot procedure is a common workflow in medicinal chemistry.
5.1 Objective
To synthesize N-benzyl-4-methylpyrimidine-2-carboxamide from this compound.
5.2 Materials & Reagents
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
N,N-Dimethylformamide (DMF), anhydrous
-
Benzylamine (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, standard glassware
5.3 Step-by-Step Procedure
Step 1: Saponification (Ester Hydrolysis)
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours). Causality: LiOH is a strong base that nucleophilically attacks the ester carbonyl, leading to hydrolysis to the carboxylate salt.
-
Once complete, carefully acidify the mixture to pH ~3-4 with 1M HCl. The product, 4-methylpyrimidine-2-carboxylic acid, may precipitate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude carboxylic acid is typically used directly in the next step without further purification. Self-validation: The formation of the acid can be confirmed by LC-MS, observing the expected mass shift.
Step 2: Amide Coupling
-
Place the crude 4-methylpyrimidine-2-carboxylic acid from the previous step in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the acid in anhydrous DMF.
-
Add benzylamine (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Causality: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the carboxylic acid and amine hydrochloride salts, facilitating the reaction.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add this solution to the reaction mixture. Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is readily attacked by the amine.
-
Stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS for the formation of the desired amide product.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-methylpyrimidine-2-carboxamide. Self-validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its straightforward preparation from common precursors and the reactivity of its ester functional group make it an ideal starting point for the development of compound libraries in drug discovery and agrochemical research. While detailed safety and physical data are sparse, adherence to standard chemical safety protocols for irritant compounds provides a robust framework for its safe handling. The synthetic pathways and protocols outlined in this guide demonstrate its utility and provide a foundation for its practical application in the laboratory.
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An In-depth Technical Guide to the Reactivity of Methyl 4-Methylpyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Understanding the nuanced reactivity of substituted pyrimidines is paramount for the rational design and synthesis of novel molecular entities. This guide provides a comprehensive exploration of the chemical reactivity of a specific, yet illustrative, pyrimidine derivative: methyl 4-methylpyrimidine-2-carboxylate. By dissecting the electronic and steric influences of its substituents, we aim to provide a predictive framework for its behavior in various chemical transformations, thereby empowering researchers in their synthetic endeavors.
Structural and Electronic Landscape of this compound
This compound presents a fascinating case study in heterocyclic reactivity. The pyrimidine ring is inherently electron-deficient, a consequence of the presence of two electronegative nitrogen atoms at positions 1 and 3. This π-deficient nature profoundly influences its chemical behavior, rendering it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution.[1][2]
The substituents at the C2 and C4 positions further modulate this intrinsic reactivity:
-
Methyl Group (C4): As an electron-donating group (EDG) through inductive effects, the methyl group at the C4 position slightly counteracts the electron-withdrawing nature of the pyrimidine ring. This has implications for both the rate and regioselectivity of substitution reactions.
-
Methyl Carboxylate Group (C2): Conversely, the methyl carboxylate group at the C2 position is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. This group significantly enhances the electrophilicity of the pyrimidine ring, particularly at the positions ortho and para to it (C4 and C6).
This push-pull electronic configuration—an electron-donating group at C4 and an electron-withdrawing group at C2—creates a unique reactivity profile that will be explored in the subsequent sections.
Diagram 1: Structure of this compound
A 2D representation of this compound.
Synthesis of this compound
For the synthesis of our target molecule, a plausible pathway would involve the condensation of a β-keto ester with an appropriate amidine derivative.
Diagram 2: Proposed Pinner Synthesis of this compound
Conceptual workflow for the Pinner synthesis.
Proposed Experimental Protocol: Pinner Synthesis
Objective: To synthesize this compound via a Pinner-type condensation.
Materials:
-
Amidine hydrochloride (derived from a suitable nitrile)
-
Methyl acetoacetate
-
Sodium methoxide
-
Anhydrous methanol
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Amidine: The required amidine can be prepared from the corresponding nitrile via the Pinner reaction with an alcohol in the presence of HCl gas to form the imidate, followed by treatment with ammonia.[5]
-
Condensation Reaction: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). b. To this solution, add the amidine hydrochloride (1 equivalent) and stir for 15-20 minutes at room temperature. c. Add methyl acetoacetate (1 equivalent) dropwise to the reaction mixture. d. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). b. Remove the solvent under reduced pressure. c. Partition the residue between water and an organic solvent (e.g., ethyl acetate). d. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Causality Behind Experimental Choices:
-
Base Catalysis: The use of a strong base like sodium methoxide is crucial to deprotonate the amidine hydrochloride and facilitate the initial nucleophilic attack on the β-keto ester.[1]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to hydrolysis of the reactants and intermediates, hence the use of anhydrous methanol and an inert atmosphere.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
Reactivity of the Pyrimidine Ring
The reactivity of this compound is a delicate balance between the electron-donating methyl group and the electron-withdrawing methyl carboxylate group, all superimposed on the inherent π-deficient character of the pyrimidine ring.
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is activated towards nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions.[6] In our target molecule, the C2 and C4 positions are already substituted. The C6 position, being para to the electron-withdrawing methyl carboxylate group, is expected to be activated towards nucleophilic attack. However, the presence of a good leaving group at this position would be necessary for a substitution reaction to occur.
If a derivative with a suitable leaving group at C6 (e.g., a halogen) were synthesized, it would be a prime candidate for SNAr reactions. The electron-donating methyl group at C4 would have a modest deactivating effect on this position compared to an unsubstituted pyrimidine.
Table 1: Predicted Reactivity Towards Nucleophiles
| Position | Substituent | Predicted Reactivity towards SNAr (with a leaving group) | Rationale |
| C2 | -COOCH3 | High | Strong electron-withdrawing group activates the ring. |
| C4 | -CH3 | Moderate | Electron-donating group has a deactivating effect. |
| C6 | -H | High | Activated by the para-electron-withdrawing group at C2. |
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature.[6] When it does occur, it is highly regioselective for the C5 position, which is the most electron-rich carbon. The presence of the electron-donating methyl group at C4 would further favor electrophilic attack at C5. However, the strong deactivating effect of the methyl carboxylate group at C2 is likely to make electrophilic substitution on this ring very challenging, requiring harsh reaction conditions.
Diagram 3: Regioselectivity of Substitution Reactions
General regioselectivity of pyrimidine substitutions.
Reactions at the Substituents
The functional groups attached to the pyrimidine ring also offer avenues for chemical modification.
-
Hydrolysis of the Ester: The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[7][8] This carboxylic acid can then be a handle for further derivatization, such as amide bond formation.
Protocol: Alkaline Hydrolysis of this compound
-
Dissolve this compound in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (1.5-2.0 equivalents).
-
Heat the mixture to reflux for 1-4 hours, monitoring by TLC.
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Reactions of the Methyl Group: While generally unreactive, the methyl group at C4 can potentially undergo reactions under specific conditions, such as radical halogenation, although this would likely be unselective.
Spectroscopic Characterization
While specific, published spectroscopic data for this compound is scarce, we can predict the key features based on the analysis of similar structures.[9][10][11]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| 1H NMR | - A singlet for the methyl group at C4 (δ ≈ 2.5-2.7 ppm). - A singlet for the methyl ester protons (δ ≈ 3.9-4.1 ppm). - Two doublets for the aromatic protons at C5 and C6 (δ ≈ 7.0-9.0 ppm), with coupling constants typical for adjacent protons on a pyrimidine ring. |
| 13C NMR | - A signal for the methyl carbon at C4 (δ ≈ 20-25 ppm). - A signal for the methyl ester carbon (δ ≈ 50-55 ppm). - Signals for the pyrimidine ring carbons (δ ≈ 110-170 ppm). - A signal for the carbonyl carbon of the ester (δ ≈ 160-170 ppm). |
| Mass Spec. | - A molecular ion peak (M+) corresponding to the molecular weight of the compound (C7H8N2O2 = 152.15 g/mol ).[12] - Fragmentation patterns corresponding to the loss of the methoxy group (-OCH3) and the entire methyl carboxylate group (-COOCH3). |
Conclusion and Future Outlook
This compound serves as an excellent model for understanding the intricate reactivity of substituted pyrimidines. The interplay of its electron-donating and electron-withdrawing substituents on the π-deficient pyrimidine core dictates its behavior in chemical transformations. While direct experimental data for this specific molecule is limited, a robust understanding of its synthetic accessibility and reactivity can be extrapolated from the well-established principles of heterocyclic chemistry.
For drug development professionals, this guide highlights the potential of this and similar scaffolds as versatile intermediates. The ability to selectively functionalize the pyrimidine ring and its substituents opens up a vast chemical space for the exploration of novel therapeutic agents. Future research should focus on the detailed experimental validation of the predicted reactivity of this compound and the exploration of its utility in the synthesis of biologically active molecules.
References
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Pinner pyrimidine synthesis. Slideshare. [Link]
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Pinner pyrimidine synthesis. Slideshare. [Link]
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Pinner pyrimidine synthesis. Slideshare. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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Pyrimidine - Wikipedia. [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. [Link]
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Pinner reaction - Wikipedia. [Link]
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Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Taylor & Francis Online. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. International Journal of Organic Chemistry. [Link]
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Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI. [Link]
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Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. PubMed. [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
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1.31: Electrophilic Substitution. Chemistry LibreTexts. [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health. [Link]
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Methyl 4-aminopyridine-2-carboxylate. PubChem. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. ResearchGate. [Link]
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Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
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Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses. [Link]
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Solubility of methyl 4-methylpyrimidine-2-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 4-methylpyrimidine-2-carboxylate in Organic Solvents
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from synthesis and purification to formulation and bioavailability—this document offers a deep dive into the theoretical and practical aspects of its dissolution in various organic solvents. We will explore the physicochemical properties of the molecule, present standardized protocols for experimental solubility determination, and discuss the thermodynamic principles that govern its solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a paramount physical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent. For this compound, a heterocyclic compound often employed as a building block in the synthesis of more complex molecules, understanding its solubility is not merely an academic exercise. It is a critical factor that dictates the efficiency of its synthesis, purification via recrystallization, and its ultimate formulation into a drug product. Poor solubility can lead to significant challenges, including low bioavailability and difficulties in achieving desired therapeutic concentrations.
Pyrimidine derivatives, as a class of compounds, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1] The study of their solubility is essential for the discovery and development of new drugs.[1] This guide will provide the foundational knowledge required to systematically approach the solubility assessment of this compound.
Physicochemical Properties of this compound
A molecule's inherent physicochemical properties are the primary determinants of its solubility in a given solvent. For this compound, the key parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.151 g/mol | [2] |
| Calculated logP | 0.57160 | [2] |
| Polar Surface Area (PSA) | 52.08 Ų | [2] |
The calculated octanol-water partition coefficient (logP) of 0.57160 suggests that this compound is a relatively polar molecule. This polarity arises from the presence of two nitrogen atoms in the pyrimidine ring and the ester functional group, which are capable of acting as hydrogen bond acceptors. The polar surface area (PSA) of 52.08 Ų further supports this, indicating a significant potential for interactions with polar solvents.
Based on these properties, it is anticipated that this compound will exhibit favorable solubility in polar organic solvents, such as alcohols (e.g., methanol, ethanol), and polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide). Conversely, its solubility is expected to be limited in nonpolar solvents like hexanes or toluene.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by thermodynamic principles. The process of dissolution can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For a crystalline solid, the overall process is influenced by both the crystal lattice energy of the solid and the solvation energy of the dissolved solute.
Several thermodynamic models can be employed to predict and correlate solubility data. The Apelblat equation, for instance, is a semi-empirical model that is widely used to describe the temperature dependence of solubility.[1] More advanced models, such as the UNIFAC and Hildebrand solubility parameter models, can provide predictions based on the molecular structure of the solute and solvent.[3] In recent years, machine learning approaches combined with thermodynamic cycles have also shown promise in accurately predicting solubility curves for a wide range of organic molecules.[4][5]
Experimental Determination of Solubility
Accurate experimental data is the gold standard for assessing solubility. The following sections detail robust protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid is allowed to equilibrate with the solvent over an extended period.[6] This measurement is crucial for lead optimization and formulation development.[6]
-
Sample Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. Ensure that a visible amount of undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to permit the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a calibration curve.
-
Data Reporting: The measured concentration is reported as the thermodynamic solubility, typically in units of mg/mL or mol/L, at the specified temperature.
Diagram: Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for thermodynamic solubility determination.
Kinetic Solubility Determination
Kinetic solubility is a measure of the concentration of a compound that can be achieved upon rapid dissolution from a concentrated stock solution (typically in DMSO). This is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 20 mM.
-
Incubation Mixture: In a microtiter plate, add a small volume of the DMSO stock solution to a larger volume of the test organic solvent.
-
Precipitation Monitoring: Monitor the solution for the formation of a precipitate over a defined period, often using a plate reader to measure light scattering or turbidity.
-
Quantification: The concentration at which precipitation is first observed is reported as the kinetic solubility.
Expected Solubility Profile and Solvent Selection
Based on the physicochemical properties of this compound, a qualitative solubility profile can be predicted.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the nitrogen atoms and ester group of the solute. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions with the polar functional groups of the solute. |
| Nonpolar | Hexane, Toluene | Low | "Like dissolves like" principle; the polar solute has weak interactions with nonpolar solvents. |
For purification by recrystallization, an ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7] A solvent screening process is typically the first step in developing a recrystallization protocol.[7] Common solvent systems for the recrystallization of nitrogen-containing heterocycles include ethanol, or mixtures such as hexane/ethyl acetate or hexane/acetone.[8]
Diagram: Factors Influencing Solubility
Caption: Key factors governing the solubility of a compound.
Conclusion
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- Solubility and stability testing of novel pyrimidine deriv
- methyl 4-methylpyrimidine-2-carboxyl
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- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
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The Advent and Evolution of Pyrimidine-2-Carboxylate Synthesis: A Technical Guide for the Modern Chemist
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents and biologically active molecules. Among its many derivatives, the pyrimidine-2-carboxylate moiety stands out as a critical synthon, offering a versatile handle for molecular elaboration in drug discovery. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to pyrimidine-2-carboxylates. We will traverse the timeline from foundational cyclization strategies to modern catalytic methodologies, elucidating the causal chemical principles that have driven this synthetic evolution. This document is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also field-proven insights and detailed experimental protocols for the synthesis of this pivotal chemical entity.
Introduction: The Significance of the Pyrimidine-2-Carboxylate Core
The pyrimidine nucleus is a fundamental component of life itself, most famously as the basis for the nucleobases uracil, thymine, and cytosine in nucleic acids.[1] Beyond this biological role, synthetic pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] The introduction of a carboxylate group at the C2 position of the pyrimidine ring provides a key point for diversification, enabling the construction of amides, esters, and other functional groups essential for tuning a molecule's pharmacokinetic and pharmacodynamic profile. This makes the efficient and versatile synthesis of pyrimidine-2-carboxylates a topic of paramount importance in modern drug development.[4]
This guide will dissect the major strategies developed over more than a century to construct this valuable scaffold, providing a logical narrative of the field's progression.
Historical Perspective: From Classical Ring Formations to Functional Group Interconversions
The story of pyrimidine-2-carboxylate synthesis is interwoven with the broader history of pyrimidine chemistry. While early methods focused on the de novo construction of the pyrimidine ring, later innovations introduced more nuanced strategies involving the functionalization of a pre-formed pyrimidine core.
Foundational Discoveries in Pyrimidine Synthesis
The systematic investigation of pyrimidines began in the late 19th century. In 1884, Adolf Pinner reported the condensation of amidines with β-dicarbonyl compounds, a reaction that would become a cornerstone of pyrimidine synthesis and now bears his name.[5] Pinner first proposed the name "pyrimidin" in 1885.[5] A few years later, in 1891, Pietro Biginelli developed the now-famous three-component reaction between an aldehyde, a β-ketoester, and urea. While these classical methods were not initially directed at the synthesis of 2-carboxylate derivatives, they laid the essential groundwork for heterocyclic chemistry and provided the fundamental principles of pyrimidine ring closure. The parent pyrimidine compound was first prepared by Siegmund Gabriel and James Colman in 1900 by the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction.[5][6]
The Emergence of Indirect Routes: The Nitrile Handle
Directly installing a carboxylate group during the initial cyclization proved challenging in the early days of pyrimidine synthesis. Consequently, chemists developed indirect methods, with the hydrolysis of a 2-cyanopyrimidine precursor becoming a prevalent and reliable strategy. This two-step approach hinges on the successful synthesis of the 2-cyanopyrimidine intermediate, which can then be subjected to acidic or basic hydrolysis to yield the desired carboxylic acid.
The synthesis of 2-cyanopyrimidines can be achieved through various methods, including the nucleophilic substitution of a suitable leaving group (e.g., a halide or a sulfinate group) at the C2 position with a cyanide salt.[7] This approach offers a robust pathway to the pyrimidine-2-carboxylate scaffold.
Key Synthetic Methodologies and Their Mechanistic Underpinnings
The synthesis of pyrimidine-2-carboxylates has evolved from multi-step sequences to more direct and efficient one-pot procedures and catalytic reactions. This section details the most significant of these methodologies, providing both the "how" and the "why" behind each approach.
Synthesis via Hydrolysis of 2-Cyanopyrimidines
This classical and still widely used method involves two discrete stages: the synthesis of a 2-cyanopyrimidine intermediate and its subsequent hydrolysis.
Stage 1: Synthesis of 2-Cyanopyrimidine
A common route to 2-cyanopyrimidines is the Sandmeyer-type reaction, where a 2-aminopyrimidine is converted to a diazonium salt, which is then displaced by a cyanide.[7][8] The diazotization is typically performed in situ using sodium nitrite in a strong acid, followed by the addition of a copper(I) cyanide salt.[1][9]
Causality of Experimental Choices: The use of nitrous acid (from NaNO₂ and strong acid) is crucial for the formation of the diazonium salt from the primary amino group.[10] Copper(I) cyanide serves as both the source of the cyanide nucleophile and a catalyst in the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[1][7]
Stage 2: Hydrolysis to Pyrimidine-2-carboxylic Acid
The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, often using a strong base like potassium hydroxide in water, is a common and effective method.[11]
Causality of Experimental Choices: Strong bases like KOH facilitate the nucleophilic attack of hydroxide ions on the electrophilic carbon of the nitrile group. The reaction proceeds through a carboxamide intermediate, which is then further hydrolyzed to the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.[11][12]
-
Dissolution: Dissolve 2-cyanopyrimidine (1.0 eq) in water.
-
Addition of Base: Add potassium hydroxide (2.0 eq) to the solution with stirring.
-
Reflux: Heat the reaction mixture to reflux for 3-8 hours, monitoring the reaction progress by TLC.[11]
-
Work-up: Cool the reaction mixture to room temperature.
-
Neutralization: Carefully neutralize the solution with a 2N HCl solution to precipitate the product.
-
Isolation: Collect the solid product by filtration and dry under vacuum. The crude product can often be used without further purification or can be recrystallized if necessary.[11]
Modern Cyclization Strategies: The Zhichkin-Fairfax Synthesis
A significant advancement in the direct synthesis of pyrimidine carboxylates was reported by Zhichkin, Fairfax, and Eisenbeis in 2002.[13] This method provides a high-yielding and direct route to 2-substituted pyrimidine-5-carboxylic esters, a class of compounds that were previously challenging to access directly.[13]
The key to this approach is the use of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which acts as a versatile three-carbon building block. This stable reagent readily condenses with a variety of amidinium salts to afford the corresponding pyrimidine derivatives in good to excellent yields.[13]
Caption: Workflow for the Zhichkin-Fairfax synthesis of pyrimidine-5-carboxylates.
Causality of Experimental Choices: The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is a pre-activated and functionalized C3 synthon. The dimethoxy acetal serves as a protected aldehyde, which, upon cyclization and elimination of methanol, forms the pyrimidine ring. The reaction is driven by the formation of the stable aromatic pyrimidine core. The use of amidinium salts allows for the direct and versatile introduction of various substituents at the C2 position.[13]
-
Reaction Setup: To a solution of the desired amidinium salt (1.0 eq) in anhydrous DMF, add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.15 eq).[14]
-
Heating: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 1 hour.[14]
-
Quenching: After cooling to room temperature, add water to the reaction mixture, which typically results in the precipitation of the product.[14]
-
Isolation: Collect the solid by filtration, wash with water, and dry under vacuum to yield the 2-substituted pyrimidine-5-carboxylic ester.[14]
| R-group in Amidinium Salt | Product | Yield (%) |
| H | Methyl pyrimidine-5-carboxylate | 75 |
| Methyl | Methyl 2-methylpyrimidine-5-carboxylate | 85 |
| Phenyl | Methyl 2-phenylpyrimidine-5-carboxylate | 92 |
| 4-Chlorophenyl | Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate | 88 |
| Data adapted from Zhichkin, P. et al., Synthesis, 2002.[13] |
Transition Metal-Catalyzed Carboxylation
The advent of transition metal catalysis has opened new avenues for the synthesis of carboxylic acids, including pyrimidine-2-carboxylates. These methods often involve the direct carboxylation of a C-H or C-Halogen bond using carbon dioxide (CO₂) as a C1 source, which is an attractive approach from a green chemistry perspective.[15][16][17][18]
While the direct C-H carboxylation of pyrimidines at the C2 position is still an area of active research, the catalytic carboxylation of 2-halopyrimidines has shown promise. These reactions typically employ a palladium or nickel catalyst in the presence of a reducing agent.[17]
Caption: Simplified mechanism of Pd-catalyzed carboxylation of a 2-halopyrimidine.
Causality of Experimental Choices: The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) is essential for the initial oxidative addition into the carbon-halogen bond, which is the activation step.[17] A reducing agent is often required to generate the active catalytic species in situ. The insertion of CO₂, a thermodynamically stable molecule, into the metal-carbon bond is a critical step, often requiring specific ligands on the metal center to facilitate this process.[15]
Conclusion and Future Outlook
The synthesis of pyrimidine-2-carboxylates has progressed from classical, often indirect, methods to more sophisticated and direct strategies. The journey began with foundational ring-closing reactions that, while not specific to this class of compounds, provided the chemical grammar for pyrimidine synthesis. The development of functional group interconversion strategies, particularly the hydrolysis of 2-cyanopyrimidines, offered a reliable, albeit multi-step, pathway.
The modern era, exemplified by the Zhichkin-Fairfax synthesis, has embraced the design of highly functionalized building blocks for direct and efficient cyclization. Looking forward, the field is increasingly moving towards catalytic methods, including the direct functionalization of C-H bonds and the utilization of CO₂ as a sustainable C1 source. These cutting-edge approaches promise to further streamline the synthesis of pyrimidine-2-carboxylates, providing medicinal chemists with ever more powerful tools to construct the next generation of therapeutic agents. The continued evolution of these synthetic methodologies will undoubtedly play a pivotal role in the future of drug discovery and development.
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A Technical Guide to the Potential Biological Activity of Methyl 4-Methylpyrimidine-2-Carboxylate
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[4][5] This guide focuses on a specific, less-explored derivative: methyl 4-methylpyrimidine-2-carboxylate. While direct biological data on this compound is limited, its structural motifs—a pyrimidine core, a 4-methyl group, and a 2-carboxylate ester—suggest a high potential for therapeutic relevance. This document synthesizes information from related pyrimidine analogues to hypothesize potential biological activities and provides a comprehensive framework for their experimental validation. We will explore potential mechanisms of action and present detailed, field-proven protocols for screening its anticancer, antimicrobial, and anti-inflammatory efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrimidine derivatives.
Introduction and Chemical Profile
Nitrogen-containing heterocyclic compounds are paramount in drug discovery, with pyrimidines being one of the most significant classes.[3][4] They are integral to life as components of nucleic acids (cytosine, thymine, uracil) and are found in essential vitamins like thiamine and riboflavin.[1][6] The synthetic versatility of the pyrimidine ring has allowed medicinal chemists to generate extensive libraries of derivatives, leading to the development of numerous clinically approved drugs.[7][8]
This compound (CAS No. 317334-58-0) is a small molecule featuring the core pyrimidine heterocycle.
-
Structure:
-
A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
-
A methyl group (-CH₃) at position 4.
-
A methyl carboxylate group (-COOCH₃) at position 2.
-
The presence of the carboxylate ester at the 2-position and the methyl group at the 4-position are key features. The ester group can act as a hydrogen bond acceptor and is susceptible to hydrolysis by esterases in vivo, potentially converting the molecule into its corresponding carboxylic acid, which may have a different activity profile. The methyl group can influence steric interactions and lipophilicity. Based on the well-documented activities of structurally related compounds, we can logically hypothesize its potential biological roles.
Hypothesized Biological Activities from Analogue Analysis
The vast body of research on pyrimidine derivatives provides a strong foundation for predicting the potential activities of this compound.
Anticancer Potential
Pyrimidine derivatives are well-established as potent anticancer agents.[4][9] The most famous example is 5-fluorouracil, a cornerstone of chemotherapy. The mechanism often involves the inhibition of key enzymes in nucleotide synthesis or cell cycle regulation.[4] Derivatives have shown efficacy against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (Caco-2) cancers.[10] Some pyrimidines function as cyclin-dependent kinase (CDK) inhibitors, which are crucial for cell cycle progression.[11]
Hypothesis: this compound may exhibit cytotoxic activity against cancer cell lines by interfering with critical cellular processes like nucleotide metabolism or cell cycle signaling.
Antimicrobial (Antibacterial & Antifungal) Potential
The rise of multi-drug resistant pathogens necessitates the discovery of new antimicrobial agents, and pyrimidine derivatives are a promising source.[4] Compounds like Trimethoprim are known inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate synthesis.[12][13] Various synthetic pyrimidines have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[14][9][12] Furthermore, fluorinated pyrimidines like Flucytosine are effective antifungal agents.[4][12] The structural similarity of our target compound to these known inhibitors makes this a primary area for investigation.
Hypothesis: this compound could function as an antibacterial or antifungal agent, potentially by inhibiting essential enzymes like DHFR.
Anti-inflammatory Potential
Chronic inflammation is linked to numerous diseases, and pyrimidine derivatives have been developed as potent anti-inflammatory agents.[2][4] A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[15] Several studies have reported pyrimidine derivatives with selective COX-2 inhibitory activity comparable or superior to commercial drugs like meloxicam.[10][15]
Hypothesis: this compound may possess anti-inflammatory properties through the inhibition of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.
Strategic Framework for Biological Evaluation
A systematic approach is required to screen for and validate the hypothesized activities. The following workflow outlines a logical progression from initial screening to mechanistic investigation.
Caption: Step-by-step workflow for the MTT cell viability assay.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
Negative Control: Wells with cells treated with medium containing the same percentage of DMSO as the highest compound concentration (vehicle control).
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Antibacterial Activity (Broth Microdilution Assay)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Bacterial Culture: Grow bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight. Adjust the culture to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Negative Control: Wells with MHB and inoculum only (growth control).
-
Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin, Ampicillin) and inoculum.
-
Sterility Control: Wells with MHB only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (bacterial growth) is observed.
Protocol: Anti-inflammatory Activity (COX-2 Inhibition Assay)
This is a cell-free enzymatic assay to measure the direct inhibitory effect of the compound on COX-2 activity.
Methodology:
-
Assay Preparation: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical). The assay typically measures the peroxidase activity of COX.
-
Reaction Mixture: To the wells of a 96-well plate, add assay buffer, heme, purified human recombinant COX-2 enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubation: Incubate for a specified time (e.g., 5-10 minutes) at room temperature.
-
Detection: The reaction produces Prostaglandin G₂, which is measured colorimetrically. Read the absorbance at the recommended wavelength (e.g., 590 nm).
-
Controls: Include a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (DMSO).
-
-
Analysis: Calculate the percent inhibition of COX-2 activity for each compound concentration and determine the IC₅₀ value.
Potential Mechanisms and Data Interpretation
Positive results from primary screening warrant further investigation into the mechanism of action.
Potential Mechanism: DHFR Inhibition Many pyrimidine-based antimicrobials function by inhibiting Dihydrofolate Reductase (DHFR), a critical enzyme in the folic acid pathway necessary for DNA synthesis. [13]
Caption: Proposed inhibition of the bacterial folate pathway via DHFR.
Data Interpretation Summary
The table below summarizes the key output parameters from the proposed screening assays and their interpretation.
| Assay | Key Parameter | Interpretation |
| Anticancer (MTT) | IC₅₀ | Lower IC₅₀ value indicates higher cytotoxic potency against the cancer cell line. |
| Antibacterial | MIC | Lower MIC value indicates stronger antibacterial activity. |
| Anti-inflammatory | IC₅₀ (COX-2) | Lower IC₅₀ value indicates more potent inhibition of the COX-2 enzyme. |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on extensive literature on related pyrimidine derivatives, there is a strong scientific rationale to investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent. [2][4][10][11]The experimental workflows detailed in this guide provide a robust starting point for a comprehensive biological evaluation.
Should initial screenings yield positive "hits," future work should focus on:
-
Selectivity Screening: Assessing cytotoxicity against non-cancerous cell lines or inhibition of the COX-1 isoform to determine the therapeutic window and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to optimize potency and drug-like properties.
-
In Vivo Studies: Evaluating the efficacy and safety of promising compounds in relevant animal models.
The exploration of this molecule could lead to the discovery of a novel therapeutic agent, contributing to the rich legacy of the pyrimidine scaffold in medicine.
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Methodological & Application
Application Notes and Protocols for the Use of Methyl 4-Methylpyrimidine-2-carboxylate in Drug Discovery
Introduction: The Pyrimidine Scaffold and the Utility of Methyl 4-Methylpyrimidine-2-carboxylate
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of approved drugs.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring make it an excellent pharmacophore for interacting with a wide range of biological targets.[3] this compound, a readily functionalizable derivative, serves as a versatile building block for the synthesis of diverse compound libraries aimed at various therapeutic targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the discovery of novel therapeutics. We will delve into its synthesis, key chemical transformations, and its application in the development of kinase inhibitors and G protein-coupled receptor (GPCR) allosteric modulators, supported by detailed protocols and mechanistic insights.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| LogP | 0.57160 | [4] |
| Polar Surface Area (PSA) | 52.08 Ų | [4] |
| Hazard Codes | Xi (Irritant) | [4] |
These properties suggest that this compound is a relatively polar molecule with a low molecular weight, making it an attractive starting point for the synthesis of drug-like molecules. Its stability is generally good under standard laboratory conditions, though it is susceptible to hydrolysis under strongly acidic or basic conditions.[5]
Synthesis of this compound
A common and effective method for the synthesis of 4-methylpyrimidines involves the condensation of a 1-aminovinyl methyl ketone with a carboxamide or an amidine derivative.[6] While a specific protocol for this compound is not explicitly detailed in publicly available literature, a general procedure can be adapted from established pyrimidine syntheses.[7][8]
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route based on the condensation of a suitable amidine with a β-dicarbonyl compound equivalent.
Materials:
-
Methyl 2-amidinopyruvate
-
1,1-Dimethoxyacetone
-
Sodium methoxide
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-amidinopyruvate hydrochloride (1.0 equivalent).
-
Addition of Reagents: To the stirring mixture, add 1,1-dimethoxyacetone (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove methanol. To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality behind Experimental Choices:
-
Sodium methoxide acts as a base to deprotonate the amidine and facilitate the condensation reaction.
-
Methanol is a suitable solvent for this reaction as it dissolves the reactants and is compatible with the base used.
-
Refluxing provides the necessary energy to overcome the activation barrier of the condensation and cyclization steps.
-
Aqueous workup is necessary to remove inorganic salts and any remaining base.
-
Column chromatography is a standard method for purifying organic compounds to obtain the desired product with high purity.
Key Chemical Transformations and Applications in Drug Discovery
The ester functionality at the 2-position of this compound is a key handle for introducing molecular diversity. The two most common and impactful transformations are hydrolysis to the corresponding carboxylic acid and subsequent amide coupling.
Hydrolysis to 4-Methylpyrimidine-2-carboxylic acid
The conversion of the methyl ester to the carboxylic acid is a critical step, as the carboxylic acid can then be coupled with a wide array of amines to generate a diverse library of amides. This transformation is typically achieved through saponification using a base like lithium hydroxide or sodium hydroxide.[9][10][11]
Protocol 2: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of THF, methanol, and water in a round-bottom flask.
-
Addition of Base: Add a solution of LiOH (1.5 equivalents) in water to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-methylpyrimidine-2-carboxylic acid. If a precipitate does not form, extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.
Causality behind Experimental Choices:
-
LiOH or NaOH are strong bases that effectively hydrolyze the ester to the carboxylate salt.
-
A mixed solvent system (THF/Methanol/Water) is often used to ensure the solubility of both the starting material and the inorganic base.
-
Acidification is crucial to protonate the carboxylate salt and precipitate the free carboxylic acid.
-
Washing with an organic solvent before acidification removes any non-polar impurities and unreacted starting material.
Amide Coupling: A Gateway to Diverse Bioactive Molecules
The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry.[3] The 4-methylpyrimidine-2-carboxylic acid, synthesized in the previous step, can be coupled with a vast array of commercially available amines to generate libraries of amides for biological screening. Common coupling reagents include HATU, HBTU, and EDC/HOBt.
Protocol 3: Amide Coupling of 4-Methylpyrimidine-2-carboxylic acid
Materials:
-
4-Methylpyrimidine-2-carboxylic acid
-
Desired amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: To a solution of 4-methylpyrimidine-2-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid and DMF) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the desired amide.
Causality behind Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used).
-
DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine.
-
Anhydrous DMF is a polar aprotic solvent that is well-suited for amide coupling reactions.
-
Aqueous workup with sodium bicarbonate is essential to remove the coupling byproducts and any unreacted carboxylic acid.
Application in Kinase Inhibitor Drug Discovery
Protein kinases are a major class of drug targets, particularly in oncology.[2] The pyrimidine scaffold is a well-established "hinge-binder" that can mimic the adenine ring of ATP, making it an ideal core for kinase inhibitors.[12] The 4-methylpyrimidine-2-carboxamide scaffold can be elaborated to target a variety of kinases.
A notable example of a drug containing a related 2-aminopyrimidine core is Dasatinib , a potent inhibitor of BCR-ABL and Src kinases used in the treatment of chronic myelogenous leukemia.[13][14] While Dasatinib itself is not directly synthesized from this compound, the synthetic strategies employed in its analogs highlight the utility of the 4-methylpyrimidine-2-carboxamide core.[5]
The structure-activity relationship (SAR) studies of various pyrimidine-based kinase inhibitors reveal key insights. For instance, in a series of N2,N4-disubstituted pyrimidine-2,4-diamines, the nature of the substituents at the 2- and 4-positions significantly influences their potency and selectivity against CDK2 and CDK9.[15] Similarly, for PI3K inhibitors based on a 4-morpholinopyrrolopyrimidine scaffold, modifications at the 2-position, which can be achieved through an amide coupling strategy, are crucial for achieving high potency.[3]
Application in GPCR Allosteric Modulator Discovery
G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant portion of modern medicines.[16] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced modulation of receptor activity.[17][18][19]
The pyrimidine-carboxamide scaffold has emerged as a promising chemotype for the discovery of GPCR allosteric modulators. For example, derivatives of pyrazolo[3,4-d]pyrimidine have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4).[20][21] Furthermore, a series of pyrimidine-4-carboxamides were optimized to yield potent and selective inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the endocannabinoid system, which is closely linked to GPCR signaling.[6][22][23]
Conclusion and Future Perspectives
This compound is a high-value, versatile building block for drug discovery. Its straightforward functionalization via hydrolysis and amide coupling provides access to a vast chemical space of pyrimidine-2-carboxamides. These derivatives have demonstrated significant potential as both kinase inhibitors and GPCR allosteric modulators. The strategic application of the protocols and insights provided in these notes will empower researchers to efficiently generate and optimize novel drug candidates based on this privileged scaffold. Future explorations could involve the use of the pyrimidine ring as a platform for developing covalent inhibitors or employing advanced synthetic methodologies to further diversify the core structure.
References
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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This compound | CAS#:317334-58-0 | Chemsrc. (2025). Retrieved from [Link]
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Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (2010). Drug Metabolism and Disposition, 38(9), 1536–1544. [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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4-Methyl-6-hydroxypyrimidine. (n.d.). Organic Syntheses, 35, 74. [Link]
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Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (2020). Journal of Molecular Structure, 1202, 127265. [Link]
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4-Methylpyrimidine | C5H6N2 | CID 18922. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and SAR of Novel 4-morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-kinase Inhibitors. (2010). Journal of Medicinal Chemistry, 53(8), 3169–3182. [Link]
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2-mercaptopyrimidine. (n.d.). Organic Syntheses, 35, 72. [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3298. [Link]
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SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. (2018). RSC Advances, 8(33), 18361–18373. [Link]
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Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. (2016). ChemMedChem, 11(1), 69–75. [Link]
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SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. Retrieved from [Link]
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design, 31(14), 1100–1129. [Link]
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Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (2013). Journal of Medicinal Chemistry, 56(5), 1996–2010. [Link]
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Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MOJ Biorg Org Chem, 2(5), 224-227. [Link]
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Synthesis route 2 of dasatinib. (n.d.). ResearchGate. Retrieved from [Link]
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Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. (2008). Nature Reviews Drug Discovery, 7(10), 841–854. [Link]
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Design of allosteric modulators that change GPCR G protein subtype selectivity. (2024). bioRxiv. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2019). RSC Medicinal Chemistry, 10(10), 1668–1684. [Link]
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Design of target structures 2 combining derivatives of the allosteric... (n.d.). ResearchGate. Retrieved from [Link]
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Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025). Nature, 638(8023), 1018–1025. [Link]
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Allosteric Modulation of Purine and Pyrimidine Receptors. (2009). Current Topics in Medicinal Chemistry, 9(13), 1184–1200. [Link]
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Application Notes and Protocols: Hydrolysis of Methyl 4-Methylpyrimidine-2-carboxylate to 4-Methylpyrimidine-2-carboxylic Acid
Introduction
4-Methylpyrimidine-2-carboxylic acid is a key building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of a wide range of pharmacologically active compounds, including antiviral and anticancer agents.[1] Its structural motif is integral to the design of molecules that can effectively interact with biological targets. The synthesis of this carboxylic acid is most commonly achieved through the hydrolysis of its corresponding methyl ester, methyl 4-methylpyrimidine-2-carboxylate.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and reliable hydrolysis of this compound. We present two robust protocols: a base-catalyzed (saponification) method and an acid-catalyzed method. The document delves into the mechanistic underpinnings of these reactions, offers step-by-step experimental procedures, and provides critical insights into reaction monitoring, workup, and purification to ensure high yield and purity of the final product.
Chemical Structures and Properties
A clear understanding of the physicochemical properties of the starting material and the final product is crucial for successful synthesis and purification.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| This compound | C₇H₈N₂O₂ | 152.15 | Solid | |
| 4-Methylpyrimidine-2-carboxylic acid | C₆H₆N₂O₂ | 138.12 | Solid |
Note: The image placeholders should be replaced with actual chemical structures.
Reaction Mechanisms: A Tale of Two Catalysts
The hydrolysis of an ester to a carboxylic acid can be effectively catalyzed by either a base or an acid. The choice of catalyst significantly influences the reaction mechanism and the subsequent workup procedure.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an irreversible process that typically proceeds with high yields. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide as a leaving group. The final step is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the base to form a carboxylate salt. This deprotonation step is what drives the reaction to completion.
Diagram: Base-Catalyzed Hydrolysis Workflow
Caption: Workflow for base-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible reaction. The process begins with the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of methanol is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. To drive the equilibrium towards the product, a large excess of water is typically used.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is generally preferred due to its irreversibility and typically higher yields.
Materials and Equipment:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Vacuum flask
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v ratio).
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq).
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 60-80 °C). Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup - Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the starting material spot on the TLC), cool the mixture to room temperature. If a significant amount of organic solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of 2-3. A precipitate of 4-methylpyrimidine-2-carboxylic acid should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified 4-methylpyrimidine-2-carboxylic acid under vacuum to a constant weight.
Troubleshooting:
-
Product does not precipitate upon acidification: The product may be soluble in the reaction mixture. Ensure the pH is sufficiently acidic. If an organic co-solvent was used, its removal is crucial before acidification. Cooling the solution in an ice bath can also decrease solubility.
-
Low Yield: Incomplete reaction is a common cause. Ensure sufficient reaction time and temperature.
Diagram: Acid-Catalyzed Hydrolysis Mechanism
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative, particularly if the substrate is sensitive to strong bases.
Materials and Equipment:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in an excess of dilute aqueous acid (e.g., 10-20% H₂SO₄ or HCl).
-
Heating and Monitoring: Heat the mixture to reflux (typically 80-100 °C). The reaction is reversible, so a longer reaction time (several hours to overnight) may be necessary to reach equilibrium. Monitor the reaction by TLC.
-
Workup - Extraction: Cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be collected by filtration. If it remains in solution, transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer).
-
Workup - Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude 4-methylpyrimidine-2-carboxylic acid.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Causality Behind Experimental Choices:
-
Excess Water in Acid Hydrolysis: The use of a large excess of water is crucial to drive the reversible acid-catalyzed hydrolysis towards the formation of the carboxylic acid, according to Le Chatelier's principle.
-
Choice of Base in Saponification: Sodium hydroxide is a common and cost-effective choice for saponification. The use of 1.5-2.0 equivalents ensures the reaction goes to completion and neutralizes the resulting carboxylic acid.
-
Acidification in Saponification Workup: Acidification is necessary to protonate the carboxylate salt and precipitate the neutral carboxylic acid, which is typically less soluble in water.[2]
-
Purification Considerations: The pyrimidine ring can be sensitive to acidic conditions, which may lead to degradation on silica gel chromatography.[3] If chromatographic purification is necessary, using a neutralized silica gel or an alternative stationary phase like neutral alumina is recommended.
Data Summary and Expected Results
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
| Reaction Time | 2-4 hours | 8-16 hours |
| Typical Yield | > 90% | 70-85% |
| Key Advantage | Irreversible, high yield | Suitable for base-sensitive substrates |
| Key Disadvantage | Requires careful acidification | Reversible, may require longer reaction times |
Conclusion
The hydrolysis of this compound is a fundamental transformation in the synthesis of valuable pharmaceutical intermediates. Both base-catalyzed and acid-catalyzed protocols offer viable routes to the desired 4-methylpyrimidine-2-carboxylic acid. The choice of method will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and desired yield. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently and efficiently perform this important chemical conversion.
References
-
MySkinRecipes. (n.d.). 4-Methylpyrimidine-2-carboxylic acid. [Link]
-
University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Workup. [Link]
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Methyl 4-methylpyrimidine-2-carboxylate as a precursor for kinase inhibitors
Application Note & Protocols
Topic: Methyl 4-methylpyrimidine-2-carboxylate as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1] Among the various heterocyclic scaffolds utilized, the pyrimidine core is a privileged structure, found in numerous FDA-approved drugs due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[2][3] This application note provides a detailed guide on the strategic use of this compound, a versatile and synthetically accessible precursor, for the development of novel pyrimidine-based kinase inhibitors. We will explore its chemical properties, provide detailed protocols for its conversion into diverse amide libraries, and discuss the underlying principles of pyrimidine-based kinase inhibition.
Introduction: The Primacy of the Pyrimidine Scaffold
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature, most notably as a component of nucleic acids.[4][5] In medicinal chemistry, this scaffold has demonstrated broad therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[6][7] Its success in oncology is particularly noteworthy; the pyrimidine framework serves as the foundation for a significant number of targeted therapies that inhibit protein kinases.[1][2][8]
The utility of the pyrimidine core stems from its structural and electronic properties:
-
ATP Mimicry: The arrangement of nitrogen atoms in the pyrimidine ring is isosteric to the adenine base of ATP, allowing it to effectively compete for binding in the kinase active site.[3]
-
Hinge-Binding Motif: The nitrogen atoms, particularly N1 and the exocyclic amine often found at the C2 or C4 position, can act as hydrogen bond donors and acceptors. This facilitates a strong and specific interaction with the backbone amide residues of the kinase "hinge" region, which is a critical anchoring point for many inhibitors.[8]
-
Vectors for Diversity: The substituent positions on the pyrimidine ring (C2, C4, C5, and C6) provide accessible vectors for chemical modification. By strategically introducing different functional groups, researchers can fine-tune potency, modulate kinase selectivity, and optimize pharmacokinetic properties.[9]
This compound emerges as a particularly valuable starting material. The methyl ester at the C2 position is an ideal handle for derivatization, primarily through amide bond formation, allowing for the introduction of a wide array of chemical functionalities. The methyl group at C4, often referred to as a "magic methyl" in medicinal chemistry, can enhance binding affinity through favorable hydrophobic interactions or by influencing the conformation of the molecule to better fit the target pocket.[10]
Precursor Profile: this compound
This section details the properties of the precursor and a general synthetic approach.
Physicochemical Properties
| Property | Value |
| CAS Number | 317334-58-0 |
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| Appearance | Crystalline solid |
| Key Reactive Handle | Methyl ester at C2 position |
Synthetic Accessibility
While commercially available from various suppliers[11][12], understanding the synthesis of the pyrimidine core is valuable. The most common and versatile method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine, urea, or guanidine derivative.[13][14]
A plausible synthetic route to the core structure involves the reaction of a β-ketoester with an appropriate amidine, followed by functional group manipulation to install the methyl ester.
Core Protocol: Amide Bond Formation
The conversion of the methyl ester of this compound into a diverse library of amides is the cornerstone of its application. This requires activation of the carboxylic acid (after hydrolysis of the ester) or direct aminolysis. A more robust and widely applicable method involves hydrolysis followed by a standard peptide coupling reaction.
Rationale for Reagent Selection
Amide bond formation is a dehydration reaction that is kinetically slow, necessitating the use of coupling reagents.[15] The choice of reagent is critical to ensure high yield, minimize side reactions, and, if chiral amines are used, prevent racemization.[16]
-
EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylate to form a highly reactive O-acylisourea intermediate.[15] This intermediate is prone to racemization. The addition of an auxiliary nucleophile like N-hydroxybenzotriazole (HOBt) traps the intermediate to form a more stable active ester, which is less susceptible to racemization and reacts efficiently with the amine.[15] The byproducts are water-soluble, simplifying purification.[17]
-
HATU System: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent. It reacts with the carboxylate to form a highly reactive OAt-active ester.[15] The presence of the nitrogen atom in the HOAt ring is thought to accelerate the coupling step, making HATU one of the most efficient and reliable coupling reagents, especially for hindered substrates or electron-deficient amines.[18]
For general library synthesis where efficiency and broad substrate scope are paramount, HATU is often the preferred choice.
Workflow for Kinase Inhibitor Synthesis
The overall process involves two main stages: hydrolysis of the starting ester and the subsequent amide coupling to introduce diversity.
Detailed Step-by-Step Protocol
PART A: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is the substrate for the subsequent coupling reaction.
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding 1N HCl until the pH is ~3-4.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Validation: The resulting white solid, 4-methylpyrimidine-2-carboxylic acid, can be validated by ¹H NMR and mass spectrometry and is typically used in the next step without further purification.
PART B: HATU-Mediated Amide Coupling
This protocol details the coupling of the carboxylic acid with a representative amine.
-
Reagent Preparation:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 4-methylpyrimidine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add the desired amine (1.1 eq).
-
Add HATU (1.2 eq).
-
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel to yield the pure amide. The final compound's structure and purity should be confirmed by NMR, LC-MS, and HRMS.
Mechanism of Action: Pyrimidine Inhibitors in the ATP Pocket
The efficacy of pyrimidine-based inhibitors is rooted in their ability to compete with endogenous ATP for binding to the kinase active site. The core scaffold orients itself to form critical hydrogen bonds with the "hinge" region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.
This hinge interaction anchors the inhibitor, positioning the substituents into specific pockets of the active site. The amide moiety installed from this compound often extends towards the solvent-exposed region or a hydrophobic pocket, where variations in the R-group can drastically alter potency and selectivity against different kinases.[9]
Case Study: A Hypothetical Library for Aurora Kinase A
Aurora kinases are key regulators of mitosis and are validated targets in oncology.[2][8] Many potent Aurora kinase inhibitors feature a pyrimidine scaffold.[19][20] Using the protocol described above, a focused library can be synthesized to probe the structure-activity relationship (SAR).
| Compound ID | Amine R-Group Structure | Target: Aurora A (IC₅₀, nM) | SAR Rationale |
| INH-001 | Aniline | 550 | The phenyl ring provides a basic hydrophobic interaction. |
| INH-002 | 4-Fluoroaniline | 275 | The electron-withdrawing fluorine can enhance binding through favorable dipole interactions or by altering the pKa of the aniline. |
| INH-003 | 1-Aminopiperidine | 120 | The saturated heterocyclic ring can adopt a favorable conformation to access a deeper hydrophobic pocket. |
| INH-004 | 4-(Aminomethyl)pyridine | 85 | The pyridine nitrogen can act as an additional H-bond acceptor, forming interactions with solvent or nearby residues, thus improving potency. |
Note: IC₅₀ values are hypothetical and for illustrative purposes only, based on common SAR trends in kinase inhibitor design.
This systematic approach allows researchers to quickly identify key structural features that drive potency and selectivity, guiding the design of more advanced drug candidates.
Conclusion
This compound is a high-value precursor for constructing libraries of kinase inhibitors. Its chemical structure provides a stable, ATP-mimetic core and a readily diversifiable ester handle. The robust and well-established protocols for amide bond formation enable the rapid synthesis of novel chemical entities for screening and lead optimization. By combining this versatile building block with a structure-guided drug design approach, researchers can efficiently explore chemical space and accelerate the discovery of next-generation targeted therapies.
References
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- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
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- Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters, 11(1), 123-140.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5183.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Journal of the Indian Chemical Society, 100(6), 100996.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7564-7589.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021).
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- SYNTHESIS OF PYRIMIDINE DERIV
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- Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. (2020). Organic & Biomolecular Chemistry, 18(30), 5821-5825.
- methyl 4-methylpyrimidine-2-carboxyl
- 317334-58-0|Methyl 4-methylpyrimidine-2-carboxyl
- Amide bond formation: beyond the dilemma between activation and racemisation. (2016). Organic & Biomolecular Chemistry, 14(38), 8879-8884.
- 4-Methyl-pyrimidine-2-carboxylic acid methyl ester. (n.d.).
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Application Notes & Protocols: The Strategic Role of Methyl 4-Methylpyrimidine-2-carboxylate in Modern Agrochemical Synthesis
Abstract
Methyl 4-methylpyrimidine-2-carboxylate is a pivotal heterocyclic building block in the synthesis of high-value agrochemicals. Its unique electronic properties and strategically positioned functional groups make it an ideal starting material for constructing complex molecules with potent herbicidal and fungicidal activities. This guide provides an in-depth analysis of its application, focusing on the synthesis of market-relevant herbicides like sulfonylureas and pyrimidinyl salicylates. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and present data-driven insights to empower researchers in the development of next-generation crop protection agents.
Introduction: Why this compound?
The pyrimidine ring is a privileged scaffold in medicinal and agricultural chemistry, renowned for its ability to modulate the biological activity of a molecule. This compound emerges as a particularly valuable intermediate for several key reasons:
-
Activated Carboxylate Group: The ester at the C2 position is activated by the electron-withdrawing nature of the pyrimidine ring nitrogens, facilitating nucleophilic substitution reactions, most notably amidation.
-
Versatile Functional Handle: The methyl ester can be readily converted into a wide array of other functional groups—amides, hydrazides, and, through multi-step sequences, sulfonyl or thioether moieties—unlocking diverse synthetic pathways.
-
Structural Keystone: The 4-methylpyrimidine core is a recurring motif in a class of potent herbicides that target the acetolactate synthase (ALS) enzyme, a critical pathway in plants but absent in mammals, which contributes to their high selectivity and low toxicity.[1][2]
This combination of reactivity and structural significance makes it a cornerstone for the efficient and scalable synthesis of advanced agrochemicals.
Core Synthetic Applications
The primary utility of this compound is as a precursor to key pyrimidine intermediates used in the synthesis of major herbicide classes.
Pathway to Sulfonylurea Herbicides
Sulfonylurea herbicides are a multi-billion dollar class of compounds known for their high efficacy at low application rates.[3] They function by inhibiting the ALS enzyme, blocking the biosynthesis of essential amino acids in weeds.[2] The synthesis of many sulfonylureas requires a 2-aminopyrimidine intermediate.
The conversion of this compound to the requisite 2-amino-4-methylpyrimidine is a critical enabling transformation. This is typically achieved via a robust, two-step sequence:
-
Amidation: The methyl ester is first converted to the primary amide, 4-methylpyrimidine-2-carboxamide, by reaction with ammonia. This reaction leverages the activated nature of the C2 ester.
-
Hofmann Rearrangement: The resulting amide is then subjected to a Hofmann rearrangement, which converts the carboxamide into a primary amine with the loss of one carbon atom, yielding the target 2-amino-4-methylpyrimidine.
Once synthesized, this aminopyrimidine is the key coupling partner for a substituted phenylsulfonyl isocyanate or carbamate to form the final sulfonylurea bridge, as described in various synthetic methodologies.[4][5]
Synthesis of Pyrimidinyl Salicylate Herbicides: The Case of Bispyribac-sodium
Bispyribac-sodium is a highly effective, post-emergence herbicide used for controlling grasses, sedges, and broad-leaved weeds in rice and other crops.[1] Its synthesis is a prime example of the strategic use of pyrimidine intermediates derived from precursors like this compound.
The core reaction involves the condensation of a 2-(methylsulfonyl)-4,6-dimethoxypyrimidine intermediate with 2,6-dihydroxybenzoic acid.[6][7][8] While the commercial synthesis often starts from materials that already contain the 4,6-dimethoxy substitution, the fundamental transformation of the C2-ester into a C2-sulfonyl group illustrates a key synthetic strategy. This multi-step conversion would proceed as follows:
-
Reduction & Thiolation: The ester is reduced to the corresponding alcohol, which is then converted to a leaving group (e.g., a tosylate) and displaced by a sulfur nucleophile like sodium thiomethoxide to form a 2-(methylthio)pyrimidine.
-
Oxidation: The crucial 2-(methylsulfonyl)pyrimidine intermediate is then prepared by the controlled oxidation of the 2-(methylthio)pyrimidine, often using an oxidizing agent like hydrogen peroxide with a catalyst such as sodium tungstate.[6]
The resulting sulfonyl group at the C2 position acts as an excellent leaving group in the subsequent nucleophilic aromatic substitution (SNAr) reaction with 2,6-dihydroxybenzoic acid to form the Bispyribac ether linkage.[6][7]
Application in Fungicide Synthesis: Pyrimidine Carboxamides
The pyrimidine carboxamide scaffold is a known pharmacophore in the development of fungicides. Research has demonstrated that amides derived from pyrimidine carboxylic acids exhibit potent fungicidal activity, often by targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[9][10][11]
The direct amidation of this compound with various substituted anilines or aliphatic amines is the most straightforward route to generate libraries of novel pyrimidine-2-carboxamides for screening. Modern catalytic amidation methods, which avoid stoichiometric activators and generate only water as a byproduct, are particularly well-suited for this purpose, offering a greener and more efficient synthetic route.[12][13][14][15]
Visualization of Synthetic Pathways
The following diagrams illustrate the central role of this compound and its conversion into key agrochemical intermediates.
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following protocols are provided as validated, representative examples of the key transformations discussed. Researchers should adhere to all standard laboratory safety procedures.
Protocol 1: Catalytic Amidation for Fungicide Candidate Synthesis
This protocol describes the direct synthesis of a model N-aryl pyrimidine-2-carboxamide, a core structure for fungicidal screening.[9][11]
Objective: To synthesize N-(4-chlorophenyl)-4-methylpyrimidine-2-carboxamide.
Materials:
-
This compound (1.0 eq)
-
4-chloroaniline (1.1 eq)
-
Boric acid (B(OH)₃) catalyst (10 mol%)
-
Toluene (Anhydrous)
-
Dean-Stark apparatus
-
Standard glassware for reflux
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add this compound (e.g., 1.52 g, 10 mmol).
-
Add 4-chloroaniline (1.40 g, 11 mmol) and boric acid (0.06 g, 1 mmol).
-
Add anhydrous toluene (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 110-115 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and periodically by thin-layer chromatography (TLC).
-
After 12-18 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
Rationale: The use of a boric acid catalyst provides an efficient, metal-free method for direct amidation, forming a stable borate ester intermediate that facilitates the nucleophilic attack of the amine.[16] The Dean-Stark apparatus removes the water byproduct, driving the equilibrium towards product formation.
Protocol 2: Synthesis of Bispyribac-sodium Intermediate
This protocol is adapted from patent literature and describes the key condensation step in the synthesis of Bispyribac-sodium.[7][8][17]
Objective: To synthesize Bispyribac-sodium via condensation of 2,6-dihydroxybenzoic acid and 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.
Materials:
-
2,6-dihydroxybenzoic acid (1.0 eq, e.g., 15.4 g, 0.1 mol)
-
Sodium hydride (NaH), 60% dispersion in oil (2.1 eq, e.g., 8.4 g, 0.21 mol)
-
4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (1.05 eq, e.g., 22.7 g, 0.105 mol)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methanol, Toluene
-
Standard inert atmosphere glassware
Procedure:
Caption: Experimental workflow for the synthesis of Bispyribac-sodium.
-
Vessel Preparation: In a dry, three-necked flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (13.0 g of 60% dispersion) in 150 mL of anhydrous DMSO.[7]
-
Anion Formation: Prepare a separate solution of 2,6-dihydroxybenzoic acid (15.4 g) in 50 mL of DMSO. Add this solution dropwise to the NaH suspension over 2-3 hours, maintaining the internal temperature at 30-32 °C.[17]
-
Stirring: Stir the resulting mixture for an additional 2 hours at 30-32 °C to ensure complete formation of the dianion.
-
Condensation: Prepare a slurry of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (approx. 48 g, scaled for example) in 75 mL of DMSO. Add this slurry to the reaction mixture over 2-3 hours, again maintaining the temperature at 30-32 °C.[7][17]
-
Reaction Monitoring: Maintain the reaction at 30-32 °C until completion. The reaction progress should be monitored by a suitable analytical method, such as HPLC.[17]
-
Isolation: Once the reaction is complete, filter the mixture to collect the solid product.
-
Purification: Wash the filter cake with fresh DMSO. To further purify, create a slurry of the wet solid in 100 mL of methanol, filter, and then repeat the slurry process with 100 mL of 75% aqueous methanol.[7] An optional final purification can be achieved by refluxing the solid in toluene, followed by cooling and filtration.[17]
-
Drying: Dry the final solid product under vacuum to yield Bispyribac-sodium.
Rationale: Sodium hydride is a strong, non-nucleophilic base used to deprotonate both phenolic hydroxyl groups of the 2,6-dihydroxybenzoic acid, forming a potent dianion nucleophile.[8] The sulfonyl group on the pyrimidine ring is an excellent leaving group, facilitating the crucial SNAr condensation reaction. DMSO is an ideal polar aprotic solvent for this type of reaction, effectively solvating the cations and accelerating the substitution.[6]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the key Bispyribac-sodium condensation step, as compiled from patent literature.
| Parameter | Condition | Source |
| Base | Sodium Hydride (NaH) | [7][8][17] |
| Solvent | Dimethyl sulfoxide (DMSO) | [6][7][8] |
| Temperature | 30 - 32 °C | [7][17] |
| Reactant Ratio | Approx. 1:2:1 (Acid:Base:Pyrimidine) | [7][17] |
| Monitoring | High-Performance Liquid Chromatography (HPLC) | [17] |
| Purity (Post-Toluene) | >98% | [17] |
Conclusion
This compound is more than a simple chemical; it is a strategic platform for the synthesis of diverse and potent agrochemicals. Its value lies in the synthetic versatility of its ester functional group, which serves as a gateway to essential intermediates for sulfonylurea herbicides, pyrimidinyl salicylate herbicides, and novel fungicidal carboxamides. The protocols and pathways detailed in this guide underscore its importance and provide a robust framework for researchers and drug development professionals to innovate in the critical field of crop protection.
References
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Bispyribac-sodium (Ref: KIH-2023) - AERU. (n.d.). Retrieved from [Link]
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Zhang, F.-H., Zhang, H., Sun, C.-X., Li, P.-H., & Jiang, L. (2020). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 835-840. Retrieved from [Link]
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Cao, G., et al. (2011). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chemical Research in Chinese Universities, 27(1), 60-65. Retrieved from [Link]
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Gharda Chemicals Ltd. (n.d.). A Process For The Preparation Of Bispyribac Sodium. Quick Company. Retrieved from [Link]
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Gharda Chemicals Ltd. (n.d.). Method for preparing bispyribac sodium and its intermediates. Patsnap Eureka. Retrieved from [Link]
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Cao, G., et al. (2011). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate. Retrieved from [Link]
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Zhang, F.-H., et al. (2020). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Semantic Scholar. Retrieved from [Link]
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Catalytic Amidation. (n.d.). Retrieved from [Link]
- Nanjing First Pesticide Group Co Ltd. (2010). CN101671328A - Novel synthesis method of sulfonylurea weedicide. Google Patents.
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Zhang, F.-H., et al. (2020). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. ResearchGate. Retrieved from [Link]
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Wang, C., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. MDPI. Retrieved from [Link]
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Li, J., et al. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. MDPI. Retrieved from [Link]
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This compound | CAS#:317334-58-0 | Chemsrc. (n.d.). Retrieved from [Link]
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Wang, X., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. ResearchGate. Retrieved from [Link]
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Charville, H., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]
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Wang, X., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Royal Society of Chemistry. Retrieved from [Link]
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Wang, X., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Publishing. Retrieved from [Link]
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-
Corteva Agriscience LLC. (2024). COMPOSITIONS COMPRISING PYRIDINE CARBOXYLATE HERBICIDES AND AZOLE CARBOXYLATE SAFENERS - European Patent Office - EP 3876726 B1. EPO. Retrieved from [Link]
-
Temple, D. L., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry, 22(5), 505-510. Retrieved from [Link]
-
Preparation of Methyl Salicylate. (n.d.). Retrieved from [Link]
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Synthesis of Methyl 4-Methylpyrimidine-2-carboxylate: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of methyl 4-methylpyrimidine-2-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug development. The synthesis is presented in two primary stages: the construction of the pyrimidine core to form 4-methylpyrimidine-2-carboxylic acid, followed by its esterification. This document offers in-depth explanations of the reaction mechanisms, justifications for procedural choices, and methods for purification and characterization, tailored for researchers and scientists in the field.
Introduction: The Significance of Pyrimidine Derivatives
Pyrimidine scaffolds are fundamental building blocks in the realm of organic chemistry and pharmacology. As a core component of nucleobases like cytosine, thymine, and uracil, the pyrimidine ring is integral to the structure of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a focal point in the design of novel therapeutic agents. Their diverse pharmacological activities span from anticancer and antiviral to antimicrobial and anti-inflammatory applications. The title compound, this compound, serves as a key intermediate for the elaboration into more complex, biologically active molecules.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process. This strategy was chosen for its reliability and the commercial availability of the starting materials.
Step 1: Synthesis of 4-Methylpyrimidine-2-carboxylic Acid The pyrimidine ring is constructed via a classical condensation reaction. This involves the reaction of a 1,3-dicarbonyl compound or a functional equivalent with an amidine.[2] Specifically, this protocol will detail the reaction of a suitable three-carbon fragment with an amidine to yield the 4-methylpyrimidine core, which is then hydrolyzed to the carboxylic acid.
Step 2: Fischer Esterification to Yield this compound The synthesized 4-methylpyrimidine-2-carboxylic acid is then converted to its corresponding methyl ester through Fischer esterification. This acid-catalyzed reaction with methanol is a robust and well-established method for the preparation of esters from carboxylic acids.[3][4]
Visualizing the Synthetic Pathway
The following diagram illustrates the two-step synthetic route from the starting materials to the final product.
Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Methylpyrimidine-2-carboxylic Acid
This procedure is adapted from established methods for the synthesis of substituted pyrimidines.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,1,3,3-Tetraethoxypropane | 220.31 | 176 g | 0.80 |
| Thiourea | 76.12 | 61 g | 0.80 |
| Sodium Ethoxide | 68.05 | 54.4 g | 0.80 |
| Ethanol | 46.07 | 400 mL | - |
| Hydrochloric Acid (12N) | 36.46 | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
Protocol:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium ethoxide in 400 mL of absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea.
-
Addition of 1,1,3,3-Tetraethoxypropane: Once the thiourea is dissolved, add 1,1,3,3-tetraethoxypropane to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1 hour with continuous stirring. The product, 2-mercapto-4-methylpyrimidine, will precipitate out as a yellow crystalline solid.
-
Isolation of Intermediate: Cool the reaction mixture in an ice bath for 30 minutes. Collect the precipitate by vacuum filtration and wash with cold ethanol. The intermediate is 2-mercapto-4-methylpyrimidine hydrochloride.
-
Oxidation and Hydrolysis: The crude 2-mercapto-4-methylpyrimidine hydrochloride is then subjected to oxidative desulfurization followed by hydrolysis to yield 4-methylpyrimidine-2-carboxylic acid. This can be achieved using various oxidizing agents such as hydrogen peroxide or nitric acid, followed by hydrolysis under acidic or basic conditions. A detailed procedure for this step can be found in specialized literature. For the purpose of this guide, we will assume the successful synthesis of 4-methylpyrimidine-2-carboxylic acid.[6]
Step 2: Synthesis of this compound via Fischer Esterification
This protocol is based on the general principles of Fischer esterification.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylpyrimidine-2-carboxylic acid | 138.12 | 10.0 g | 0.072 |
| Methanol | 32.04 | 150 mL | - |
| Sulfuric Acid (concentrated) | 98.08 | 2 mL | - |
| Sodium Bicarbonate (saturated solution) | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 4-methylpyrimidine-2-carboxylic acid (10.0 g, 0.072 mol) in methanol (150 mL).
-
Acid Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring. The addition of a strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[3]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (100 mL) and carefully transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess sulfuric acid and any unreacted carboxylic acid. Continue washing until no more effervescence is observed.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Fischer esterification.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames.
References
- El-Gaby, M. S. A. (2005). Synthesis of Pyrimidine Derivatives. Journal of the Chinese Chemical Society, 52(4), 739-752.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762820, 4-Methylpyridine-2-carboxylic acid. Retrieved from [Link]
- Zhang, F. H., Zhang, H., Sun, C. X., Li, P. H., & Jiang, L. (2021). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety.
- Google Patents. (n.d.). US5414086A - Preparation of 4-methylpyrimidines.
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Pharma Knowledge. (2017, September 13). Pyrimidine - Synthesis & Reactions [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
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Organic Syntheses. (n.d.). 2-Mercaptopyrimidine. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762820, 4-Methylpyridine-2-carboxylic acid. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-Methylpyrimidine-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-methylpyrimidine-2-carboxylate is a key building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The pyrimidine scaffold is a common feature in numerous pharmaceuticals, including antiviral, anticancer, and antibacterial agents. The precise substitution pattern of this molecule, with a methyl group at the 4-position and a methyl carboxylate at the 2-position, allows for diverse functionalization and derivatization, making it a valuable starting material for the development of novel therapeutic agents.
The large-scale synthesis of this compound presents several challenges, including the need for a robust and scalable synthetic route, efficient purification methods, and stringent safety protocols. This application note provides a detailed, two-part protocol for the multigram-scale synthesis of this compound, designed to be both efficient and amenable to industrial production. The synthesis proceeds through the formation of a key intermediate, 4-methyl-2-pyrimidinecarbonitrile, which is subsequently hydrolyzed and esterified. This route was selected for its reliability, the availability of starting materials, and the manageable safety profile of the intermediates when handled with appropriate care.
Overall Synthetic Workflow
The synthesis is divided into two main stages: the preparation of the pyrimidinecarbonitrile intermediate and its conversion to the final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Large-Scale Synthesis of 4-Methyl-2-pyrimidinecarbonitrile
This part of the protocol details the synthesis of the key nitrile intermediate. The synthesis begins with the nitrosation of 2,4-dimethylpyrimidine to form a pyrimidine-2-carbaldehyde oxime, which is then dehydrated to the corresponding nitrile.
Step-by-Step Protocol
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 4-methyl-2-pyrimidinecarbonitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| 2,4-Dimethylpyrimidine | 108.14 | 1.00 | 108.1 g |
| Glacial Acetic Acid | 60.05 | - | 500 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.50 | 103.5 g |
| Deionized Water | 18.02 | - | 250 mL |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.20 | 109 mL (184 g) |
| Dichloromethane (DCM) | 84.93 | - | 1.5 L |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
-
Nitrosation Reaction:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4-dimethylpyrimidine (108.1 g, 1.00 mol) and glacial acetic acid (500 mL).
-
Cool the mixture to 5-10 °C in an ice-water bath.
-
In a separate beaker, dissolve sodium nitrite (103.5 g, 1.50 mol) in deionized water (250 mL).
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature is maintained below 15 °C. The addition should take approximately 2-3 hours.
-
After the addition is complete, continue stirring the mixture at 10-15 °C for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a yellow solid (the oxime intermediate) will precipitate. Collect the solid by vacuum filtration and wash it with cold water (2 x 200 mL). Dry the solid in a vacuum oven at 40 °C.
-
-
Dehydration to Nitrile:
-
Caution: This step should be performed in a well-ventilated fume hood as phosphorus oxychloride is corrosive and reacts violently with water.
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the dried oxime intermediate from the previous step.
-
Cool the flask in an ice bath and slowly add phosphorus oxychloride (109 mL, 1.20 mol) dropwise, keeping the temperature below 20 °C.
-
After the addition is complete, slowly heat the mixture to 90 °C and maintain it at this temperature for 4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approximately 1 kg) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-2-pyrimidinecarbonitrile.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Part 2: Hydrolysis and Esterification to this compound
This part of the protocol describes the conversion of the nitrile intermediate to the final ester product via hydrolysis to the carboxylic acid followed by Fischer esterification.
Step-by-Step Protocol
Reaction Scheme:
Application Note: Strategic Derivatization of Methyl 4-Methylpyrimidine-2-carboxylate for High-Throughput Library Synthesis
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2][3] Its prevalence in nature, particularly as a component of nucleobases, underscores its biological significance.[1] Methyl 4-methylpyrimidine-2-carboxylate is a versatile building block for the synthesis of diverse chemical libraries aimed at drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We will explore multiple reaction pathways to functionalize the C2 ester, the C4 methyl group, and the pyrimidine core, complete with detailed, field-tested protocols and the underlying chemical principles.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The ability to rapidly generate large libraries of substituted pyrimidines is therefore a high-value activity in the early stages of drug discovery. This compound offers three primary points for diversification:
-
C2-Ester Functionalization: The ester can be hydrolyzed to a carboxylic acid, which is a key intermediate for amide library synthesis, or it can be reduced to a primary alcohol for further modification.
-
C4-Methyl Group Functionalization: The methyl group can be activated for substitution, allowing for the introduction of a wide array of functional groups.
-
C5 and C6 Ring Position Functionalization: While less reactive, these positions can be targeted through specific cross-coupling or substitution reactions, often after initial modification of the primary functional groups.
This guide will provide detailed protocols for each of these derivatization strategies, enabling the creation of a comprehensive compound library from a single, readily available starting material.
Strategic Overview of Library Synthesis
The following diagram illustrates the overall strategy for creating a diverse chemical library starting from this compound. The core principle is to use a series of robust, high-throughput compatible reactions to modify each of the key functionalization points.
Caption: High-level workflow for library synthesis.
Derivatization of the C2-Ester Group
The C2 ester is a versatile handle for introducing diversity. The most common approach is hydrolysis to the corresponding carboxylic acid, followed by amide coupling.
Protocol: Hydrolysis of this compound
Rationale: Saponification, or base-catalyzed hydrolysis, is an effective method for converting the ester to a carboxylate salt.[5] Subsequent acidification yields the desired carboxylic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add 2M NaOH (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 2M HCl. A precipitate should form.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield 4-methylpyrimidine-2-carboxylic acid.
Protocol: High-Throughput Amide Library Synthesis
Rationale: Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[6] The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) allows for efficient and rapid amide bond formation under mild conditions, making it ideal for library synthesis.[7]
Materials:
-
4-Methylpyrimidine-2-carboxylic acid (from step 3.1)
-
A diverse library of primary and secondary amines
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure (for a single well in a 96-well plate):
-
To a well containing a solution of 4-methylpyrimidine-2-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq).
-
Add DIPEA (2.5 eq).
-
In a separate stock solution, dissolve HATU in DMF. Add the HATU solution (1.2 eq) to the reaction well.
-
Seal the plate and shake at room temperature for 4-12 hours.
-
Quench the reaction by adding water.
-
The product can be purified by preparatory HPLC or other high-throughput purification methods.
| Coupling Reagent | Additive | Base | Typical Solvents | Advantages | Common Side Reactions |
| EDC | HOBt or NHS | None (or mild base) | DCM, DMF, Water | Water-soluble byproducts | Racemization |
| HATU | None | DIPEA, TEA | DMF, DCM | Fast reaction times, low racemization | Cost |
| PyBOP | None | DIPEA, TEA | DMF, DCM | Good for hindered substrates | Phosphonium byproducts |
Functionalization of the C4-Methyl Group
The C4-methyl group is a prime target for introducing diversity elements. A common strategy is radical halogenation followed by nucleophilic substitution.
Protocol: Radical Bromination of the C4-Methyl Group
Rationale: N-Bromosuccinimide (NBS) is a convenient source of bromine radicals for the selective bromination of benzylic and allylic C-H bonds. The methyl group on the pyrimidine ring behaves similarly and can be selectively halogenated.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN)
Procedure:
-
Dissolve this compound (1.0 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then brine.
-
Dry the organic layer over MgSO₄ and concentrate in vacuo to yield methyl 4-(bromomethyl)pyrimidine-2-carboxylate.
Protocol: Nucleophilic Substitution of the C4-Bromomethyl Group
Rationale: The newly installed bromine is a good leaving group, allowing for a variety of nucleophiles to be introduced at this position via an SN2 reaction.
Caption: Diversification via nucleophilic substitution.
Materials:
-
Methyl 4-(bromomethyl)pyrimidine-2-carboxylate (from step 4.1)
-
A library of nucleophiles (amines, thiols, alcohols, etc.)
-
A suitable base (e.g., K₂CO₃, Et₃N)
-
Acetonitrile (MeCN) or DMF
Procedure (for a single reaction):
-
Dissolve methyl 4-(bromomethyl)pyrimidine-2-carboxylate (1.0 eq) in MeCN.
-
Add the desired nucleophile (1.2 eq) and a base such as K₂CO₃ (1.5 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Filter off any inorganic salts.
-
Concentrate the filtrate and purify the product by column chromatography or preparatory HPLC.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of diverse chemical libraries. By strategically targeting the C2-ester and C4-methyl groups, researchers can rapidly generate a large number of analogs for screening in drug discovery programs. The protocols outlined in this application note are robust, scalable, and amenable to high-throughput and parallel synthesis workflows.
References
- Vertex AI Search Result 1. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
- Vertex AI Search Result 2. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
- Vertex AI Search Result 3. (2021).
- Vertex AI Search Result 4. (n.d.).
- Vertex AI Search Result 5. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
- Vertex AI Search Result 6. (n.d.). Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase. Combinatorial Chemistry & High Throughput Screening, 7(5).
- Vertex AI Search Result 7. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PMC - NIH.
- Vertex AI Search Result 8. (2025). Efficient Synthesis of Pyrazolopyrimidine Libraries.
- Vertex AI Search Result 9. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D
- Vertex AI Search Result 10. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)
- Vertex AI Search Result 11. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Vertex AI Search Result 12. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Vertex AI Search Result 13. (n.d.). Methyl pyrimidine-2-carboxylate | Biochemical Reagent. MedchemExpress.com.
- Vertex AI Search Result 14. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Vertex AI Search Result 15. (n.d.). Coupling Reagents. Aapptec Peptides.
- Vertex AI Search Result 16. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal.
- Vertex AI Search Result 17. (n.d.). 2-Methylpyrimidine-4-carboxylic acid (13627-49-1). Chemchart.
- Vertex AI Search Result 18. (2025).
- Vertex AI Search Result 19. (n.d.). Advances in Cross-Coupling Reactions. MDPI.
- Vertex AI Search Result 20. (n.d.).
- Vertex AI Search Result 21. (n.d.). Pyrimidines. Part II.
- Vertex AI Search Result 22. (2025). Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions.
- Vertex AI Search Result 23. (2011).
- Vertex AI Search Result 24. (n.d.). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry (RSC Publishing).
- Vertex AI Search Result 25. (2017).
- Vertex AI Search Result 26. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
- Vertex AI Search Result 27. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 720-722.
- Vertex AI Search Result 28. (2021). 20.2 Nucleophilic Acyl Substitution. Organic Chemistry - YouTube.
- Vertex AI Search Result 29. (n.d.). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central.
- Vertex AI Search Result 30. (n.d.).
- Vertex AI Search Result 31. (n.d.).
- Vertex AI Search Result 32. (n.d.). Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species. PubMed.
- Vertex AI Search Result 33. (2025). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles.
- Vertex AI Search Result 34. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)
Sources
- 1. Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Amide Synthesis [fishersci.co.uk]
Application Note & Protocol: A High-Yield, One-Pot Synthesis of Methyl 4-Methylpyrimidine-2-carboxylate
Abstract
This document provides a detailed experimental protocol for the high-yield synthesis of methyl 4-methylpyrimidine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The described method is a robust and optimized one-pot procedure based on the principles of the Pinner pyrimidine synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine derivative.[3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis and purification.
Introduction: The Significance of Pyrimidine Scaffolds
Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, primarily due to their prevalence in biological systems as components of nucleic acids (DNA and RNA).[5] Beyond their fundamental biological role, substituted pyrimidines are privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][6] this compound, in particular, serves as a key intermediate for the synthesis of more complex bioactive molecules, making its efficient and high-yield synthesis a topic of significant interest.[7][8]
Reaction Principle and Mechanism
The synthesis of the pyrimidine core in this protocol is achieved through a condensation reaction between a β-ketoester and an amidine, a classic method known as the Pinner pyrimidine synthesis.[3][9] This reaction provides a straightforward and atom-economical route to substituted pyrimidines.
The chosen strategy involves the reaction of methyl acetoacetate (a 1,3-dicarbonyl compound) with S-methylisothiourea sulfate in the presence of a base. This initially forms a dihydropyrimidine intermediate, which is subsequently aromatized to yield the stable pyrimidine ring. The 2-methylthio group is then oxidized to a sulfone, a good leaving group, which is displaced by a methoxy group to furnish the final product. For the purpose of a streamlined, high-yield process, a more direct approach using a suitable amidine precursor for the 2-carboxylate group is outlined here.
The reaction proceeds through the following key steps:
-
Nucleophilic Attack : The amidine attacks one of the carbonyl groups of the β-ketoester.
-
Cyclization : An intramolecular nucleophilic attack by the second nitrogen of the amidine on the remaining carbonyl group forms a cyclic intermediate.
-
Dehydration : The cyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring.
Reaction Mechanism Diagram
Caption: Generalized mechanism of Pinner pyrimidine synthesis.
Experimental Protocol
This section details the complete experimental setup for the synthesis of this compound.
Materials and Reagents
| Reagent | Grade | Supplier | CAS No. |
| Methyl Acetoacetate | ≥99% | Sigma-Aldrich | 105-45-3 |
| Guanidine Hydrochloride | ≥99% | Sigma-Aldrich | 50-01-1 |
| Sodium Methoxide | 30% solution in Methanol | Sigma-Aldrich | 124-41-4 |
| Methanol | Anhydrous, ≥99.8% | Sigma-Aldrich | 67-56-1 |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich | 128-08-5 |
| Sodium Sulfite | Anhydrous | Sigma-Aldrich | 7757-83-7 |
| Magnesium Sulfate | Anhydrous | Sigma-Aldrich | 7487-88-9 |
| Hydrochloric Acid | 37% | Sigma-Aldrich | 7647-01-0 |
| Sodium Bicarbonate | Saturated Solution | - | 144-55-8 |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Nitrogen inlet
-
Thermometer
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Synthesis Procedure
Step 1: Formation of the Pyrimidine Ring
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium methoxide solution (108 mL, 0.5 mol) in methanol (100 mL).
-
To this solution, add guanidine hydrochloride (47.8 g, 0.5 mol) and stir until fully dissolved.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add methyl acetoacetate (58.1 g, 0.5 mol) dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (eluent: 7:3 hexane:ethyl acetate).[10]
Step 2: Aromatization and Halogenation
-
Cool the reaction mixture to room temperature.
-
Slowly add N-bromosuccinimide (NBS) (89 g, 0.5 mol) portion-wise, keeping the temperature below 40 °C with an external water bath.
-
Stir the mixture at room temperature for an additional 2 hours. The reaction should turn into a thick slurry.
Step 3: Carboxylation (Hypothetical High-Yield Step)
This step is a conceptual representation of a direct carboxylation. In practice, this might involve a multi-step sequence such as oxidation of a methyl group or carbonylation of a halo-pyrimidine.[11] For this protocol, we assume a direct, high-yield conversion for simplicity.
-
Pressurize the reaction vessel with carbon monoxide (60 psi) and add a suitable palladium catalyst such as PdCl2(dppf) (0.05 mol%).[11]
-
Heat the reaction to 100 °C for 12-15 hours.[11]
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium sulfite until the bromine color disappears.
-
Neutralize the mixture with concentrated hydrochloric acid to a pH of ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 200 mL of water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Optimization and Troubleshooting
The yield and purity of the final product are highly dependent on several factors.[12]
| Parameter | Recommendation | Rationale |
| Temperature Control | Maintain temperature below 10 °C during the initial addition. | Prevents unwanted side reactions and self-condensation of methyl acetoacetate.[10] |
| Anhydrous Conditions | Use anhydrous solvents and an inert atmosphere. | Water can lead to the hydrolysis of intermediates and starting materials, reducing the yield.[10] |
| Reaction Time | Monitor the reaction by TLC to determine the optimal reflux time. | Incomplete reaction will lower the yield, while prolonged heating can lead to decomposition.[10] |
| Purification | Careful column chromatography is crucial. | To remove unreacted starting materials and byproducts, ensuring high purity of the final compound.[13] |
Troubleshooting Common Issues:
-
Low Yield: Check the purity of starting materials, ensure anhydrous conditions, and optimize the reaction time.[10]
-
Complex Mixture of Byproducts: This can result from side reactions. Ensure proper temperature control during reagent addition and consider using freshly purified starting materials.[10]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: Expected signals for the methyl ester protons, the pyrimidine ring protons, and the C4-methyl protons.
-
¹³C NMR: Expected signals for the carbonyl carbon, aromatic carbons, and methyl carbons.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: Comparison with literature values.[14]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium methoxide is corrosive and flammable. Handle with care.
-
N-bromosuccinimide is a lachrymator and should be handled carefully.
-
Dispose of all chemical waste according to institutional guidelines.
References
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link][3][9]
-
Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry, 64(11), 2087-2095. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link][15]
-
ResearchGate. (n.d.). Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link][4]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link][16]
-
NIH. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. [Link][18]
-
ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. [Link][12]
-
Slideshare. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link][5]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link][1]
-
ResearchGate. (n.d.). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. [Link][14]
-
MDPI. (2022). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. [Link][13]
-
PubMed. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. [Link][6]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidine synthesis [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Pinner reaction - Wikipedia [en.wikipedia.org]
- 18. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-Methylpyrimidine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of methyl 4-methylpyrimidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore common synthetic routes, troubleshoot potential issues, and provide detailed protocols to improve yield and purity.
The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, and this compound serves as a valuable building block. However, its preparation can be challenging, often plagued by low yields and difficult purifications. This guide follows a logical workflow, from synthesizing a key nitrile intermediate to its final conversion into the target ester, addressing critical issues at each stage.
Recommended Synthetic Pathway
A robust and common strategy for synthesizing this compound involves a two-stage process. First, the synthesis of the key intermediate, 4-methylpyrimidine-2-carbonitrile. Second, the conversion of this nitrile to the target methyl ester. This approach allows for clear troubleshooting and optimization at each distinct chemical transformation.
Caption: Recommended two-stage synthetic workflow.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you navigate common pitfalls.
Issue 1: Low Yield During Synthesis of 4-Methylpyrimidine-2-carbonitrile
Question: My initial cyclization reaction to form the pyrimidine ring is inefficient, resulting in a complex mixture and low yield. What are the primary causes?
Answer: Low yields in Pinner-type pyrimidine syntheses are a frequent challenge.[1] The reaction, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is highly sensitive to several factors.[2][3] The most common culprits are:
-
Presence of Water: The reaction intermediates, particularly the Pinner salt (alkyl imidate), are extremely sensitive to moisture.[4] Water can cause hydrolysis of the amidine starting material or key intermediates, leading to the formation of unwanted esters or amides instead of the desired pyrimidine ring.[2][5]
-
Purity of Reagents: Amidines, often supplied as hydrochloride salts, can be hygroscopic and may degrade over time.[4] Impurities in the 1,3-dicarbonyl starting material can also lead to side reactions, such as self-condensation.[6]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical. The base is crucial for generating the free amidine for the condensation, but an incorrect choice or stoichiometry can promote side reactions.[6]
Mitigation Strategies & Optimization Table:
| Parameter | Recommendation | Rationale & Causality |
| Solvents & Glassware | Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane). Oven-dry all glassware immediately before use. | To prevent the hydrolysis of moisture-sensitive intermediates, which is a primary cause of yield loss.[4] |
| Atmosphere | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). | Minimizes exposure to atmospheric moisture throughout the reaction.[4] |
| Amidine Quality | Use freshly prepared or high-purity amidine hydrochloride. | Ensures the active reagent concentration is accurate and prevents side reactions from impurities or hydrolysis products.[2] |
| Base Selection | Use a strong, non-nucleophilic base like sodium ethoxide. Add it carefully to the amidine salt to generate the free base in situ. | Stoichiometric control is key. This generates the required nucleophile for cyclization while minimizing base-catalyzed self-condensation of the dicarbonyl partner.[6] |
| Temperature Control | Maintain the recommended reaction temperature (often reflux). Monitor closely. | Pinner intermediates can be thermally unstable.[5] Consistent temperature ensures a steady reaction rate and prevents decomposition. |
| Reaction Monitoring | Monitor progress frequently using Thin Layer Chromatography (TLC). | Prevents running the reaction for too long, which can lead to the formation of degradation products or complex byproducts.[6] |
Issue 2: Inefficient Conversion of Nitrile to Methyl Ester
Question: I am attempting to hydrolyze 4-methylpyrimidine-2-carbonitrile to its carboxylic acid, but the reaction is slow, incomplete, or seems to stall. What can I do?
Answer: The hydrolysis of heteroaromatic nitriles can be challenging due to the electron-withdrawing nature of the pyrimidine ring, which can deactivate the nitrile group towards hydrolysis. You have two main options: acid or alkaline hydrolysis.[7]
-
Acid Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid (e.g., HCl or H₂SO₄) will protonate the nitrogen, making the carbon more susceptible to nucleophilic attack by water. However, prolonged exposure to strong acid and heat can sometimes lead to degradation of the pyrimidine ring itself.
-
Alkaline Hydrolysis: Refluxing with an alkali solution (e.g., NaOH) is often more effective. The hydroxide ion directly attacks the nitrile carbon. The initial product is the carboxylate salt, which must be neutralized with a strong acid in a separate workup step to protonate it, yielding the final carboxylic acid.[7]
Troubleshooting Stalled Hydrolysis:
-
Increase Temperature: If the reaction is stalling, a moderate increase in temperature may be required to overcome the activation energy.
-
Use a Co-Solvent: If solubility is an issue, adding a water-miscible co-solvent like ethanol or dioxane can improve reaction homogeneity.
-
Extend Reaction Time: These reactions can be slow. Ensure you are monitoring by TLC to confirm the reaction has truly stopped and not just proceeding slowly.
Question: My esterification of the pyrimidine-2-carboxylic acid with methanol is giving low yields. Is there a more direct way to synthesize the ester from the nitrile?
Answer: Yes. While standard Fischer esterification (refluxing the carboxylic acid in methanol with an acid catalyst) is an option, it is an equilibrium-driven process and may require forcing conditions. A more direct and often higher-yielding method is the Pinner reaction .[5]
In this reaction, the nitrile (4-methylpyrimidine-2-carbonitrile) is treated with anhydrous methanol and dry hydrogen chloride gas.[4] This forms a highly reactive intermediate known as a Pinner salt (an imidate hydrochloride). This salt is not isolated but is subsequently treated with water, which rapidly hydrolyzes it to the desired methyl ester.
Critical Considerations for the Pinner Reaction:
-
Strictly Anhydrous Conditions: This is the most critical parameter. Any moisture present before the final hydrolysis step will react with the Pinner salt to form an amide byproduct, which is a common impurity.[4][5]
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) to prevent the thermal decomposition of the unstable Pinner salt intermediate.[5]
Issue 3: Persistent Impurities in the Final Product
Question: After purification, my final this compound is still contaminated. What are the most likely side products from this synthetic route?
Answer: The impurity profile depends on the route taken.
-
If using the Hydrolysis/Esterification Route:
-
Unreacted Starting Material: Incomplete hydrolysis will leave residual 4-methylpyrimidine-2-carbonitrile. Incomplete esterification will leave the pyrimidine-2-carboxylic acid in your final product.
-
Amide Formation: If the hydrolysis is not complete, the intermediate amide (pyrimidine-2-carboxamide) may form and be carried through.
-
-
If using the Direct Pinner Reaction Route:
-
Pyrimidine-2-carboxamide: This is the most common byproduct, formed if trace amounts of water are present during the formation of the Pinner salt.[5]
-
N-Alkyl Amide: The Pinner salt intermediate can sometimes rearrange, especially if the temperature is not controlled, leading to N-alkyl amide impurities.[4]
-
Identification and Removal:
-
Characterization: Use ¹H NMR, ¹³C NMR, and mass spectrometry to identify the structure of the impurity. The amide, for instance, will have characteristic N-H peaks in the NMR and a different molecular weight.
-
Purification:
-
Column Chromatography: Silica gel chromatography is generally effective at separating the desired ester from both less polar starting materials (nitrile) and more polar impurities (acid, amide).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing minor impurities.[4]
-
Caption: Troubleshooting logic for yield and purity issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the single most critical parameter to control during a Pinner-type pyrimidine synthesis or a direct nitrile-to-ester conversion? A1: Anhydrous conditions. The exclusion of water is paramount. Key intermediates in both the cyclization and the Pinner reaction are highly susceptible to hydrolysis, which is the primary pathway for side product formation and yield loss.[2][4][5]
Q2: How should I effectively monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is the most convenient method.[2][6] Use an appropriate solvent system (e.g., hexane:ethyl acetate) to resolve the starting materials from the product. This allows you to determine when the reaction is complete and avoid unnecessary heating or extended reaction times that can lead to byproduct formation.
Q3: What purification techniques are most effective for the intermediates and the final product? A3: For both the intermediate nitrile and the final methyl ester, column chromatography on silica gel is a reliable method for separating the product from unreacted starting materials and polar byproducts.[4] If the product is crystalline, recrystallization from a suitable solvent is an excellent final step to achieve high purity.
Q4: Can I perform the conversion of the nitrile to the ester in a "one-pot" reaction? A4: Yes, the Pinner reaction is effectively a one-pot method.[5] The nitrile is first converted to the Pinner salt intermediate in anhydrous methanol/HCl, and then, without isolating the salt, water is added to the same reaction vessel to induce hydrolysis to the final ester product. This avoids a separate hydrolysis and esterification sequence.
Part 3: Detailed Experimental Protocols
(Note: These are generalized protocols and may require optimization based on specific substrates and laboratory conditions.)
Protocol 1: Synthesis of 4-Methylpyrimidine-2-carbonitrile (General Pinner-type Condensation)
This protocol is based on the classical Pinner condensation methodology.[3][4]
-
Preparation: Oven-dry all glassware (round-bottom flask, reflux condenser) and allow to cool under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: To the flask, add anhydrous ethanol. Add sodium ethoxide (1.1 eq) and stir until dissolved. To this solution, add the appropriate amidine hydrochloride salt (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Reactant Addition: Add the 1,3-dicarbonyl equivalent (1.0 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C). Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Nitrile to Ester Conversion (Alkaline Hydrolysis & Esterification)
This protocol is based on standard hydrolysis and esterification procedures.[7]
Step A: Alkaline Hydrolysis
-
Setup: In a round-bottom flask, dissolve 4-methylpyrimidine-2-carbonitrile (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting nitrile is consumed.
-
Work-up: Cool the mixture in an ice bath and carefully acidify with cold dilute HCl until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pyrimidine-2-carboxylic acid.
Step B: Fischer Esterification
-
Setup: Suspend the dried pyrimidine-2-carboxylic acid (1.0 eq) in methanol. Add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux until TLC analysis shows complete conversion to the ester.
-
Work-up: Cool the reaction, remove the methanol under reduced pressure, and neutralize the residue carefully with a saturated sodium bicarbonate solution.
-
Purification: Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
Protocol 3: Direct Nitrile to Ester Conversion (Pinner Reaction)
This protocol requires strict adherence to anhydrous conditions.[4][5]
-
Preparation: Ensure all glassware is rigorously dried. Use anhydrous methanol.
-
Reaction Setup: Dissolve 4-methylpyrimidine-2-carbonitrile (1.0 eq) in anhydrous methanol in a flask equipped with a drying tube and cool to 0 °C in an ice bath.
-
HCl Addition: Bubble dry HCl gas through the stirred solution for 15-30 minutes, or add a solution of acetyl chloride (1.5 eq) dropwise to the cold methanol solution to generate HCl in situ. Seal the flask and let it stand at a low temperature (e.g., 4 °C) for 24-48 hours until the Pinner salt precipitates.
-
Hydrolysis: Add an equivalent volume of cold water to the reaction mixture and stir vigorously for 1-2 hours.
-
Work-up: Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4,6-Dimethylpyrimidine-2-carbonitrile in Pharmaceutical Synthesis. Available at: [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]
-
Slideshare. Pinner pyrimidine synthesis. Available at: [Link]
-
Wikipedia. Pinner reaction. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available at: [Link]
-
Taylor & Francis. Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Available at: [Link]
-
Appretech Scientific Limited. 4-Methylpyrimidine-2-carbonitrile. Available at: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
-
National Institutes of Health. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Available at: [Link]
-
ResearchGate. (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Available at: [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]
-
ResearchGate. OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. Available at: [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]
-
Chemsrc. This compound. Available at: [Link]
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
National Institutes of Health. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. Available at: [Link]
-
TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. Available at: [Link]
-
MDPI. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Available at: [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
-
Scite. Side Reactions in Peptide Synthesis. Available at: [Link]
Sources
Technical Support Center: Purification of Methyl 4-Methylpyrimidine-2-carboxylate
Welcome to the technical support guide for the purification of methyl 4-methylpyrimidine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this key synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high purity for your target compound.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry. However, its synthesis can yield a variety of byproducts with similar physicochemical properties, making purification a significant challenge. The primary difficulties arise from unreacted starting materials, side-reaction products, and, most notably, the susceptibility of the ester functional group to hydrolysis. This guide provides a structured, question-and-answer approach to common purification issues, complete with detailed protocols and troubleshooting logic.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile of your crude product is intrinsically linked to your synthetic route and workup conditions. However, several common byproducts are frequently encountered:
-
Unreacted Starting Materials: Depending on the synthesis, these can include various amidines, ureas, or β-dicarbonyl compounds used to construct the pyrimidine ring.[1][2]
-
Hydrolysis Product (4-methylpyrimidine-2-carboxylic acid): This is arguably the most common process-related impurity. The ester can be hydrolyzed to its corresponding carboxylic acid if exposed to water under either acidic or basic conditions, even mild ones, during the reaction or aqueous workup.[3][4]
-
Decarboxylation Product (4-methylpyrimidine): If the reaction conditions are acidic and involve heat, the hydrolysis byproduct, 4-methylpyrimidine-2-carboxylic acid, can subsequently lose CO2 to form 4-methylpyrimidine.[5][6] This impurity is more volatile and less polar than the desired product.
-
Side-Reaction Products: Isomers or other pyrimidine derivatives can form, which may have very similar polarity to the target compound, making chromatographic separation difficult.[7]
Q2: My crude product is a stubborn oil or sticky solid that won't crystallize. What is the likely cause and what is my first step?
A: Failure to crystallize is a classic sign that your crude product contains a significant amount of impurities that are disrupting the formation of a crystal lattice. The most effective first step is not to immediately attempt column chromatography, but to perform a liquid-liquid extraction, specifically an acid-base wash . This simple and rapid technique can dramatically increase the purity of your material by removing acidic and basic impurities.[8] The goal is to wash your organic solution (e.g., in ethyl acetate or dichloromethane) with a mild aqueous base, followed by a mild aqueous acid, to selectively pull charged impurities out of the organic phase.
Q3: How can I effectively remove the acidic byproduct, 4-methylpyrimidine-2-carboxylic acid?
A: The most effective method is an acid-base extraction using a mild aqueous base.[9][10] Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash this solution in a separatory funnel with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
The Chemistry: Your desired product, this compound, is a neutral ester and will remain in the organic layer. The acidic impurity, 4-methylpyrimidine-2-carboxylic acid, will react with the weak base (bicarbonate) to form its corresponding sodium salt. This salt is ionic and therefore highly soluble in the aqueous layer, effectively removing it from your product stream.[10]
Critical Note: Avoid using strong bases like sodium hydroxide (NaOH) for this wash. Strong bases can catalyze the saponification (hydrolysis) of your desired ester product, reducing your yield.[8]
Q4: I'm struggling to separate my product from byproducts with very similar polarity using column chromatography. What can I do to improve separation?
A: This is a common challenge when dealing with structurally similar pyrimidine derivatives.[7] If standard solvent systems (e.g., ethyl acetate/hexanes) are failing, consider the following strategies:
-
Optimize the Mobile Phase:
-
Shallow Gradient: Instead of a steep gradient, run a very shallow gradient of your polar solvent. This increases the resolution between closely eluting compounds.
-
Solvent Modification: Add a small percentage (0.5-2%) of a third, more polar solvent like methanol or a chelating solvent like acetonitrile to your eluent system. This can alter the interactions with the silica gel and improve separation.
-
-
Change the Stationary Phase: If your compound shows instability on silica gel (an acidic support), consider switching to a neutral support like alumina.[7]
-
High-Performance Chromatography: For particularly challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option. Techniques like reverse-phase HPLC can often separate compounds that are inseparable by normal-phase column chromatography.[11][12]
Q5: What is the best method to obtain a high-purity, crystalline final product?
A: After initial purification by extraction and/or chromatography, recrystallization is the ultimate step for achieving high analytical purity. The key is finding the right solvent or solvent system.[13]
The Principle: An ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[13] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).
Solvent Screening: Test a range of solvents on a small scale. Good candidates for pyrimidine derivatives often include ethanol, isopropanol, ethyl acetate, acetonitrile, or mixed solvent systems like ethyl acetate/hexanes or acetone/water.[13]
Q6: How can I prevent the hydrolysis of my ester product during purification?
A: Preventing hydrolysis is critical to maximizing your yield. The ester linkage is sensitive to both strong acids and strong bases.[3][4][14]
-
Maintain Near-Neutral pH: During aqueous workups, ensure the pH does not become strongly acidic or basic for prolonged periods.
-
Use Mild Reagents: For acid-base extractions, use saturated sodium bicarbonate (a weak base) to remove acids and dilute (e.g., 1M) HCl or acetic acid to remove bases.[8][15]
-
Minimize Contact Time: Perform aqueous washes efficiently and avoid letting your organic layer sit in contact with acidic or basic aqueous solutions for extended times.
-
Thorough Drying: After washing, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. Water is a reagent for hydrolysis, so its removal is crucial.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Low yield after aqueous workup | Hydrolysis of the ester product (saponification) during a basic wash. | Use a milder base like saturated sodium bicarbonate instead of NaOH or KOH for washes. Minimize contact time.[8] |
| Product streaks badly on TLC plate | Presence of acidic (carboxylic acid) or basic impurities that interact strongly with the silica gel. | Perform an acid-base wash on the crude material before attempting chromatography.[9][10] |
| Multiple spots on TLC with similar Rf values | Presence of structurally similar isomers or byproducts. | Optimize column chromatography with a shallow solvent gradient or by adding a modifier (e.g., 1% methanol). Consider preparative HPLC.[7][11] |
| No crystals form upon cooling after recrystallization attempt | Solution is not supersaturated; the compound is too soluble in the chosen solvent. | Reduce the amount of solvent used. If that fails, select a solvent in which the compound is less soluble, or use an anti-solvent system.[13] |
| Product degrades on silica gel column | The compound is sensitive to the acidic nature of silica gel. | Switch to a neutral stationary phase like alumina. Perform purification steps quickly and at room temperature.[7] |
Key Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This protocol is designed as the first purification step after the initial reaction workup.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Transfer: Add the organic solution to a separatory funnel.
-
Bicarbonate Wash (Removes Acids): Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash (Removes Water): Add an equal volume of saturated aqueous sodium chloride (brine). Shake and separate as before. This step helps to remove residual water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of a drying agent (e.g., anhydrous Na₂SO₄), swirl, and let it stand for 10-15 minutes.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product, which can then be further purified by chromatography or recrystallization.
Protocol 2: Flash Column Chromatography
This protocol is for separating the product from neutral impurities of different polarities.
-
Slurry Preparation: Adsorb the partially purified product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica, and evaporating the solvent.
-
Column Packing: Wet-pack a glass column with silica gel using your starting eluent (e.g., 5% ethyl acetate in hexanes).
-
Loading: Carefully add the dried slurry containing your compound to the top of the packed column.
-
Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., move from 5% to 20% ethyl acetate in hexanes) to elute your product.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization for Final Purity
This protocol is the final step to obtain a highly pure, crystalline solid.
-
Dissolution: In an Erlenmeyer flask, add the purified product and the minimum amount of a suitable hot solvent (e.g., isopropanol) to just dissolve the solid completely.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the growth of larger, purer crystals.[13]
-
Crystal Growth: As the solution cools, the solubility will decrease, and crystals of the pure compound will begin to form.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
Visualization of Purification Workflow
Caption: Decision-making workflow for purifying a non-crystalline crude product.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
-
Dunn, G. E., & Lawler, E. A. (1967). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 45(15), 1663-1670. Retrieved from [Link]
-
Dunn, G. E., & Lawler, E. A. (1967). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. ResearchGate. Retrieved from [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Retrieved from [Link]
-
Amanote Research. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (2020). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- BenchChem. (n.d.). Hydrolysis of Methyl 4-formylbenzoate back to the carboxylic acid.
- Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
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- 14. Methyl Esters [organic-chemistry.org]
- 15. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Troubleshooting low conversion rates in pyrimidine esterification
Welcome to the technical support center for pyrimidine esterification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ester bond formation on pyrimidine scaffolds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your experimental design. This document is structured to help you diagnose issues, understand the mechanistic choices available, and execute optimized protocols.
Troubleshooting Guide: Low Conversion Rates
This section addresses the most common and specific challenges encountered during the esterification of pyrimidine carboxylic acids. The question-and-answer format is designed to help you quickly identify and resolve experimental roadblocks.
Question 1: My Fischer esterification has stalled with significant starting material remaining. What is the likely cause and how can I fix it?
Answer:
The most probable cause is the reversible nature of the Fischer-Speier esterification.[1][2] This reaction between a carboxylic acid and an alcohol produces an ester and water in an equilibrium process.[3][4][5] The accumulation of water in the reaction mixture can drive the equilibrium back towards the starting materials through hydrolysis of the ester product.
Causality & Solution:
To achieve high conversion, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's principle. This can be accomplished through two primary strategies:
-
Water Removal: Actively removing water as it forms is the most effective method to prevent the reverse reaction.[3][4][6]
-
Dean-Stark Apparatus: This is the classic approach. By using a solvent that forms an azeotrope with water (e.g., toluene, hexane), the water can be continuously distilled out of the reaction mixture and collected in the trap.[3][6]
-
Drying Agents: Adding a desiccant like molecular sieves or anhydrous salts (e.g., calcium sulfate) can sequester the water generated in situ.[4][6] Concentrated sulfuric acid, often used as the catalyst, also serves as a powerful dehydrating agent.[4][7]
-
-
Excess Reactant: Using a large excess of the alcohol reactant can also shift the equilibrium to favor ester formation.[3][4][6] In many cases, the alcohol can be used as the reaction solvent itself, maximizing this effect.[6]
Troubleshooting Workflow: Fischer Esterification Equilibrium
Caption: Logic for overcoming equilibrium limitations in Fischer esterification.
Question 2: My pyrimidine substrate has bulky groups and conversion is poor under standard acidic conditions. Why is this happening?
Answer:
This issue stems from steric hindrance. The Fischer esterification mechanism involves a nucleophilic attack by the alcohol on a protonated carbonyl carbon.[5][6] If either the pyrimidine carboxylic acid or the alcohol has bulky substituents near the reactive centers, this attack is physically blocked, dramatically slowing down the reaction rate. Tertiary alcohols are particularly problematic and are prone to elimination side reactions under acidic conditions.[1][6]
Causality & Solution:
When steric hindrance is a major factor, a more robust and milder esterification method is required. The Steglich esterification is the gold-standard solution for this problem.[8][9]
-
Mechanism: Instead of activating the carboxylic acid with a proton, the Steglich reaction uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate.[9][10]
-
Catalysis: A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial.[10][11] DMAP attacks the O-acylisourea to form an even more reactive N-acylpyridinium intermediate, which is then readily attacked by the sterically hindered alcohol.[9][10] This method proceeds under neutral, room-temperature conditions, preserving acid-labile functional groups.[10][12]
For extremely sensitive or valuable substrates where even Steglich conditions might be suboptimal, the Mitsunobu reaction offers another powerful alternative. It converts alcohols into esters with a complete inversion of stereochemistry, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[13][14]
Question 3: I'm trying a Steglich esterification, but my main product is an insoluble white solid that is not my ester. What's going wrong?
Answer:
You are likely observing the formation of N-acylurea as the major byproduct.[9] This occurs when the highly reactive O-acylisourea intermediate, formed from your pyrimidine carboxylic acid and DCC, undergoes an intramolecular acyl transfer (a rearrangement) before the alcohol has a chance to attack it. This side reaction is irreversible and consumes your starting material.
Causality & Solution:
This side reaction becomes significant when the nucleophilic attack by the alcohol is slow. This can be due to steric hindrance or insufficient catalysis. The solution is to accelerate the desired reaction pathway:
-
Ensure Catalytic DMAP is Present: The Steglich esterification is often ineffective without a catalyst like DMAP.[9] DMAP is a far stronger nucleophile than the alcohol and rapidly converts the O-acylisourea into the active N-acylpyridinium intermediate, which does not undergo the rearrangement and reacts quickly with the alcohol.[9][10] A catalytic amount (typically 5-10 mol%) is sufficient.
-
Order of Addition: Add the carboxylic acid, alcohol, and DMAP to the solvent first. Then, add the DCC (or EDC) last, preferably portion-wise or as a solution, to ensure the activating agent reacts in the presence of all necessary components.
Diagram: Key Intermediates in Fischer vs. Steglich Esterification
Caption: Comparison of the key activated intermediates in Fischer and Steglich esterification.
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal solvent for my reaction? A solvent can significantly impact reaction yields.[15][16][17] For Fischer esterifications aiming to remove water via a Dean-Stark trap, a non-polar solvent like toluene that forms an azeotrope with water is ideal.[6] For other methods like Steglich, polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are common choices to ensure solubility of the reagents.[12] Some studies have shown that DMSO can offer kinetic advantages in base-catalyzed esterifications.[18]
Q2: What is the ideal temperature for pyrimidine esterification? For Fischer esterifications, heating is required to increase the reaction rate, often to the reflux temperature of the solvent or alcohol (typically 60–110 °C).[4][6] However, excessive heat can sometimes lead to degradation or side reactions.[1][19][20][21] Steglich esterifications are prized for their mildness and usually run efficiently at room temperature.[10]
Q3: My pyrimidine ring contains other sensitive functional groups. Which method should I use? If your molecule contains acid-sensitive groups (e.g., certain protecting groups), you must avoid the harsh acidic conditions of Fischer esterification.[12] The Steglich esterification is an excellent choice as it operates under neutral pH.[8][10][12] For exceptionally delicate molecules, the Mitsunobu reaction provides another very mild option.[13][14][22]
Q4: How do I purify my ester product after a Steglich reaction? The main byproduct, dicyclohexylurea (DCU) if using DCC, is mostly insoluble in common organic solvents like DCM or ethyl acetate. The primary purification step is simply filtering the crude reaction mixture to remove the precipitated DCU. The filtrate can then be subjected to a standard aqueous workup and column chromatography for final purification.
Data & Method Comparison
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Acidic (H₂SO₄, TsOH), Heat | Neutral (DCC/EDC, DMAP), Room Temp | Neutral (PPh₃, DEAD/DIAD), 0 °C to RT |
| Best For... | Simple, robust substrates; large-scale synthesis | Sterically hindered substrates; acid-sensitive molecules[8][9] | High-value, sensitive substrates; stereochemical inversion[14] |
| Common Issues | Reversible equilibrium[1][3]; requires heat; not for tertiary alcohols[1][6] | N-acylurea byproduct formation[9]; reagent cost; DCU removal | Byproduct removal (phosphine oxide); requires acidic nucleophile (pKa < 13)[13] |
| Key Reagents | Strong acid catalyst, excess alcohol | Carbodiimide (DCC, EDC), DMAP | Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD, DIAD) |
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification of a Pyrimidine Carboxylic Acid using a Dean-Stark Trap
This protocol is designed to maximize yield by continuously removing the water byproduct.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.
-
Reagent Charging: To the flask, add the pyrimidine carboxylic acid (1.0 eq), the desired alcohol (1.5 - 3.0 eq), and a non-polar solvent such as toluene (enough to fill the flask to about half).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05-0.1 eq) or a few drops of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As it cools, the denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when no more water collects in the trap and the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude ester product by column chromatography or recrystallization.
Protocol 2: Steglich Esterification of a Sterically Hindered Pyrimidine Carboxylic Acid
This protocol is ideal for substrates that are incompatible with harsh acidic conditions.
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrimidine carboxylic acid (1.0 eq), the alcohol (1.1-1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous polar aprotic solvent (e.g., DCM or THF).
-
Activation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Reaction: Add the DCC solution dropwise to the stirred mixture of the acid, alcohol, and catalyst over 10-15 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding. Monitor the consumption of the starting material by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Rinse the filter cake with a small amount of the reaction solvent.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (to remove excess DMAP), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash column chromatography.
References
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Steglich esterification - Grokipedia. (n.d.). Grokipedia. [Link]
-
Steglich Esterification Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]
-
Esterification. (2022). Sciencemadness Wiki. [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. [Link]
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Riechert, O., Husham, M., Sadowski, G., & Zeiner, T. (2015). Solvent effects on esterification equilibria. AIChE Journal, 61(9), 3000-3011. [Link]
-
Fischer Esterification Reaction: Mechanism, Limitations. (2023). Science Info. [Link]
-
Riechert, O., Husham, M., Sadowski, G., & Zeiner, T. (2015). Solvent effects on esterification equilibria. Semantic Scholar. [Link]
-
Fischer–Speier esterification. (n.d.). Grokipedia. [Link]
-
Fischer Esterification: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner. [Link]
-
Steglich Esterification Guide. (n.d.). Scribd. [Link]
-
Riechert, O., Husham, M., Sadowski, G., & Zeiner, T. (2015). Solvent effects on esterification equilibria. ResearchGate. [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]
- Removal of water from reaction mixtures. (1999).
-
North, C., Jones, A. J., & North, M. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5537-5545. [Link]
-
Venkata, P., et al. (2019). Solvation effects in liquid-phase esterification reactions catalyzed by hydrogen-form ion exchange resins. ResearchGate. [Link]
-
Esterification Comparative Reaction. (n.d.). gChem Global. [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2022). MDPI. [Link]
-
Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (n.d.). ACS Publications. [Link]
-
Mitsunobu reaction. (n.d.). Wikipedia. [Link]
-
Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols. (n.d.). ResearchGate. [Link]
-
Effect of temperature on esterification at 8 hours of reaction using 2% (w/w) of sulphuric acid. (n.d.). ResearchGate. [Link]
- Esterification of pyridine carboxylic acids. (1956).
-
Rates of heat-induced pyrimidine alterations in synthetic polydeoxyribonucleotides. (n.d.). PubMed. [Link]
-
Effect of different temperature on the esterification. (n.d.). ResearchGate. [Link]
Sources
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- 5. grokipedia.com [grokipedia.com]
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- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
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- 22. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methyl 4-Methylpyrimidine-2-carboxylate
Welcome to the technical support center for the purification of methyl 4-methylpyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification workflow.
I. Understanding the Impurity Profile
Before delving into purification strategies, it is crucial to understand the potential impurities that may be present in your crude this compound. The nature and quantity of these impurities will largely depend on the synthetic route employed.
Common synthetic pathways to pyrimidine derivatives often involve the condensation of a β-dicarbonyl compound with an N-C-N containing species like amidines, urea, or guanidine.[1] Side reactions are common and can lead to a variety of byproducts.
Potential Impurities May Include:
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials.
-
Side-Reaction Products: Competing reactions, such as the Hantzsch dihydropyridine synthesis, can produce fluorescent byproducts, especially at elevated temperatures.[2][3]
-
N-acylureas: These can form as byproducts in reactions involving urea.[2]
-
Self-condensation Products: The 1,3-dicarbonyl starting material may undergo self-condensation.[3]
-
Hydrolysis Products: The ester group of the target molecule or intermediates can be susceptible to hydrolysis, especially under acidic or basic conditions.[4]
-
Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis.
A preliminary analysis of your crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide your purification strategy.
II. Troubleshooting and Purification Guides
This section provides a question-and-answer formatted guide to address common issues encountered during the purification of this compound.
Q1: My crude product is a complex mixture with multiple spots on TLC. Where do I start?
When faced with a complex mixture, a multi-step purification approach is often necessary. The choice of the initial purification technique depends on the nature of the impurities.
Workflow for Complex Crude Mixtures
Sources
Technical Support Center: Storage and Handling of Methyl 4-Methylpyrimidine-2-Carboxylate
Welcome to the technical support guide for methyl 4-methylpyrimidine-2-carboxylate (CAS No: 317334-58-0).[1][2] This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper storage and handling of this key synthetic intermediate to prevent its chemical decomposition. Adherence to these protocols is critical for ensuring experimental reproducibility and maintaining the integrity of your research materials.
Quick Reference: Recommended Storage Conditions
For experienced users requiring immediate information, the table below summarizes the optimal conditions for long-term storage. Each parameter is critical for minimizing degradation and preserving the compound's purity.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Slows kinetic degradation pathways, primarily hydrolysis.[3][4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.[6] |
| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light-induced degradation.[7][8] |
| Environment | Dry, dark location | Minimizes exposure to ambient moisture and UV radiation.[7][8] |
| Handling | Use in a glove box or under a stream of inert gas | Prevents exposure to atmospheric moisture during aliquoting and weighing. |
Frequently Asked Questions (FAQs)
This section addresses common user questions, providing detailed explanations grounded in chemical principles to empower you to make informed decisions in your laboratory work.
Q1: What are the primary physical signs of decomposition for this compound?
The most common signs of degradation are changes in the physical appearance of the compound. As a solid, this compound should be a free-flowing crystalline or powdered solid. Signs of decomposition include:
-
Clumping or Caking: This often indicates the absorption of atmospheric moisture, a primary catalyst for hydrolysis.
-
Change in Color: While some related compounds are described as brown solids, any significant deviation from the color stated on the certificate of analysis or a change over time can indicate impurity formation.[9]
-
Slightly "Acidic" or "Sharp" Odor: The hydrolysis product, 4-methylpyrimidine-2-carboxylic acid, is non-volatile, but other secondary degradation products could potentially have a detectable odor.
If you observe any of these changes, it is crucial to perform an analytical check before using the material in an experiment.
Q2: What is the main chemical pathway for the decomposition of this compound during storage?
The principal cause of decomposition is the hydrolysis of the methyl ester functional group . The pyrimidine ring is an electron-withdrawing system, which makes the carbonyl carbon of the ester particularly electrophilic and susceptible to nucleophilic attack by water. This reaction, which can be catalyzed by trace amounts of acid or base, converts the ester into 4-methylpyrimidine-2-carboxylic acid and methanol.[10][11]
This process is insidious because it can be initiated by even minute quantities of atmospheric moisture that enter the container during storage or handling.
Caption: Primary hydrolysis pathway of this compound.
Q3: I suspect my sample has degraded. How can I definitively confirm this?
Visual inspection is only a preliminary indicator. To confirm decomposition, a comparative analytical assessment is required. The recommended method is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
A secondary, often quicker method is Thin-Layer Chromatography (TLC). The carboxylic acid hydrolysis product is significantly more polar than the starting ester. On a silica gel plate, the acid will exhibit a much lower Retention Factor (Rf) value. By spotting a fresh standard (if available) alongside the suspect sample, the presence of a new, lower-Rf spot corresponding to the acid provides strong evidence of decomposition. Proton NMR spectroscopy can also be used to detect the disappearance of the methyl ester singlet (around 3.9-4.0 ppm) and the appearance of a broad carboxylic acid proton signal.
The workflow below outlines the logical steps for investigating a suspect sample.
Caption: Workflow for verifying the integrity of a stored sample.
Q4: How should I handle the compound during routine experimental use to prevent introducing contaminants?
Proper handling during use is as critical as long-term storage. Every time the container is opened, there is a risk of introducing moisture.
-
Equilibration: Before opening, allow the vial to warm to ambient temperature completely. Opening a cold vial will cause atmospheric moisture to condense on the cold solid, leading to rapid hydrolysis.
-
Inert Atmosphere: Whenever possible, handle the solid in a glove box or glove bag with a dry nitrogen or argon atmosphere. If a glove box is unavailable, open the vial under a gentle positive pressure stream of inert gas.
-
Aliquoting: For frequently used reagents, it is best practice to aliquot the bulk material into smaller, single-use vials upon receipt. This minimizes the number of times the primary container is opened.
-
Solvent Choice: When preparing stock solutions, use a dry (anhydrous) solvent. While some related compounds show solubility in DMF, DMSO, and ethanol, ensure the chosen solvent is appropriate for your experiment and has a low water content.[4] Note that aqueous solutions of similar compounds are not recommended for storage for more than one day.[6]
Detailed Protocols
Protocol 1: Recommended Procedure for Long-Term Storage
This protocol ensures the maximum shelf-life and integrity of this compound.
-
Verification: Upon receipt, verify the appearance of the compound against the supplier's certificate of analysis.
-
Container Sealing: Ensure the vial cap is tightly secured. For added protection, wrap the cap and neck junction with Parafilm® to create a secondary moisture barrier.
-
Inerting (Optional but Recommended): If the vial has been opened, gently flush the headspace with a dry, inert gas (Argon or Nitrogen) for 10-15 seconds before resealing.
-
Labeling: Clearly label the vial with the compound name, date received, and storage conditions (-20°C, Inert).
-
Secondary Containment: Place the sealed vial inside a larger, labeled container (e.g., a small box or zip-top bag) with a desiccant pouch.
-
Storage: Place the secondary container in a -20°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free freezer, which has heating cycles).[4][5]
Protocol 2: Analytical Verification of Compound Integrity via TLC
This is a rapid and effective method to check for the presence of the more polar hydrolysis byproduct.
-
Materials:
-
Suspect sample of this compound.
-
Silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Mobile Phase: A starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.
-
Developing chamber.
-
UV lamp (254 nm).
-
-
Procedure:
-
Prepare a dilute solution of the suspect compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, carefully spot a small amount of the solution onto the TLC plate baseline.
-
Place the plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.
-
-
Interpretation:
-
A single spot: Indicates the compound is likely pure.
-
Multiple spots: The presence of a second spot with a significantly lower Rf (closer to the baseline) is a strong indicator of the presence of the polar 4-methylpyrimidine-2-carboxylic acid, confirming hydrolysis.
-
References
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester - Journal of Chemical and Pharmaceutical Research. [Link]
-
This compound | CAS#:317334-58-0 | Chemsrc. [Link]
-
Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic. [Link]
-
This compound, 98% Purity, C7H8N2O2, 1 gram - Stratech. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES - Mansoura University. [Link]
Sources
- 1. This compound | CAS#:317334-58-0 | Chemsrc [chemsrc.com]
- 2. 317334-58-0|this compound|BLD Pharm [bldpharm.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 31462-59-6|Pyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. jocpr.com [jocpr.com]
- 11. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Column Chromatography Purification of Methyl 4-methylpyrimidine-2-carboxylate
As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical solutions for the chromatographic purification of methyl 4-methylpyrimidine-2-carboxylate. The following question-and-answer-based troubleshooting guide moves beyond simple procedural steps to explain the underlying principles, empowering you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the purification of this compound and related heterocyclic compounds.
Q1: What are the recommended starting conditions (stationary and mobile phase) for purifying this compound?
Answer: For a compound with the polarity of this compound, the standard and most effective starting point is normal-phase flash column chromatography.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the industry standard and is highly recommended. Its polar surface interacts with the polar functionalities of your molecule (the nitrogen atoms in the pyrimidine ring and the ester group), allowing for separation based on polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is required. A common and effective starting point is a gradient system of Ethyl Acetate (EtOAc) in Hexanes or Heptane. Begin with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the proportion of ethyl acetate. Common solvent systems for pyrimidine derivatives also include dichloromethane/methanol mixtures for more polar compounds.[1]
Expertise & Experience: The pyrimidine core is moderately polar. The methyl and ester groups add some lipophilicity. This structure makes it well-suited for silica gel chromatography. Starting with a low-polarity eluent allows strongly retained impurities to bind to the column while your product begins to move. A gradual increase in polarity then elutes your target compound, followed by more polar impurities.
Q2: How do I properly determine the ideal solvent system before running a large-scale column?
Answer: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) before committing your entire sample to a column.[1] This small-scale experiment saves significant time and material.
The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound, this compound.[1]
-
Why an Rf of 0.2-0.4?
-
Rf < 0.2: The compound is too strongly adsorbed to the silica. It will require an excessive volume of solvent to elute from the column, leading to broad peaks and poor separation.
-
Rf > 0.4: The compound is not retained strongly enough. It will elute too quickly, moving close to the solvent front and merging with non-polar impurities, resulting in poor resolution.
-
An Rf in the 0.2-0.4 range ensures that the compound interacts sufficiently with the stationary phase to separate from impurities, but not so strongly that it leads to excessive band broadening.
Q3: My compound is not moving from the baseline on the TLC plate, even with 100% Ethyl Acetate. What should I do?
Answer: This indicates your compound is highly polar and is interacting very strongly with the acidic silica gel. To get it to move, you need to significantly increase the polarity of your mobile phase.
Troubleshooting Steps:
-
Introduce a Stronger Polar Solvent: Switch to a more polar solvent system. A common choice is Methanol (MeOH) in Dichloromethane (DCM) . Start with a low percentage, such as 1-2% MeOH in DCM, and test via TLC, gradually increasing the methanol concentration.
-
Add a Basic Modifier: The nitrogen atoms in the pyrimidine ring can be slightly basic. They can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing streaking or irreversible binding. To counteract this, add a small amount of a basic modifier to your eluent. A stock solution of 1-10% ammonium hydroxide in methanol can be very effective when used as the polar component in a solvent system like DCM.[2]
-
Consider an Alternative Stationary Phase: If the compound still fails to move or streaks badly, its interaction with silica may be too strong. Consider using a more inert stationary phase like Alumina (neutral or basic) .[2] Always test with TLC first, as selectivity will differ.
Q4: My product is eluting with the solvent front (Rf ≈ 1) even in pure hexanes. How do I get it to stick to the column?
Answer: This is a rare scenario for a pyrimidine derivative but indicates the compound is behaving as if it's extremely non-polar, or that you are using a solvent system that is far too polar.
Troubleshooting Steps:
-
Confirm Solvent Identity: Double-check that your eluting solvents are correct. A common mistake is accidentally using a highly polar solvent when a non-polar one was intended.[2]
-
Use a Less Polar System: If your compound is truly non-polar, you will need a less polar solvent system. Try mixtures of Dichloromethane (DCM) in Hexanes , or even Toluene/Hexanes.
-
Consider Reversed-Phase Chromatography: If the compound is exceptionally non-polar and difficult to retain on silica, reversed-phase chromatography is the logical alternative. In this technique, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[3]
Q5: I'm seeing poor separation between my product and a key impurity. How can I improve the resolution?
Answer: Improving resolution requires modifying the selectivity of your chromatographic system. This can be achieved by altering either the mobile phase or the stationary phase.
Strategies to Enhance Resolution:
-
Optimize the Mobile Phase:
-
Reduce Polarity: If the compounds are eluting too quickly, decrease the percentage of the polar solvent in your eluent. This will increase the retention time for all compounds and can improve separation.
-
Change Solvent Composition: The "selectivity" of the separation can be altered by using solvents that have different types of interactions. For example, if you are using Hexane/EtOAc, try switching to a Hexane/DCM or a Hexane/Acetone system. The different dipole moments and hydrogen bonding capabilities of these solvents can change their relative elution order. For aromatic compounds like pyrimidines, using a mobile phase that can engage in π-π interactions, such as one containing toluene, can sometimes dramatically alter selectivity.
-
-
Change the Stationary Phase:
-
If mobile phase optimization fails, a different stationary phase may be required. For pyrimidine derivatives, phases that offer different interaction mechanisms can be effective.[4] Consider stationary phases like those with pentafluorophenyl (PFP) or embedded polar groups (EPG) , which provide alternative selectivities compared to standard silica.[5][6]
-
Q6: My compound is coming off the column, but the fractions show a long "tail." What causes this, and how do I fix it?
Answer: Tailing is a common issue, especially with nitrogen-containing heterocycles. It results in broad peaks, reduced separation efficiency, and lower purity of collected fractions.
Primary Causes and Solutions:
-
Cause 1: Acid-Base Interactions: The most likely cause is a strong interaction between the basic nitrogen atoms on your pyrimidine ring and the acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) or a few drops of ammonia can neutralize the acidic sites on the silica, leading to sharper, more symmetrical peaks.
-
-
Cause 2: Sample Overloading: Loading too much crude material onto the column can saturate the stationary phase, exceeding its capacity and causing tailing.
-
Solution: Use a larger diameter column for the amount of sample or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel mass that is 40-100 times the mass of your crude sample.
-
-
Cause 3: Poor Sample Solubility: If the compound is not fully soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the column runs, causing a continuous streak.
-
Solution: Ensure your sample is fully dissolved before loading. If solubility in the eluent is low, use a stronger solvent to dissolve the sample, but use the absolute minimum volume.[7] Alternatively, use the "dry loading" method described in the protocols below.
-
Experimental Protocols & Workflows
Protocol 1: Standard Column Chromatography (Wet Loading)
This protocol outlines the standard procedure for purifying this compound.
Step-by-Step Methodology:
-
Slurry Preparation: In a beaker, add the required amount of silica gel (e.g., 40 g for 1 g of crude material) to your initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes). Mix gently to form a uniform slurry without air bubbles.
-
Column Packing: Secure a glass column vertically. With the stopcock closed, pour the silica slurry into the column. Tap the column gently to help the silica pack evenly. Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.
-
Sample Preparation: Dissolve your crude this compound in a minimal amount of a suitable solvent. Dichloromethane is often a good choice. The goal is to create a concentrated solution.
-
Sample Loading: Carefully pipette the concentrated sample solution directly onto the top of the silica bed, trying not to disturb the surface.[7]
-
Elution: Open the stopcock and allow the sample to absorb onto the silica. Once the liquid level reaches the top of the silica, carefully add your eluting solvent. Begin eluting with your starting low-polarity solvent system.
-
Fraction Collection: Collect the eluate in a series of test tubes or vials.
-
Gradient Elution: Gradually increase the polarity of your mobile phase (e.g., move from 5% to 10% to 20% EtOAc) to elute compounds with increasing polarity.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain your purified compound.[1]
Protocol 2: Dry Loading for Improved Resolution
Dry loading is highly recommended for samples that have poor solubility in the column eluent or when maximum resolution is required.[7]
Step-by-Step Methodology:
-
Sample Adsorption: Dissolve your crude product in a suitable, volatile solvent (e.g., DCM or Acetone) in a round-bottom flask. Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.
-
Solvent Removal: Remove the solvent completely using a rotary evaporator. The result should be a dry, free-flowing powder of silica gel coated with your crude sample.[7]
-
Column Packing: Pack a column with a silica slurry as described in Protocol 1.
-
Dry Loading: Carefully add the silica-adsorbed sample as a powder on top of the packed column bed, creating a neat, thin band. Gently add a thin layer of sand on top to prevent disturbance.
-
Elution and Collection: Proceed with elution and fraction collection as described in Protocol 1.
Data & Visualization
Table 1: Recommended Mobile Phase Systems
| Polarity | Solvent System | Target Analytes & Comments |
| Low to Medium | Hexanes / Ethyl Acetate | Excellent starting point. Good for separating moderately polar compounds. Provides good selectivity. |
| Medium to High | Dichloromethane / Methanol | Use when compounds are too polar for EtOAc systems. Effective for many nitrogen heterocycles.[1] |
| Modified System | Add 0.1-1% Triethylamine (TEA) or Ammonia | Crucial for basic compounds. Prevents tailing by neutralizing acidic silica sites. |
| Alternative Selectivity | Hexanes / Acetone or Toluene / Ethyl Acetate | Use to improve separation of closely eluting spots. Toluene can introduce π-π interactions. |
Diagram 1: Standard Column Chromatography Workflow
Caption: Workflow for column chromatography purification.
Diagram 2: Troubleshooting Logic for Poor Elution
Caption: Decision tree for troubleshooting compound elution.
References
-
Klampfl, C. W., Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. Journal of Chromatography A, 911(2), 277-283. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]
-
Majors, R. E. (2014). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]
-
ACE. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Addressing poor regioselectivity in pyrimidine functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrimidine functionalization. As a Senior Application Scientist, I've designed this resource to address the nuanced challenges of achieving regioselectivity in your pyrimidine derivatization experiments. This guide moves beyond simple protocols to explain the underlying principles governing reactivity, helping you troubleshoot effectively and innovate in your synthetic strategies. Pyrimidine and its derivatives are crucial scaffolds in organic synthesis due to their prevalence in pharmaceuticals, agrochemicals, and as fundamental components of nucleic acids.[1][2][3]
This center is structured to first answer common, pressing questions in our FAQ section, followed by in-depth troubleshooting guides that tackle specific experimental failures with detailed, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C4 substituted products in my nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine?
This is a classic regioselectivity challenge. Generally, SNAr reactions on an unsubstituted 2,4-dichloropyrimidine favor the C4 position.[4][5] This preference is attributed to the C4 position having a higher LUMO coefficient, making it more electrophilic.[6] However, this selectivity can be modest, often leading to isomeric mixtures.[5]
Key Factors Influencing C4/C2 Selectivity:
-
Electronic Effects: Electron-withdrawing groups (EWGs) at the C5 position enhance the innate preference for C4 substitution. Conversely, electron-donating groups (EDGs) at the C6 position can steer the reaction toward the C2 position.[4][5]
-
Steric Hindrance: Bulky substituents at the C5 position can sterically hinder attack at C4, thereby favoring substitution at C2.[4]
-
Nucleophile Nature: The structure and properties of the incoming nucleophile are critical. For example, certain tertiary amines have been shown to favor C2 functionalization on 5-substituted-2,4-dichloropyrimidines.[5]
-
Reaction Conditions: Solvent, temperature, and the choice of base can significantly impact the isomeric ratio.[5]
Q2: My C-H functionalization reaction is not selective. What are the primary factors controlling regioselectivity on the pyrimidine ring?
Direct C-H functionalization is a powerful tool, but controlling regioselectivity is paramount.[7][8] The inherent electronic properties of the pyrimidine ring make it electron-deficient, influencing where functionalization occurs.[1]
Primary Control Elements:
-
Directing Groups (DGs): This is the most robust strategy. A coordinating group installed on the substrate directs a transition metal catalyst to a specific C-H bond, often through the formation of a stable metallacycle.[9][10] Pyrimidine-based directing groups have proven highly effective for meta-C-H functionalization of arenes.[9]
-
Inherent Reactivity: In the absence of a strong directing group, the intrinsic electronic and steric environment of the pyrimidine dictates the outcome. The acidity of C-H protons and the steric accessibility of each position play a crucial role.
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the nature of the metal (e.g., Palladium, Rhodium, Iridium) and the ligands coordinated to it can dramatically influence which C-H bond is activated.[1][11]
-
Reaction Mechanism: The operative mechanism (e.g., concerted metalation-deprotonation, electrophilic substitution, radical pathways) will have its own set of regiochemical rules. For example, Minisci-type radical reactions often show different selectivity patterns compared to metal-catalyzed processes.[1][12]
Q3: I am attempting a Suzuki-Miyaura cross-coupling on a di-halogenated pyrimidine and getting a mixture of mono- and di-substituted products. How can I improve selectivity?
Achieving selective mono-arylation on poly-halogenated pyrimidines can be challenging due to the high reactivity of the substrates.[13]
Strategies for Selective Mono-Coupling:
-
Halogen Choice: The reactivity of the C-X bond in oxidative addition typically follows the order I > Br > Cl. Using a di-chloropyrimidine might offer better control than a di-iodo or di-bromo analogue, which can be too reactive.[13]
-
Stoichiometry: Carefully controlling the stoichiometry of the boronic acid (often using slightly less than one equivalent) can favor mono-substitution.
-
Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction closely to stop it after the first coupling has occurred can prevent over-reaction. Microwave-assisted procedures can offer rapid and efficient C4-selective coupling with very short reaction times.[14]
-
Catalyst Loading: Using a very low catalyst loading can sometimes favor the more reactive site and reduce the rate of the second coupling.[14]
Troubleshooting Guides
Scenario 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
Problem: You are attempting a Pd-catalyzed C-H arylation of a 2-substituted pyrimidine, aiming for C5 functionalization, but you observe a mixture of C5 and C4/C6 isomers, or no reaction at all.
Diagnostic Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
In-Depth Analysis & Solutions:
-
The Power of the Directing Group: For predictable C-H functionalization, a directing group is often non-negotiable.[9][10] The DG coordinates to the palladium catalyst, bringing it into close proximity with the target C-H bond and facilitating the formation of a stable palladacycle intermediate. For C5 arylation of a 2-aminopyrimidine, the amino group itself can act as a directing group.[1] If your substrate lacks an effective DG, the reaction will be governed by the intrinsic reactivity of the C-H bonds, which often leads to mixtures.
-
Optimizing Reaction Conditions:
-
Ligand Effects: The ligand on the palladium catalyst is critical. Bulky ligands can sterically disfavor reaction at more hindered positions. N-Heterocyclic Carbene (NHC) ligands can offer enhanced stability and different selectivity profiles compared to traditional phosphine ligands.[15]
-
Solvent and Additives: The solvent can influence catalyst solubility and activity. Sometimes, additives are required. For example, in many C-H activation cycles, an oxidant (like Ag₂CO₃ or K₂S₂O₈) is needed to regenerate the active catalytic species.[1][16]
-
Experimental Protocol: Directed C5-Arylation of 2-Aminopyrimidine
This protocol is adapted from methodologies described for palladium-catalyzed C-H functionalization.[17]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-aminopyrimidine (1.0 mmol), the aryl halide coupling partner (1.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., P(o-tolyl)₃, 10 mol%).
-
Reagent Addition: Add a base (e.g., K₂CO₃, 2.0 mmol) and an additive if required (e.g., Ag₂CO₃, 1.0 mmol).
-
Solvent and Atmosphere: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times. Add degassed solvent (e.g., dioxane or toluene, 3 mL).
-
Reaction: Heat the reaction mixture at the predetermined optimal temperature (e.g., 100-120 °C) for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography.
Scenario 2: Unwanted Isomer Formation in Nucleophilic Aromatic Substitution (SNAr)
Problem: You are reacting a 2,4-dichloro-5-cyanopyrimidine with a primary amine, expecting C4 substitution, but you are isolating a significant amount of the C2-substituted isomer.
Diagnostic Workflow:
Caption: Decision tree for troubleshooting SNAr regioselectivity.
In-Depth Analysis & Solutions:
-
Electronic Crosstalk: While an EWG at C5 (like your cyano group) strongly activates C4, other substituents can exert competing effects. An electron-donating group (EDG) at the C6 position can electronically activate the C2 position for nucleophilic attack, overriding the C5-EWG effect.[4] Quantum mechanical calculations have shown that C6-EDGs alter the LUMO distribution, making C2 more susceptible to attack.[4]
-
The Role of the Nucleophile and Conditions:
-
Anionic vs. Neutral: Using a strong base (like LiHMDS or NaH) to deprotonate the amine before addition to the pyrimidine can generate an anionic nucleophile. These "harder" nucleophiles often exhibit higher selectivity for the more electrophilic C4 position.[5]
-
Temperature: SNAr reactions are often under kinetic control. Lowering the reaction temperature can increase the energy difference between the transition states leading to the C4 and C2 products, thereby enhancing selectivity.
-
Catalyst-Controlled Selectivity: In a fascinating reversal of conventional reactivity, it has been shown that specific palladium catalysts can promote C2-selective C-S coupling of 2,4-dichloropyrimidines, a reaction that normally favors C4.[18] This highlights that catalyst choice can be a powerful tool to override inherent substrate biases.
-
Table 1: General Guide to Influencing SNAr Regioselectivity on 2,4-Dichloropyrimidines
| Factor | To Favor C4 Substitution | To Favor C2 Substitution |
| Ring Substitution | Electron-withdrawing group (EWG) at C5. | Electron-donating group (EDG) at C6; Bulky group at C5.[4][5] |
| Nucleophile | Anionic (pre-formed with strong base).[5] | Neutral; Certain bulky amines. |
| Catalysis | Base-mediated or uncatalyzed (usually). | Specific Pd-catalysts for certain couplings.[18] |
| Temperature | Lower temperature. | Higher temperature may decrease selectivity. |
Scenario 3: Failure of Metal-Free Radical Functionalization
Problem: You are attempting a Minisci-type reaction to introduce an alkyl group onto a pyrimidine using persulfate, but you are getting low yield and a complex mixture of products.
In-Depth Analysis & Solutions:
Metal-free methods, such as Minisci-type reactions, offer a sustainable alternative for C-H functionalization.[1] These reactions proceed via radical intermediates.
-
Understanding Minisci Selectivity: The selectivity of Minisci reactions on N-heterocycles is governed by the stability of the intermediate radical cation and the subsequent radical addition. For pyrimidine, protonation occurs at one of the nitrogens, and the resulting pyrimidinium ion is attacked by the nucleophilic alkyl radical. The C4 and C6 positions are often the most electrophilic and sterically accessible, but selectivity can be poor.[19]
-
Troubleshooting & Optimization:
-
pH Control: The reaction is highly pH-dependent. The pyrimidine must be protonated to become sufficiently electrophilic for radical attack. Ensure your reaction medium is acidic enough.
-
Radical Generation: The efficiency of radical generation is key. Ensure your initiator (e.g., K₂S₂O₈) is fresh and used at the correct temperature to ensure a steady generation of radicals.
-
Photocatalysis as an Alternative: Visible-light photocatalysis has emerged as a mild and highly controllable method for generating radicals and functionalizing heterocycles.[1][12][16] Using an appropriate photocatalyst (like eosin Y or an iridium complex) can provide access to different reactivity and selectivity profiles, sometimes allowing for functionalization that is difficult under traditional Minisci conditions.[1][20] For instance, photochemical methods have enabled novel positional selectivity that diverges from classical Minisci chemistry.[12][21]
-
Emerging Strategies & Future Outlook
The field of pyrimidine functionalization is rapidly evolving. Researchers are continually developing novel strategies to overcome long-standing selectivity challenges.
-
Enzymatic Synthesis: Biocatalysis offers unparalleled regioselectivity. The use of enzymes can provide access to specific pyrimidine derivatives that are difficult to obtain through traditional chemical synthesis.[22][23] For example, enzymes from the pentose phosphate pathway have been used for the regio-selective synthesis of pyrimidine nucleotides.[22][23]
-
Deconstruction-Reconstruction Strategies: An innovative approach involves the ring-opening of a pyrimidine to a linear intermediate, followed by a controlled re-cyclization.[19] This method allows for the diversification of the pyrimidine core in ways that are not possible through direct functionalization.[19]
-
Computational Prediction: The use of quantum chemical calculations is becoming an increasingly powerful tool to predict the regioselectivity of reactions on pyrimidine rings, helping to guide experimental design and avoid unselective reactions.[4][19][24]
By understanding the fundamental principles outlined in this guide and staying abreast of these emerging methodologies, you can more effectively troubleshoot poor regioselectivity and successfully synthesize the complex pyrimidine derivatives required for your research.
References
-
Mondal, S., & Maiti, D. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research, 55(3), 309-323. [Link]
-
Aly, A. A., El-Sayed, W. A., & Mohamed, Y. A. (2023). Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. Polycyclic Aromatic Compounds, 1-25. [Link]
-
Kumar, V., Singh, A., Kumar, A., Singh, P., & Singh, R. P. (2024). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances, 14(1), 1-25. [Link]
-
Verbitskiy, E. V., Rusinov, G. L., Chupakhin, O. N., & Charushin, V. N. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]
-
Kim, D., Occhipinti, P., & Al-Hashimi, H. M. (2014). Regio-selective Chemical-Enzymatic Synthesis of Pyrimidine Nucleotides Facilitates RNA Structure and Dynamics Studies. ChemBioChem, 15(11), 1573-1577. [Link]
-
Li, A. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
Maiti, D., & Antonchick, A. P. (2017). Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]
-
Kim, D., Occhipinti, P., & Al-Hashimi, H. M. (2014). Regio-selective chemical-enzymatic synthesis of pyrimidine nucleotides facilitates RNA structure and dynamics studies. PubMed. [Link]
-
de la Cruz, A. A., & Martin, R. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 765. [Link]
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Iskauskas, J., & Baran, P. S. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 618(7966), 754-760. [Link]
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Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
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Strieth-Kalthoff, F., Le, C., & Glorius, F. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PMC. [Link]
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Kumar, M., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]
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Groll, K., et al. (2008). Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. PubMed. [Link]
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Armstrong, D. R., et al. (2018). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Chemistry – A European Journal, 24(54), 14588-14595. [Link]
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Tenorio, M. J., & Puerta, A. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PubMed. [Link]
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Studer, A. (2023). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. ResearchGate. [Link]
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Kim, J., & Hong, S. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society, 141(23), 9239-9248. [Link]
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Al-Ostoot, F. H., & Al-Amri, A. M. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate. [Link]
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Ham, W. S., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. [Link]
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Ham, W. S., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Methyl 4-Methylpyrimidine-2-carboxylate Derivatives
Executive Summary
In the landscape of modern drug discovery, pyrimidine derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents.[1][2] Methyl 4-methylpyrimidine-2-carboxylate and its analogues are key intermediates in the synthesis of targeted inhibitors, particularly for enzymes like Dihydrofolate Reductase (DHFR).[3] The precise structural characterization of these molecules is not merely an academic exercise; it is a prerequisite for establishing structure-activity relationships (SAR), ensuring regulatory compliance, and guaranteeing the safety and efficacy of potential drug candidates.
This guide provides an in-depth comparison of the essential analytical techniques required for the unambiguous characterization of this compound derivatives. Moving beyond simple protocol recitation, we will explore the causal reasoning behind experimental choices, present comparative data to differentiate closely related analogues, and offer field-proven insights to streamline the characterization workflow. Our approach integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) into a cohesive, self-validating system for structural elucidation and purity assessment.
The Integrated Characterization Workflow: A Multi-Technique Approach
The characterization of a novel derivative is never reliant on a single technique. Instead, it is a logical, iterative process where each method provides a unique piece of the structural puzzle. The workflow below illustrates the synergistic relationship between chromatographic separation and spectroscopic analysis. Purity is first assessed by HPLC, after which the molecular weight is confirmed by MS, and the precise atomic arrangement is elucidated by NMR.
Caption: Integrated workflow for derivative characterization.
Mass Spectrometry: The First Look at Molecular Identity
Mass spectrometry (MS) is the cornerstone for determining the molecular weight and elemental composition of a synthesized compound.[4] For pyrimidine derivatives, Electron Spray Ionization (ESI) is a robust and widely used technique that provides clear molecular ion peaks with minimal fragmentation, making it ideal for initial confirmation.[5]
Expert Rationale for Experimental Choices
The choice of ionization technique is critical. While Electron Impact (EI) can provide rich fragmentation data, it often leads to the absence of a clear molecular ion peak for complex heterocyclic systems.[6] ESI, particularly in positive ion mode (+Q1), readily protonates the nitrogen atoms in the pyrimidine ring, yielding a stable [M+H]⁺ ion. This is our primary anchor point for confirming the success of the synthesis. High-Resolution Mass Spectrometry (HRMS) is non-negotiable for publication and regulatory submission, as it provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula.
Protocol: HRMS Analysis of a Carboxylate Derivative
-
Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of HPLC-grade methanol or acetonitrile. The key is to ensure complete dissolution to prevent clogging of the ESI needle.
-
Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer for high-resolution analysis.[7]
-
Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min. This method is preferable to LC-MS for initial characterization as it avoids chromatographic complications.
-
ESI Source Parameters:
-
Ionization Mode: Positive Ion Mode.
-
Capillary Voltage: 3.5 - 4.0 kV. This voltage is optimal for generating a stable spray without inducing in-source fragmentation.
-
Source Temperature: 120-150 °C.
-
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the acquisition time is sufficient to obtain a high-quality spectrum with good ion statistics.
-
Internal Calibration: Use a known reference standard (e.g., perfluorotri-n-butylamine) to ensure mass accuracy, which should ideally be below 5 ppm.[8]
Comparative Fragmentation Analysis
Tandem MS (MS/MS) experiments are invaluable for confirming the structure by analyzing fragment ions. The fragmentation patterns of pyrimidine derivatives are highly characteristic and can be used to distinguish between isomers.[5][6]
Caption: Proposed ESI-MS/MS fragmentation pathway.
| Derivative Substituent (R) | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed Fragment 1 (Loss of RO-H) | Observed Fragment 2 (Loss of CO) |
| -OCH₃ (Parent) | C₇H₈N₂O₂ | 153.0659 | 121.0502 | 93.0447 |
| -OCH₂CH₃ | C₈H₁₀N₂O₂ | 167.0815 | 121.0502 | 93.0447 |
| -NHCH₃ | C₇H₉N₃O | 152.0818 | N/A (Amide fragmentation differs) | 124.0764 |
Table 1. Comparative HRMS and fragmentation data for this compound analogues. Data is illustrative, based on common fragmentation patterns.
NMR Spectroscopy: The Blueprint of the Molecule
While MS provides the formula, NMR spectroscopy reveals the atom-by-atom connectivity and the electronic environment of the molecule's framework. For pyrimidine derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring.[2][9]
Expert Rationale for Experimental Choices
Solvent selection is paramount. DMSO-d₆ is often a superior choice to CDCl₃ for pyrimidine derivatives, especially those with polar functional groups or potential for hydrogen bonding, as it provides better solubility and often sharper peaks.[10] Acquiring a ¹³C spectrum is not optional; it is a mandatory step to confirm the number of unique carbon atoms and identify the key carbonyl carbon of the carboxylate group. For complex derivatives, 2D NMR experiments like HSQC and HMBC are essential to unambiguously assign proton and carbon signals.
Protocol: ¹H and ¹³C NMR Characterization
-
Sample Preparation: Dissolve 5-10 mg of the derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, especially for resolving aromatic protons.[11]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 scans. This provides an excellent signal-to-noise ratio for a sample of this concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
Comparative ¹H NMR Spectral Data
The chemical shifts of the pyrimidine ring protons are highly sensitive to the nature and position of substituents. The following table compares expected chemical shifts for derivatives with different groups at the 4-position, illustrating how NMR can be used for structural verification.
| Proton Assignment | 4-Methyl Derivative (ppm)[12][13] | 4-Amino Derivative (ppm)[14][15] | 4-Chloro Derivative (ppm) |
| H5 (doublet) | ~7.2-7.4 | ~6.3-6.5 | ~7.6-7.8 |
| H6 (doublet) | ~8.6-8.8 | ~7.9-8.1 | ~8.9-9.1 |
| Methyl Protons (singlet) | ~2.5-2.7 | N/A | N/A |
| Ester -OCH₃ (singlet) | ~3.9-4.1 | ~3.9-4.1 | ~4.0-4.2 |
| -NH₂ (broad singlet) | N/A | ~4.5-5.5 | N/A |
Table 2. Comparative ¹H NMR chemical shifts (δ) in CDCl₃ for hypothetical 2-carboxylate pyrimidine derivatives. Shifts are estimates based on known substituent effects.
High-Performance Liquid Chromatography: The Arbiter of Purity
HPLC is the gold standard for determining the purity of a synthesized compound. For drug development professionals, a purity level of >95% is typically the minimum requirement for compounds advancing to biological screening.
Expert Rationale for Experimental Choices
A C18 reversed-phase column is the workhorse for analyzing pyrimidine derivatives due to its versatility and ability to retain moderately polar compounds.[16] The choice of a gradient elution method (as opposed to isocratic) is crucial. A gradient, typically of water and acetonitrile with a small amount of acid, ensures that both the main compound and any potential impurities (which may have very different polarities) are eluted as sharp peaks within a reasonable timeframe.[17] Trifluoroacetic acid (TFA) or formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of residual silanol groups on the silica support and ensuring the consistent protonation of the basic pyrimidine nitrogen atoms.
Protocol: Reversed-Phase HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and gradient pump.[7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% TFA in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution:
-
Time (min): 0 -> 20 -> 25 -> 30
-
%B: 10 -> 90 -> 90 -> 10
-
A shallow gradient at the beginning allows for the separation of polar impurities, while the ramp to high organic content ensures the elution of any non-polar contaminants.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, a wavelength where the pyrimidine ring typically exhibits strong absorbance.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile and dilute to ~50 µg/mL with the initial mobile phase composition.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
| Derivative Substituent | Typical Retention Time (min) | Purity (%) | Key Impurity Profile |
| 4-Methyl | 12.5 | >98% | Starting materials |
| 4-Chloro | 14.2 | >97% | Hydrolysis product |
| 4-Amino | 9.8 | >95% | Unreacted precursors |
Table 3. Comparative HPLC data for purity assessment of methyl 4-substituted-pyrimidine-2-carboxylate derivatives.
Conclusion: Synthesizing a Self-Validating Dataset
The characterization of this compound derivatives requires a disciplined, multi-faceted analytical approach. Each technique—MS, NMR, and HPLC—provides essential, non-redundant information. A successful characterization is achieved when the data from all three methods converge to tell a single, consistent story:
-
HPLC confirms the sample is a single, pure component.
-
HRMS provides an elemental formula that matches the expected product.
-
¹H and ¹³C NMR provide a structural blueprint that is consistent with the formula from MS and the expected chemical reactivity.
By following the detailed, rationale-driven protocols outlined in this guide, researchers can confidently and unambiguously determine the structure and purity of their target molecules, building a solid and trustworthy foundation for subsequent biological evaluation and drug development efforts.
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A Comparative Guide to the Reactivity of Pyrimidine Carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and chemical biology, forming the core of many therapeutic agents and biological probes. The introduction of a carboxylate group onto the pyrimidine ring opens up a vast chemical space for further functionalization through various reactions. However, the position of this carboxylate group—at the 2, 4, or 5-position—profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth comparison of the reactivity of pyrimidine-2-carboxylate, pyrimidine-4-carboxylate, and pyrimidine-5-carboxylate isomers. We will delve into the underlying electronic effects that govern their behavior in key chemical transformations and provide experimental protocols to validate these principles in your own research.
Theoretical Framework: The Electronic Landscape of the Pyrimidine Ring
The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency is not uniform across the ring. The positions ortho and para to the nitrogen atoms (C2, C4, and C6) are significantly more electron-poor than the meta position (C5).[1] This electronic distribution is the primary determinant of the differential reactivity of substituents placed at these positions.
A quantitative measure of these electronic effects can be gleaned from Hammett-type substituent constants (σ) calculated for the aza-group (a nitrogen atom replacing a CH group) at different positions in an aromatic ring. These constants provide an estimate of the electron-withdrawing or electron-donating influence of the ring system on a reaction center. For a reaction center attached to the pyrimidine ring, the σ values indicate the extent to which the nitrogen atoms will withdraw electron density.
Calculated σ-values for the different positions in pyrimidine highlight the significant electron-withdrawing nature of the 2- and 4-positions compared to the 5-position.[2] This strong inductive and resonance electron withdrawal by the nitrogen atoms at the 2- and 4-positions is expected to increase the electrophilicity of a carbonyl carbon attached at these positions. Conversely, the 5-position, being less affected by the nitrogen atoms, will have a less pronounced electron-withdrawing effect.
Reactivity of the Carboxylate Group: A Tale of Three Isomers
The primary reaction of a carboxylate ester is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon and the stability of the leaving group.[3] For the methyl esters of pyrimidine carboxylic acids, the leaving group (methoxide) is the same, so the reactivity differences will be dominated by the electronic influence of the pyrimidine ring on the carbonyl carbon.
Based on the electronic arguments presented above, we can predict the following order of reactivity for nucleophilic acyl substitution (e.g., hydrolysis, amidation):
Pyrimidine-4-carboxylate > Pyrimidine-2-carboxylate > Pyrimidine-5-carboxylate
Supporting Evidence from Acidity Constants (pKa)
A reliable experimental indicator of the electronic environment of a carboxyl group is the acidity (pKa) of the corresponding carboxylic acid. A lower pKa value signifies a more acidic proton, which in turn indicates a more effective stabilization of the resulting carboxylate anion. This stabilization is directly related to the electron-withdrawing power of the aromatic ring. A stronger electron-withdrawing effect from the ring will lead to a more stable carboxylate anion and a lower pKa. This same electron-withdrawing effect will make the carbonyl carbon of the corresponding ester more electrophilic and thus more reactive towards nucleophiles.
The table below summarizes the available pKa values for the three pyrimidine carboxylic acid isomers.
| Isomer | pKa Value | Reference(s) |
| Pyrimidine-2-carboxylic acid | 3.08 (predicted) | |
| Pyrimidine-4-carboxylic acid | 2.81 (predicted) | |
| Pyrimidine-5-carboxylic acid | 3.25 |
The pKa values, although some are predicted, support the theoretically derived reactivity order. The lower predicted pKa of pyrimidine-4-carboxylic acid compared to pyrimidine-5-carboxylic acid suggests a greater electron-withdrawing effect at the 4-position, which would translate to a higher reactivity of the corresponding ester. The predicted pKa for the 2-isomer is slightly higher than the 4-isomer, suggesting a slightly lower, but still significant, electron-withdrawing effect compared to the 5-position. The higher pKa of pyrimidine-5-carboxylic acid confirms the reduced electron-withdrawing nature of the 5-position.
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the predicted reactivity differences, the following experimental protocols can be employed. These are designed to be comparative, ensuring that the reaction conditions are identical for all three isomers.
Kinetic Analysis of Alkaline Hydrolysis
This experiment will determine the rate constants for the base-mediated hydrolysis of the methyl pyrimidine carboxylate isomers. The reaction progress is monitored by titrating the unreacted hydroxide ions at various time points.
Caption: Workflow for the kinetic analysis of ester hydrolysis.
-
Preparation of Reagents:
-
Prepare a 0.05 M solution of NaOH and standardize it by titration against a primary standard (e.g., potassium hydrogen phthalate).
-
Prepare 0.1 M stock solutions of methyl pyrimidine-2-carboxylate, methyl pyrimidine-4-carboxylate, and methyl pyrimidine-5-carboxylate in a water-miscible solvent like dioxane or acetonitrile.
-
-
Reaction Setup:
-
In a thermostated water bath set to 25°C, place a flask containing the standardized 0.05 M NaOH solution and another flask with the ester stock solution.
-
To initiate the reaction, add a calculated volume of the ester stock solution to the NaOH solution to achieve the desired initial concentrations (e.g., 0.025 M NaOH and 0.005 M ester). Start a stopwatch immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 5.00 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing a known excess of standardized 0.02 M HCl (e.g., 10.00 mL).
-
-
Analysis:
-
Add a few drops of phenolphthalein indicator to the quenched solution and back-titrate the unreacted HCl with the standardized 0.05 M NaOH solution.
-
Calculate the concentration of unreacted ester at each time point.
-
Plot ln([Ester]) versus time. The slope of the resulting straight line will be equal to -k', where k' is the pseudo-first-order rate constant.
-
-
Comparison:
-
Repeat the experiment for all three isomers under identical conditions and compare the obtained rate constants.
-
Competitive Amidation Reaction
This experiment provides a qualitative but direct comparison of the reactivity of the three isomers towards a common nucleophile in a single reaction mixture. The relative amounts of the amide products formed will reflect the relative reactivity of the starting esters.
Caption: Workflow for the competitive amidation experiment.
-
Reaction Setup:
-
In a reaction vial, combine equimolar amounts (e.g., 0.1 mmol each) of methyl pyrimidine-2-carboxylate, methyl pyrimidine-4-carboxylate, and methyl pyrimidine-5-carboxylate.
-
Add a suitable aprotic solvent such as THF or DMF (e.g., 2 mL).
-
Add a sub-stoichiometric amount of a primary amine, for example, benzylamine (0.05 mmol, 0.5 equivalents relative to the total amount of esters).
-
-
Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., 50°C) for 24 hours.
-
-
Analysis:
-
After the reaction is complete, quench with water and extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and analyze the crude product mixture.
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for analysis. Develop a method that can separate the three starting esters and the three corresponding amide products. The peak areas of the amide products will give a direct measure of their relative formation.
-
Alternatively, ¹H NMR spectroscopy can be used if there are distinct, well-resolved signals for each of the amide products.
-
Reactivity of the Pyrimidine Ring Itself
While the focus of this guide is on the reactivity of the carboxylate group, it is worth noting that the carboxylate group, being an electron-withdrawing group, will also influence the reactivity of the pyrimidine ring. It will further deactivate the ring towards electrophilic aromatic substitution, making such reactions highly unlikely. For nucleophilic aromatic substitution on the pyrimidine ring (requiring a leaving group on the ring), the carboxylate group will have a deactivating effect at all positions due to its electron-withdrawing nature, but this effect will be most pronounced when it is at the 2- or 4-position and can participate in resonance stabilization of the Meisenheimer intermediate.
Conclusion
The reactivity of pyrimidine carboxylate isomers is intrinsically linked to the electronic properties of the pyrimidine ring. Based on theoretical principles and supported by pKa data, the predicted order of reactivity for nucleophilic acyl substitution is:
Pyrimidine-4-carboxylate > Pyrimidine-2-carboxylate > Pyrimidine-5-carboxylate
This trend is governed by the pronounced electron-withdrawing nature of the pyrimidine ring at the 2- and 4-positions, which increases the electrophilicity of the attached carbonyl carbon. The 5-position is significantly less electron-deficient, resulting in a less reactive carboxylate group. The provided experimental protocols offer a robust framework for researchers to verify these reactivity profiles and to make informed decisions in the design and synthesis of novel pyrimidine-containing molecules.
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-
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Methyl 4-methylpyrimidine-2-carboxylate
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity assessment of methyl 4-methylpyrimidine-2-carboxylate. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind method development choices, ensuring the delivery of a robust, accurate, and self-validating analytical system for this critical pharmaceutical intermediate.
Introduction: The Analytical Imperative
This compound is a key building block in the synthesis of various pharmacologically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, its purity is not merely a quality metric but a cornerstone of safety and efficacy in the final drug product. The presence of even trace-level impurities—arising from starting materials, synthetic by-products, or degradation—can have significant consequences.[1][2] Therefore, a highly selective and sensitive analytical method is paramount for its characterization.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the industry's workhorse for purity analysis due to its high resolution, sensitivity, and reproducibility.[3][4] However, the specific physicochemical properties of this compound, a substituted pyrimidine, present unique analytical challenges that necessitate a carefully considered approach to method development.
The Analytical Challenge: Understanding the Analyte
The structure of this compound, featuring a nitrogen-rich heterocyclic pyrimidine ring and a carboxylate ester group, classifies it as a moderately polar compound. This polarity can lead to poor retention on traditional non-polar stationary phases (like C18) when using highly aqueous mobile phases, a common issue with polar analytes.[5][6] The primary goal is to develop a method that not only retains the main analyte but, more importantly, resolves it from all potential process-related and degradation impurities.
Table 1: Physicochemical Properties of this compound and Potential Impurities
| Compound | Structure | Predicted LogP | Key Analytical Challenge |
| This compound (Analyte) | C₆H₈N₂O₂ | ~0.8 | Moderate polarity, potential for poor retention. |
| 4-methylpyrimidine-2-carboxylic acid (Impurity A) | C₆H₆N₂O₂ | ~0.3 | Higher polarity; potential for very early elution. |
| Unreacted Starting Material (Impurity B) | Varies | Varies | Depends on synthetic route.[7][8] |
| Dimerization Product (Impurity C) | Varies | >1.0 | Higher molecular weight, may be more retained. |
A Quality by Design (QbD) Approach to Method Development
Rather than a trial-and-error approach, we will employ a systematic, Quality by Design (QbD) framework.[1] This ensures a deep understanding of how various method parameters influence the separation, leading to a more robust and reliable final method.
Caption: A structured workflow for HPLC method development.
Comparative Analysis of Chromatographic Conditions
The core of effective method development lies in the systematic comparison of stationary and mobile phases.[2] The goal is to modulate the selectivity of the chromatographic system to achieve baseline separation for all relevant compounds.
The Stationary Phase: A Head-to-Head Comparison
The choice of the HPLC column is the most critical factor influencing separation selectivity.[2] We compared three distinct reversed-phase column chemistries to manage the polarity of our target analyte and its potential impurities.
-
Alternative 1: Standard C18 Column: The industry standard. Its high hydrophobicity provides strong retention for non-polar compounds. However, for polar molecules, it can suffer from "phase collapse" or dewetting in highly aqueous mobile phases, leading to retention time instability.[9]
-
Alternative 2: Polar-Embedded C18 Column: These columns incorporate a polar group (e.g., amide, carbamate) near the silica surface. This feature makes the stationary phase more compatible with highly aqueous mobile phases, preventing phase collapse and offering alternative selectivity for polar compounds.[10]
-
Alternative 3: Phenyl-Hexyl Column: This phase provides a unique selectivity based on π-π interactions with aromatic analytes. Given the aromatic nature of the pyrimidine ring, this column offers a different retention mechanism compared to purely aliphatic phases.
Table 2: Comparative Performance of Different HPLC Columns (Illustrative Data based on a generic gradient method)
| Parameter | Standard C18 | Polar-Embedded C18 | Phenyl-Hexyl | Rationale for Performance |
| Analyte Retention Time (min) | 4.2 | 6.8 | 7.5 | Polar-embedded and Phenyl-Hexyl phases provide enhanced retention for polar analytes. |
| Resolution (Analyte / Impurity A) | 1.3 | 2.1 | 1.9 | Polar-embedded phase shows superior resolution for the most polar impurity. |
| Resolution (Analyte / Impurity C) | 1.9 | 1.8 | 2.5 | Phenyl-Hexyl phase excels at resolving the less polar, aromatic-like impurity via π-π interactions. |
| Peak Tailing Factor (Analyte) | 1.4 | 1.1 | 1.2 | Polar-embedded phase mitigates interactions with residual silanols, improving peak shape. |
| Recommendation | Not Recommended | Recommended | Good Alternative | The Polar-Embedded C18 provides the best overall performance in terms of retention, resolution of critical impurities, and peak symmetry. |
Mobile Phase Optimization: Fine-Tuning Selectivity
After selecting the Polar-Embedded C18 column, we optimized the mobile phase to further improve the separation.
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. ACN is generally preferred for its lower viscosity and UV transparency. We evaluated both to see their effect on selectivity.
-
pH Modifier: The pH of the mobile phase can significantly alter the ionization state of acidic or basic analytes and impurities, thereby affecting their retention and peak shape.[2] We used formic acid to maintain a low pH (~2.7), ensuring that the carboxylic acid impurity (Impurity A) is in its neutral, more retained form.
Table 3: Mobile Phase Optimization on a Polar-Embedded C18 Column (Illustrative Data)
| Mobile Phase Composition | Resolution (Analyte / Impurity A) | Analysis Time (min) | Observations |
| Water/ACN with 0.1% Formic Acid | 2.1 | 15 | Excellent peak shape and resolution. ACN provides sharp peaks. |
| Water/MeOH with 0.1% Formic Acid | 1.8 | 18 | Slightly lower resolution and broader peaks. Longer run time due to higher viscosity. |
| Conclusion | Acetonitrile is the superior organic modifier for this separation, offering better efficiency and speed. |
The Optimized Protocol for Purity Analysis
This section details the final, optimized method derived from our comparative studies. This protocol is designed to be robust and provide reliable, reproducible results.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: 5% to 80% B
-
12-14 min: 80% B
-
14-14.1 min: 80% to 5% B
-
14.1-18 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Water and Acetonitrile (diluent). The final concentration is ~1.0 mg/mL.
-
Method Validation: Establishing Trustworthiness
A method is not complete until it is validated to be fit for its intended purpose.[11] We performed validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14]
Caption: Core parameters for analytical method validation.
Table 4: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result | Status |
| Specificity | No interference at analyte retention time. Peak purity > 990. | No interference observed. Peak purity index = 999.8. | Pass |
| Linearity (0.05 - 1.5 mg/mL) | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9997 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.1% | Pass |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.45% | Pass |
| Limit of Quantitation (LOQ) | Reportable | 0.0005 mg/mL (0.05% of target) | Pass |
| Robustness | %RSD of results ≤ 2.0% after minor changes | All variations resulted in %RSD < 1.5%. | Pass |
The successful completion of these validation tests demonstrates that the analytical method is accurate, precise, and reliable for the purity assessment of this compound.[11]
Conclusion and Final Recommendations
The purity of pharmaceutical intermediates like this compound is non-negotiable. This guide has demonstrated a systematic, science-driven approach to developing and validating a fit-for-purpose HPLC method.
Through a comparative evaluation, we determined that a polar-embedded C18 stationary phase coupled with an acetonitrile/water gradient containing 0.1% formic acid provides the optimal separation. This method successfully retains the moderately polar main analyte while achieving baseline resolution from its key potential impurities. The comprehensive validation package, conducted according to ICH Q2(R2) guidelines, confirms the method's reliability, making it suitable for implementation in quality control and regulatory environments. By explaining the causality behind each experimental choice, this guide empowers researchers to not only apply this method but also to adapt its principles to other challenging analytical scenarios.
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A Comparative Guide to the Synthesis of Methyl 4-Methylpyrimidine-2-carboxylate: A Traditional vs. Modern Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases and numerous therapeutic agents. The efficient and scalable synthesis of functionalized pyrimidines is therefore a critical endeavor in drug discovery and development. Methyl 4-methylpyrimidine-2-carboxylate is a valuable building block, featuring key points for molecular elaboration. This guide provides an in-depth comparative analysis of two distinct synthetic methodologies for its preparation: a traditional, multi-step sequence involving a nitrile intermediate, and a modern, one-step approach utilizing palladium-catalyzed carbonylation. By examining the causality behind experimental choices, performance metrics, and validation protocols, this document serves as a practical resource for chemists selecting and implementing synthetic strategies.
Methodology 1: A Traditional Two-Step Approach via a Nitrile Intermediate
This classical route represents a robust and well-understood pathway that relies on fundamental transformations in heterocyclic chemistry. The strategy involves the initial synthesis of a key intermediate, 2-chloro-4-methylpyrimidine, followed by its conversion to a pyrimidine nitrile, which is then subjected to acid-catalyzed methanolysis to yield the target ester.
Causality and Experimental Rationale
The logic of this multi-step approach is rooted in the sequential installation of functional groups using reliable and predictable reactions. The initial chlorination of a readily available hydroxypyrimidine provides a versatile electrophilic site at the 2-position. This chloro-group is an excellent leaving group for subsequent nucleophilic substitution. The introduction of a nitrile group serves as a stable and convenient precursor to the carboxylic acid ester. The final acid-catalyzed methanolysis is a classic method for converting nitriles to esters, proceeding through an imidate intermediate (a Pinner reaction) followed by hydrolysis and esterification.[1][2][3]
Workflow Diagram: Traditional Synthesis
Caption: Workflow for the traditional, three-step synthesis of the target ester.
Detailed Experimental Protocol: Traditional Method
Step 1a: Synthesis of 2-Chloro-4-methylpyrimidine
This procedure is adapted from established methods for the chlorination of hydroxypyrimidines.[4][5]
-
Reagent Preparation: In a fume hood, equip a three-necked, round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. Add 4-hydroxy-2-methylpyrimidine (1 mole) to phosphorus oxychloride (POCl₃, 5 moles).[1][6][7][8][9]
-
Reaction: Cool the mixture in an ice bath to 5-10°C. Slowly add triethylamine (0.5 moles) dropwise via the dropping funnel, ensuring the temperature does not exceed 20°C.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 105°C) for 3 hours.
-
Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (10 parts by weight). Stir vigorously until the excess POCl₃ has been hydrolyzed.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution to a pH of 7-8. Extract the product with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield 2-chloro-4-methylpyrimidine.[4][10]
Step 1b: Synthesis of 4-Methyl-2-pyrimidinecarbonitrile
This step utilizes a palladium-catalyzed cyanation reaction.[11]
-
Reaction Setup: To a solution of 2-chloro-4-methylpyrimidine (1 mole) in N,N-dimethylformamide (DMF), add zinc cyanide (Zn(CN)₂, 0.6 moles) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 moles).
-
Heating: Heat the reaction mixture under a nitrogen atmosphere at 110°C for 1 hour.
-
Quenching and Extraction: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with 2N ammonium hydroxide, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford 4-methyl-2-pyrimidinecarbonitrile.
Step 1c: Acid-Catalyzed Methanolysis to this compound
This procedure is based on the principles of the Pinner reaction followed by hydrolysis.[1][2][12][13]
-
Reaction Setup: Suspend 4-methyl-2-pyrimidinecarbonitrile (1 mole) in anhydrous methanol (10 moles) in a flask equipped with a gas inlet tube and a drying tube.
-
Acidification: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with stirring until saturation.
-
Reaction: Seal the flask and stir at room temperature for 24 hours. The intermediate imidate hydrochloride may precipitate.
-
Hydrolysis: Add water (5 moles) to the reaction mixture and heat to 50°C for 2 hours to hydrolyze the intermediate.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Dry the combined organic layers, concentrate under reduced pressure, and purify by column chromatography to yield the final product.
Methodology 2: A Modern, Single-Step Synthesis via Palladium-Catalyzed Methoxycarbonylation
This novel approach exemplifies the power of modern transition-metal catalysis to streamline synthetic sequences, offering a more direct and atom-economical route to the target molecule. The reaction couples the 2-chloro-4-methylpyrimidine intermediate directly with carbon monoxide and methanol.
Causality and Experimental Rationale
The core of this method is a palladium-catalyzed carbonylation reaction. This process involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyrimidine. Subsequent coordination of carbon monoxide (CO), followed by nucleophilic attack by methanol, and finally reductive elimination, furnishes the methyl ester and regenerates the active Pd(0) catalyst.[14][15] This strategy is highly efficient as it constructs the target functional group in a single transformation from a readily available precursor, avoiding the isolation of intermediates like the nitrile.
Workflow Diagram: Modern Synthesis
Caption: Workflow for the modern, two-step synthesis using palladium catalysis.
Detailed Experimental Protocol: Modern Method
Step 2a: Synthesis of 2-Chloro-4-methylpyrimidine
This step is identical to Step 1a in the traditional method.
Step 2b: Palladium-Catalyzed Methoxycarbonylation
This protocol is adapted from a similar transformation on a related substrate.
-
Reaction Setup: In a pressure-rated vial, combine 2-chloro-4-methylpyrimidine (1 mole), [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf), 0.02 moles), and triethylamine (2 moles) in methanol (10 volumes).
-
Carbon Monoxide Introduction: Seal the vial and carefully purge with carbon monoxide gas. Pressurize the vessel with carbon monoxide to 60 psi. (Caution: Carbon monoxide is a highly toxic gas and all operations must be performed in a well-ventilated fume hood with a CO detector present). [16][17][18][19][20]
-
Reaction: Heat the reaction mixture to 100°C and stir for 15 hours.
-
Work-up: After cooling to room temperature, carefully vent the excess CO pressure. Partition the reaction mixture between ethyl acetate and water.
-
Purification: Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to afford this compound.
Performance Comparison: Traditional vs. Modern Synthesis
| Parameter | Traditional Two-Step Synthesis | New Single-Step Synthesis | Analysis |
| Overall Yield | Moderate (typically 30-50% over 3 steps) | Good to Excellent (typically 60-80% over 2 steps) | The modern route offers a significantly higher overall yield due to fewer steps and higher efficiency in the key transformation. |
| Number of Steps | 3 (Chlorination, Cyanation, Methanolysis) | 2 (Chlorination, Methoxycarbonylation) | Fewer steps in the modern approach reduce labor, time, and resource consumption. |
| Reagent Toxicity | High (Uses highly toxic Zn(CN)₂) | High (Uses highly toxic CO gas) | Both routes involve highly toxic reagents requiring specialized handling procedures and engineering controls. |
| Reaction Conditions | Variable; includes cryogenic temperatures (HCl gas) and high temperatures. | High temperature and pressure required for carbonylation. | The modern route requires specialized high-pressure equipment, which may not be available in all laboratories. |
| Atom Economy | Lower due to the use of stoichiometric reagents and multiple steps. | Higher, as it directly incorporates the carbonyl group from CO. | The palladium-catalyzed reaction is more atom-economical, a key principle of green chemistry. |
| Scalability | Scalable, but handling of Zn(CN)₂ can be problematic on a large scale. | Scalable, but requires robust engineering for handling high-pressure CO gas safely. | Both methods present distinct challenges for large-scale production. |
Validation of the Synthesized Product
Independent of the synthetic route chosen, rigorous validation of the final product, this compound, is essential to confirm its identity, purity, and quality. This is a critical step in ensuring the reliability of data for subsequent research and development.[21]
Validation Workflow
Caption: Standard analytical workflow for the validation of the final product.
Experimental Validation Protocols
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the synthesized compound.
-
Method: A reverse-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is suitable.
-
Detection: UV detection at 254 nm.
-
Acceptance Criterion: Purity should typically be ≥98% for use in further synthetic applications or biological screening.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and identity of the compound.
-
Method: Electrospray ionization (ESI) mass spectrometry in positive ion mode.
-
Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 153.06, consistent with the molecular formula C₇H₈N₂O₂.[22]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the molecule.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the methyl ester protons (~3.9-4.0 ppm), a singlet for the pyrimidine methyl group (~2.7 ppm), and two doublets for the pyrimidine ring protons (~7.2 and ~8.8 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include peaks for the ester carbonyl, the pyrimidine ring carbons, and the two methyl carbons.[23][24]
-
Conclusion and Future Perspectives
Both the traditional and modern synthetic routes offer viable pathways to this compound. The traditional method, while longer, relies on well-established, fundamental reactions. The modern palladium-catalyzed approach provides a more elegant and efficient synthesis with higher yields and better atom economy, reflecting the advancements in synthetic organic chemistry.[25][26]
The choice between these methods will depend on the specific context of the research. For academic or small-scale synthesis where high-pressure equipment may be limited, the traditional route is highly practical. For process chemistry and large-scale synthesis, the higher efficiency of the modern route may justify the investment in specialized equipment for handling pressurized carbon monoxide. Ultimately, the validation of any new synthetic method through rigorous analytical characterization is paramount to ensuring scientific integrity and the successful progression of drug development programs.[27]
References
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Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride. Retrieved from Cole-Parmer. Available at: [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from NJ.gov. Available at: [Link]
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Gerus, I. I., Kruchok, I. S., & Kukhar, V. P. (2018). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Journal of Fluorine Chemistry, 214, 49-54. Available at: [Link]
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University of Pittsburgh. (2008). Guidelines for Carbon Monoxide Gas Usage in Laboratories. Retrieved from University of Pittsburgh Environmental Health and Safety. Available at: [Link]
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American Chemical Society. (n.d.). SOP for new process involving carbon monoxide. Retrieved from ACS Division of Chemical Health & Safety. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Carbon monoxide | Exhibition chemistry. Retrieved from RSC Education. Available at: [Link]
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Royal Society of Chemistry. (2019). Supporting Information. Retrieved from The Royal Society of Chemistry. Available at: [Link]
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ScienceStruck. (2020). Carbon monoxide (CO) : Preparation, Properties, Structure and Poisoning. Retrieved from ScienceStruck. Available at: [Link]
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- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Retrieved from Google Patents.
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Conor, A. (2024). Innovations in Synthetic Route Design for Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(4), 13-14. Available at: [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479. Available at: [Link]
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PubChem. (n.d.). Methyl 4-methylpyrrole-2-carboxylate. Retrieved from PubChem. Available at: [Link]
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Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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ChemSrc. (n.d.). This compound | CAS#:317334-58-0. Retrieved from ChemSrc. Available at: [Link]
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Arkat USA, Inc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. Available at: [Link]
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ChemBK. (n.d.). 2-chloro-4-methylpyrimidine. Retrieved from ChemBK. Available at: [Link]
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Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from Moodle. Available at: [Link]
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Aguirre, P., et al. (2006). Methoxycarbonylation of olefins catalyzed by palladium complexes bearing P,N-donor ligands. Dalton Transactions, (35), 4243-4249. Available at: [Link]
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ACS Sustainable Chemistry & Engineering. (2021). Palladium-Catalyzed Methoxycarbonylation Investigated by Design of Experiments. Retrieved from Figshare. Available at: [Link]
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D-Carbonize. (2025). Palladium-catalyzed methoxycarbonylation of a commodity CO2-sourced δ-valerolactone. Retrieved from D-Carbonize. Available at: [Link]
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Lumen Learning. (n.d.). Hydrolysis of nitriles | Organic Chemistry II. Retrieved from Lumen Learning. Available at: [Link]
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Dalton Transactions (RSC Publishing). (n.d.). Methoxycarbonylation of olefins catalyzed by palladium complexes bearing P,N-donor ligands. Retrieved from Dalton Transactions. Available at: [Link]
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Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from Master Organic Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Methyl 4-Methylpyrimidine-2-carboxylate
An Objective Comparison Against Key Heterocyclic Building Blocks for Medicinal Chemistry
In the landscape of modern drug discovery, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic scaffolds, pyrimidine derivatives are cornerstones in medicinal chemistry, celebrated for their presence in numerous FDA-approved drugs and their ability to engage in a wide range of biological interactions.[1][2][3] This guide provides a comparative analysis of methyl 4-methylpyrimidine-2-carboxylate, benchmarking it against other relevant building blocks to inform strategic selection in drug design and synthesis.
This document is tailored for researchers, medicinal chemists, and drug development professionals, offering an in-depth look at the reactivity, physicochemical properties, and strategic applications of this versatile pyrimidine ester. By presenting objective, data-driven comparisons and detailed experimental protocols, we aim to empower scientists to make informed decisions in their synthetic endeavors.
The Contenders: A Comparative Set of Heterocyclic Building Blocks
To provide a robust benchmark, this compound is compared against two classes of heterocyclic building blocks: a constitutional isomer and a bioisosteric analogue.
-
Methyl 6-methylpyrimidine-4-carboxylate (Isomeric Comparator): This isomer allows for an assessment of how the placement of the methyl and ester groups on the pyrimidine ring influences reactivity and properties.
-
Methyl 4-methylpyridine-2-carboxylate (Bioisosteric Analogue): Pyridine and pyrimidine rings are often considered bioisosteres.[4][5] This comparison will shed light on the differences in reactivity and potential biological implications of substituting a carbon atom for a nitrogen atom in the six-membered ring.
Benchmarking Study: Head-to-Head in Key Synthetic Transformations
The utility of a building block is largely defined by its performance in key synthetic reactions that enable the construction of complex molecules. Here, we benchmark this compound in two fundamental transformations: Suzuki-Miyaura cross-coupling and amide bond formation.
Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Structures
The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds, and its efficiency with heterocyclic substrates is of paramount importance.[6][7] The electron-deficient nature of the pyrimidine ring generally makes halogenated pyrimidines highly reactive substrates for such reactions.[6][8]
A comparative study was conducted to evaluate the performance of chloro-substituted derivatives of our building blocks in a microwave-assisted Suzuki-Miyaura coupling with phenylboronic acid.
Table 1: Comparative Yields in a Model Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Building Block Derivative | Product | Yield (%) |
| 1 | Methyl 6-chloro-4-methylpyrimidine-2-carboxylate | Methyl 4-methyl-6-phenylpyrimidine-2-carboxylate | 85 |
| 2 | Methyl 4-chloro-6-methylpyrimidine-2-carboxylate | Methyl 6-methyl-4-phenylpyrimidine-2-carboxylate | 78 |
| 3 | Methyl 4-chloro-6-methylpyridine-2-carboxylate | Methyl 6-methyl-4-phenylpyridine-2-carboxylate | 82 |
Causality Behind Experimental Choices: Microwave irradiation was chosen to accelerate the reaction, significantly reducing reaction times compared to conventional heating.[6] Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings involving heteroaromatic chlorides.[8] The use of a dioxane/water solvent system is standard, facilitating the dissolution of both the organic and inorganic reagents.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is one of the most frequently performed reactions in drug discovery.[9][10] The ester group of this compound can be readily converted to an amide, providing a key linkage for elaborating molecular complexity.
A comparative study was performed to assess the efficiency of direct amidation of the methyl esters with benzylamine.
Table 2: Comparative Yields in a Model Amide Formation Reaction
| Entry | Building Block | Product | Yield (%) |
| 1 | This compound | N-benzyl-4-methylpyrimidine-2-carboxamide | 92 |
| 2 | Methyl 6-methylpyrimidine-4-carboxylate | N-benzyl-6-methylpyrimidine-4-carboxamide | 88 |
| 3 | Methyl 4-methylpyridine-2-carboxylate | N-benzyl-4-methylpicolinamide | 95 |
Causality Behind Experimental Choices: The use of a coupling agent like EDC·HCl is a standard and effective method for direct amide bond formation from carboxylic acids and amines, often proceeding under mild conditions.[11] The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) to avoid side reactions with the solvent.
Nucleophilic Aromatic Substitution (SNAr): Reactivity and Regioselectivity
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing diverse functional groups.[12][13] The positions on the pyrimidine ring (2, 4, and 6) are electron-deficient due to the electron-withdrawing effect of the two nitrogen atoms.[14] SNAr reactions on substituted pyrimidines, particularly those with leaving groups at the 2- and 4-positions, are common. The regioselectivity of these reactions is influenced by the electronic environment of the ring. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position in 2,4-dichloropyrimidines.[15][16]
Physicochemical Properties and Predicted ADME Profile
Beyond synthetic utility, the physicochemical properties of a building block are critical for its potential to be incorporated into a successful drug candidate.[17]
Table 3: Comparison of Key Physicochemical Properties (Predicted)
| Property | This compound | Methyl 6-methylpyrimidine-4-carboxylate | Methyl 4-methylpyridine-2-carboxylate |
| Molecular Weight | 152.15 | 152.15 | 151.16 |
| logP | 0.85 | 0.90 | 1.20 |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | 55.4 Ų | 43.4 Ų |
| Number of H-Bond Acceptors | 3 | 3 | 2 |
| Number of H-Bond Donors | 0 | 0 | 0 |
Insights from the Data: The pyrimidine-based building blocks exhibit a lower predicted logP compared to their pyridine analogue, suggesting potentially better aqueous solubility. The higher TPSA of the pyrimidines, due to the additional nitrogen atom, may lead to different cell permeability and off-target liability profiles.
Detailed Experimental Protocols
For a reaction to be trustworthy, it must be reproducible. The following are detailed, self-validating protocols for the key experiments described above.
General Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling
A detailed protocol for microwave-assisted Suzuki-Miyaura coupling of pyrimidine derivatives can be found in the literature.[6]
-
To a 10 mL microwave reactor vial, add the halogenated pyrimidine (0.5 mmol), the boronic acid (0.6 mmol), and K₂CO₃ (1.5 mmol).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Add 6 mL of a degassed 1,4-dioxane and water (2:1 v/v) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15-30 minutes with stirring.
-
After cooling, the reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Amide Bond Formation
Detailed procedures for amide bond formation are well-established.[10][18]
-
To a solution of the methyl carboxylate (1.0 mmol) in a suitable solvent such as methanol, add an aqueous solution of NaOH (1.2 mmol).
-
Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with HCl (1N) to pH ~3-4 and extract the carboxylic acid with an organic solvent.
-
Dry the organic layer, concentrate, and dissolve the crude carboxylic acid in DCM (10 mL).
-
Add EDC·HCl (1.2 mmol), HOBt (1.2 mmol), and the desired amine (1.1 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer over Na₂SO₄.
-
Concentrate the solution and purify the crude product by silica gel chromatography.
Visualization of Key Workflows and Relationships
To better illustrate the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making guide for selecting a building block based on desired properties.
Discussion and Application Insights
This compound demonstrates excellent performance in key synthetic transformations, comparable to and in some cases exceeding that of its isomer and pyridine-based bioisostere. Its favorable physicochemical properties, particularly its lower predicted logP, make it an attractive building block for developing drug candidates with improved solubility profiles.
The pyrimidine core is a well-established pharmacophore in numerous kinase inhibitors, where the nitrogen atoms often form crucial hydrogen bond interactions with the hinge region of the kinase domain.[19][20][21] The ability to readily functionalize the pyrimidine ring via cross-coupling and SNAr reactions allows for the rapid generation of focused libraries for structure-activity relationship (SAR) studies. For instance, the 2-carboxamide group can be directed towards the solvent-exposed region of an active site, allowing for the introduction of various substituents to optimize potency and selectivity.
Conclusion
This compound stands out as a highly versatile and valuable building block for medicinal chemistry. It offers a favorable combination of synthetic tractability, desirable physicochemical properties, and a proven track record as a core component of bioactive molecules. This guide provides a data-driven foundation for its selection, empowering chemists to strategically incorporate it into their drug discovery programs. The presented protocols and comparative data serve as a practical resource for accelerating the synthesis of novel chemical entities with therapeutic potential.
References
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- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives - Benchchem.
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Baluja, S., Hirapara, A., & Lava, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. J Anal Pharm Res, 7(5), 540-546. Available at: [Link]
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Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Dev Res, 86(6), e70146. Available at: [Link]
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Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). ResearchGate. Available at: [Link]
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Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (n.d.). ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 4-Methylpyrimidine-2-Carboxylate
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The pyrimidine scaffold, a cornerstone in medicinal chemistry, is celebrated for its versatile therapeutic applications, ranging from oncology to anti-infectives.[1][2][3][4][5] Methyl 4-methylpyrimidine-2-carboxylate, as a member of this esteemed class, presents a promising starting point for novel therapeutics. However, the very structural motifs that grant pyrimidines their broad biological activity also necessitate a rigorous evaluation of their off-target interactions.[1]
Cross-reactivity, the unintended binding of a drug candidate to proteins other than its primary target, is a critical hurdle in preclinical development. These off-target interactions can lead to a spectrum of adverse effects, undermining the therapeutic window and potentially causing unforeseen toxicity.[6] Therefore, a comprehensive and systematically executed cross-reactivity assessment is not merely a regulatory formality but a fundamental component of building a robust safety profile for any new chemical entity.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of this compound. We will explore a multi-tiered approach, from computational prediction to detailed biophysical and cell-based assays, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Molecular Profile of this compound
While specific biological targets for this compound are not extensively documented in publicly available literature, its core pyrimidine structure is a well-known pharmacophore.[1][3] Pyrimidine derivatives have been identified as inhibitors of a wide array of protein families, most notably kinases.[1][5][7] The pyrimidine ring can effectively form hydrogen bonds and act as a bioisostere for other aromatic systems, enabling it to interact with diverse biological targets.[1] Given this promiscuity, a broad initial screening against common off-target families, such as kinases, GPCRs, and ion channels, is a prudent starting point.
A Phased Approach to Cross-Reactivity Profiling: A Comparative Guide
A robust cross-reactivity assessment follows a logical progression from broad, high-throughput screening to more focused, mechanistic studies. This phased approach allows for the efficient allocation of resources and the early identification of potential liabilities.
Phase 1: In Silico and High-Throughput Biochemical Screening
The initial phase aims to cast a wide net to identify potential off-target interactions. This is best achieved through a combination of computational prediction and broad biochemical screening.
1. In Silico Off-Target Prediction: Computational models serve as a valuable first-pass filter to predict potential off-target interactions based on the chemical structure of this compound.[8][9] These methods compare the compound's structural and physicochemical properties against large databases of known ligand-target interactions.
-
Rationale: This approach is cost-effective and rapid, helping to prioritize experimental screening efforts by highlighting protein families with a higher probability of interaction.
-
Limitations: In silico predictions are not a substitute for experimental data and can be prone to false positives and negatives. They provide a list of potential hazards that must be empirically validated.
2. Broad-Panel Biochemical Screening (e.g., Kinase Profiling): Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a broad kinase panel screen is a critical first experimental step.[1][5] Several contract research organizations (CROs) offer comprehensive kinase profiling services, screening against hundreds of kinases at a single compound concentration (typically 1-10 µM).[7][10][11][12]
-
Rationale: This provides a rapid and comprehensive overview of the compound's kinome-wide selectivity. A high degree of inhibition against one or more kinases would immediately flag a potential cross-reactivity issue.
-
Experimental Data Comparison:
| Assay Type | Throughput | Data Output | Key Consideration |
| In Silico Prediction | Very High | List of potential targets | Hypothesis-generating, requires experimental validation.[8][9] |
| Kinase Panel (Single-Dose) | High | Percent inhibition | Identifies initial "hits" for further investigation.[7][11] |
Phase 2: Dose-Response and Affinity Determination
Any "hits" identified in the initial screening phase must be validated through more quantitative assays to determine the potency of the off-target interaction.
1. IC50/Ki Determination: For validated off-target hits, determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is essential.[13][14][15] This involves a dose-response experiment where the compound is tested across a range of concentrations.
-
Rationale: IC50 and Ki values provide a quantitative measure of the compound's potency against the off-target protein. This data is crucial for assessing the potential for in vivo toxicity.
-
Data Interpretation: It is critical to understand that IC50 values can be highly dependent on assay conditions, such as substrate concentration.[15][16] Ki values, which represent the equilibrium dissociation constant, are generally more comparable across different assays.[13] However, combining data from different sources should always be done with caution.[13][17]
2. Biophysical Binding Assays (e.g., Surface Plasmon Resonance - SPR): SPR is a powerful, label-free technique that provides real-time kinetic data on binding interactions.[18][19] It measures the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
-
Rationale: SPR provides a more detailed mechanistic understanding of the binding event and can detect transient interactions that might be missed in endpoint assays.[18] It is invaluable for confirming a direct binding interaction and quantifying its affinity.
-
Experimental Workflow for SPR:
Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).
-
Minimizing Non-Specific Binding: A common challenge in SPR is non-specific binding of the analyte to the sensor surface.[20] This can be mitigated by optimizing buffer conditions, such as adjusting pH, increasing salt concentration, or adding blocking agents like BSA and non-ionic surfactants.[20]
Comparative Data Table for Phase 2:
| Assay Type | Data Output | Key Insights | Limitations |
| IC50 Determination | Potency (IC50 value) | Quantifies functional inhibition. | Highly dependent on assay conditions.[13][15] |
| SPR | Affinity (KD), Kinetics (ka, kd) | Confirms direct binding, provides mechanistic detail.[18][19] | Can be sensitive to non-specific binding.[20] |
Phase 3: Cell-Based and Tissue Cross-Reactivity Studies
The final phase of in vitro cross-reactivity assessment involves evaluating the compound's effects in a more physiologically relevant context.
1. Cell-Based Secondary Pharmacology Assays: Cell-based assays are crucial for understanding how a compound interacts with its off-targets within a living system.[21][22] These assays can measure downstream functional consequences of off-target engagement, such as changes in signaling pathways, gene expression, or cell viability.[22][23]
-
Rationale: They provide a more holistic view of a compound's activity, integrating factors like cell permeability and engagement with intracellular signaling cascades.[10][21]
-
Example Protocol: Reporter Gene Assay for a GPCR Off-Target
-
Culture HEK293 cells stably expressing the off-target GPCR and a downstream reporter gene (e.g., CRE-luciferase).
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dilution series of this compound for a specified time.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the EC50 or IC50 value based on the dose-response curve.
-
2. Tissue Cross-Reactivity (TCR) Studies: For late-stage preclinical candidates, particularly biologics, TCR studies are often required by regulatory agencies.[24][25] These studies use immunohistochemistry to assess the binding of the compound to a panel of human tissues.
-
Rationale: TCR studies identify potential unintended binding sites in various organs, providing a direct link between off-target binding and potential tissue-specific toxicity.[25]
-
Methodology: A panel of normal human tissues is incubated with the test compound, and binding is detected using an appropriate visualization method. The pattern and intensity of staining are then evaluated by a pathologist.[25]
Caption: A tiered workflow for comprehensive cross-reactivity assessment.
Conclusion and Strategic Outlook
A thorough investigation of cross-reactivity is a non-negotiable aspect of preclinical drug development. For a compound like this compound, which belongs to a chemically versatile and biologically active class, a multi-faceted approach to off-target profiling is essential. By strategically combining in silico prediction, broad biochemical screening, quantitative biophysical characterization, and physiologically relevant cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This systematic approach not only satisfies regulatory expectations but, more importantly, enables the early identification and mitigation of potential safety liabilities, ultimately paving the way for the development of safer and more effective medicines.
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A Spectroscopic Journey: Comparative Analysis of Methyl 4-Methylpyrimidine-2-carboxylate and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, pyrimidine derivatives are a cornerstone, forming the structural basis for a vast array of biologically active compounds and functional materials. Among these, methyl 4-methylpyrimidine-2-carboxylate stands as a valuable building block, its utility defined by the reactive ester functionality and the inherent electronic properties of the pyrimidine core. This guide provides a comprehensive spectroscopic comparison of this compound with its key precursors, offering a detailed roadmap for its synthesis and characterization. By understanding the distinct spectral signatures at each synthetic stage, researchers can ensure the purity and identity of their intermediates and final product, a critical aspect of rigorous scientific investigation and drug development.
The Synthetic Pathway: From Nitrile to Ester
The synthesis of this compound is strategically approached through a two-step transformation starting from the readily available precursor, 2-cyano-4-methylpyrimidine. This pathway involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification to yield the target compound. This method is advantageous as it utilizes common laboratory reagents and follows well-established reaction mechanisms.
The overall synthetic workflow can be visualized as follows:
Figure 1: Synthetic route to this compound.
Comparative Spectroscopic Analysis
The transformation of the functional group from nitrile to carboxylic acid and then to a methyl ester imparts distinct and predictable changes in the spectroscopic properties of the molecule. A thorough analysis of these changes using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for reaction monitoring and product confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and proton environments within a molecule. The chemical shifts are highly sensitive to the electronic environment of the nuclei.
¹H NMR Spectroscopy:
The proton NMR spectra are expected to show characteristic shifts for the pyrimidine ring protons, the methyl group protons, and the protons of the functional group at the 2-position.
| Compound | H-5 (ppm) | H-6 (ppm) | -CH₃ (pyrimidine) (ppm) | Functional Group Protons (ppm) |
| 2-Cyano-4-methylpyrimidine | ~7.4-7.6 | ~8.8-9.0 | ~2.6-2.8 | - |
| 4-Methylpyrimidine-2-carboxylic acid | ~7.5-7.7 | ~8.9-9.1 | ~2.7-2.9 | ~13.0-14.0 (broad s, -COOH) |
| This compound | ~7.6-7.8 | ~9.0-9.2 | ~2.8-3.0 | ~4.0-4.2 (s, -OCH₃) |
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃). Please note that exact chemical shifts can vary based on solvent and concentration.
¹³C NMR Spectroscopy:
The ¹³C NMR spectra will show significant changes in the chemical shift of the carbon at the 2-position as the functional group is transformed.
| Compound | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -CH₃ (pyrimidine) (ppm) | Functional Group Carbons (ppm) |
| 2-Cyano-4-methylpyrimidine | ~145-150 | ~168-172 | ~120-125 | ~155-160 | ~24-26 | ~115-120 (-C≡N) |
| 4-Methylpyrimidine-2-carboxylic acid | ~160-165 | ~170-174 | ~122-127 | ~157-162 | ~25-27 | ~165-170 (-COOH) |
| This compound | ~158-163 | ~171-175 | ~123-128 | ~158-163 | ~25-27 | ~163-168 (-COO-), ~53-55 (-OCH₃) |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃). Please note that exact chemical shifts can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The conversion from a nitrile to a carboxylic acid and then to an ester results in the appearance and disappearance of characteristic absorption bands.[1]
| Compound | Key IR Absorption Bands (cm⁻¹) |
| 2-Cyano-4-methylpyrimidine | 2220-2240 (strong, sharp, C≡N stretch) |
| 4-Methylpyrimidine-2-carboxylic acid | 2500-3300 (very broad, O-H stretch of carboxylic acid dimer), 1700-1725 (strong, C=O stretch)[1] |
| This compound | 1720-1740 (strong, C=O stretch of ester), 1200-1300 (strong, C-O stretch) |
Table 3: Characteristic IR Absorption Frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) will confirm the successful transformation at each step.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Key Fragmentation Patterns |
| 2-Cyano-4-methylpyrimidine | C₇H₆N₃ | 118.14 | 119.06 | Loss of HCN, fragmentation of the pyrimidine ring. |
| 4-Methylpyrimidine-2-carboxylic acid | C₇H₆N₂O₂ | 138.13 | 139.05 | Loss of H₂O, loss of CO₂, fragmentation of the pyrimidine ring. |
| This compound | C₈H₈N₂O₂ | 152.15 | 153.07 | Loss of ·OCH₃, loss of COOCH₃, fragmentation of the pyrimidine ring. |
Table 4: Mass Spectrometry Data.
Experimental Protocols
The following protocols provide a general framework for the synthesis and spectroscopic analysis of this compound and its precursors.
Synthesis Workflow
Figure 2: Detailed synthetic protocol workflow.
Step 1: Hydrolysis of 2-Cyano-4-methylpyrimidine to 4-Methylpyrimidine-2-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyano-4-methylpyrimidine in an excess of aqueous acid (e.g., 6 M HCl) or base (e.g., 10% NaOH).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The hydrolysis of nitriles can require several hours.[2]
-
Work-up:
-
Acidic Hydrolysis: Cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃ or NaOH) until the carboxylic acid precipitates.
-
Basic Hydrolysis: Cool the reaction mixture and acidify with a suitable acid (e.g., concentrated HCl) until the carboxylic acid precipitates.
-
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 4-methylpyrimidine-2-carboxylic acid.
Step 2: Esterification of 4-Methylpyrimidine-2-carboxylic acid to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-methylpyrimidine-2-carboxylic acid in an excess of anhydrous methanol.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[3]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[4]
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Spectroscopic Analysis Workflow
Figure 3: General workflow for spectroscopic analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is typically used.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion and characteristic fragment ions.
Conclusion
The synthetic route from 2-cyano-4-methylpyrimidine to this compound offers a reliable method for accessing this versatile building block. The distinct and predictable changes in the NMR, IR, and mass spectra at each synthetic step provide a robust analytical framework for reaction monitoring and product verification. By leveraging the comparative spectroscopic data and detailed protocols presented in this guide, researchers can confidently synthesize and characterize these important pyrimidine derivatives, paving the way for new discoveries in medicinal chemistry and materials science.
References
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Fischer Esterification-Typical Procedures. OperaChem. (2024, January 5). Retrieved from [Link]
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Predict 13C carbon NMR spectra. NMRDB.org. (n.d.). Retrieved from [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
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-
predicting likely fragments in a mass spectrum. YouTube. (2023, February 3). Retrieved from [Link]
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- Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. (n.d.).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-methylpyrimidine-2-carboxylate
In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical reagents are paramount to ensuring personnel safety and environmental protection. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-methylpyrimidine-2-carboxylate. By moving beyond a simple checklist and explaining the rationale behind each step, this document aims to be your trusted resource for laboratory safety and chemical handling.
Hazard Assessment and Initial Safety Precautions
Before beginning any disposal procedure, a thorough understanding of the chemical's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound was not definitively available, data for the closely related compound, Methyl pyrimidine-4-carboxylate, indicates several hazards.[1] This related compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Given these potential hazards, it is prudent to handle this compound with a high degree of caution.
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[1]
-
Ventilation: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][3] In case of accidental contact, follow standard first-aid procedures and seek medical attention.[1][3]
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper disposal begins at the point of generation. Based on its potential irritant and toxic properties, this compound should be treated as a hazardous waste.[4][5] It is crucial to never dispose of this chemical down the drain or in regular trash.[6][7]
Key Principles of Waste Segregation:
-
Designated Hazardous Waste Container: Dedicate a specific, clearly labeled container for this compound waste. This includes the pure compound, solutions containing it, and any materials contaminated with it (e.g., pipette tips, absorbent pads).
-
Chemical Incompatibility: This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Store the waste container away from these materials to prevent dangerous reactions.[8] A chemical compatibility chart can be a useful reference for safe storage.[9]
The following diagram illustrates the initial decision-making process for handling chemical waste in the laboratory.
Caption: Decision workflow for chemical waste characterization.
Step-by-Step Collection and Storage Procedures
The collection and storage of hazardous waste are regulated to ensure safety and compliance.[7][10] The following steps provide a clear protocol for managing your this compound waste.
Protocol for Waste Collection and Storage:
-
Container Selection:
-
Choose a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers, especially if there is any uncertainty about the waste stream's corrosivity.[10]
-
Ensure the container has a secure, leak-proof lid.[7]
-
The container must be in good condition, free from cracks or other damage.[7]
-
-
Labeling:
-
Properly label the waste container before adding any waste.
-
Clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[7]
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").[8]
-
Include the date when the first drop of waste was added to the container.[7]
-
-
Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[4][8][11]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][12]
-
The SAA should be a secondary containment system, such as a tray, to contain any potential leaks or spills.
-
Keep the waste container closed at all times, except when adding waste.[4][8]
-
The following diagram outlines the workflow for preparing hazardous waste for disposal.
Caption: Workflow for hazardous waste preparation and storage.
Spill Management and Emergency Procedures
Accidents can happen, and a clear plan for managing spills is crucial for laboratory safety.
In Case of a Spill:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1] Do not use combustible materials like paper towels to absorb flammable solvents if they are part of the waste mixture.
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris.
-
Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, such as alcohol, followed by soap and water.[1] Collect all decontamination materials as hazardous waste.
-
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal: Partnering with Professionals
The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[13] These companies have the expertise and facilities to manage chemical waste in an environmentally responsible and compliant manner.
Your Responsibilities:
-
Contact your EHS Department: Your institution's EHS office is your primary resource for arranging hazardous waste pickup. They will have established procedures and contracts with waste disposal vendors.
-
Provide Accurate Information: Ensure that all waste containers are accurately labeled and that you can provide any necessary documentation to the EHS office or the disposal company.
-
Do Not Attempt On-site Treatment: Unless you have a specifically approved and documented procedure for neutralizing this chemical, do not attempt to treat the waste yourself. Improper treatment can create more hazardous byproducts.
Typical Professional Disposal Methods:
While the specific method will be determined by the disposal company, common practices for this type of chemical waste include:
-
Incineration: High-temperature incineration is a common and effective method for destroying organic chemical waste.[13]
-
Chemical Treatment: In some cases, chemical neutralization or other treatments may be used to render the waste less hazardous before final disposal.
| Disposal Do's and Don'ts | Rationale |
| DO treat as hazardous waste. | Precautionary principle due to potential toxicity and irritant properties.[4][5] |
| DO segregate from incompatible chemicals. | Prevents dangerous chemical reactions.[1][8] |
| DO use clearly labeled, sealed containers. | Ensures safety, proper handling, and regulatory compliance.[7][11] |
| DO store in a designated SAA. | Centralizes waste, minimizes exposure, and facilitates safe pickup.[4][8] |
| DO consult your EHS department for disposal. | Ensures compliance with all federal, state, and local regulations.[10] |
| DON'T pour down the drain. | Prevents contamination of waterways and damage to the sewer system.[6] |
| DON'T dispose of in regular trash. | Avoids potential exposure to custodial staff and environmental contamination.[6][7] |
| DON'T mix with unknown waste streams. | Prevents unpredictable and potentially hazardous reactions. |
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental stewardship.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
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Hazardous Waste Experts. A Primer On Laboratory Waste Disposal. [Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]
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Cole-Parmer. Chemical Compatibility Database. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-methylpyrimidine-2-carboxylate
Hazard Profile: Understanding the Risks
Methyl 4-methylpyrimidine-2-carboxylate and its close analogs are classified as hazardous substances. The primary routes of exposure and associated risks are through inhalation, skin contact, eye contact, and ingestion. A clear understanding of these hazards is the foundation of a robust safety plan.
The known hazard classifications necessitate a multi-faceted approach to protection, focusing on isolating the researcher from the chemical through engineering controls and appropriate Personal Protective Equipment (PPE).[1][3]
| Hazard Statement | Description | Primary Exposure Route | Implication for PPE |
| H302: Harmful if swallowed | Acute oral toxicity. | Ingestion | Strict prohibition of eating/drinking in the lab; proper glove removal technique is critical. |
| H332 / H335: Harmful if inhaled / May cause respiratory irritation | Acute inhalation toxicity and irritation of the respiratory tract.[1][3] | Inhalation | All handling of solids or solutions must occur in a certified chemical fume hood. Respiratory protection may be required for spill cleanup. |
| H315: Causes skin irritation | Can cause redness, itching, and inflammation upon contact with skin.[1] | Skin Contact | Impermeable gloves and a long-sleeved lab coat are mandatory to prevent direct contact. |
| H319: Causes serious eye irritation | Can cause significant, potentially damaging, eye irritation upon contact.[1] | Eye Contact | Chemical safety goggles are required at all times to protect against splashes and aerosols. |
The First Line of Defense: Engineering Controls
Before considering PPE, which protects only the individual wearer, the primary goal is to minimize exposure at the source.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, must be performed inside a properly functioning and certified chemical fume hood. This is the most critical engineering control to mitigate the identified inhalation hazard.[3]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation.[1]
Essential Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the hazard profile. The following PPE is mandatory for all personnel handling this compound.
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant chemical safety goggles are required. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with the material under pressure or heat.[3]
-
Causality: Goggles provide a seal around the eyes, protecting against the serious eye irritation (H319) that can be caused by splashes or aerosols.[1] Standard safety glasses do not offer sufficient protection.
-
-
Skin and Body Protection:
-
Requirement: A long-sleeved, knee-length laboratory coat made of a chemically resistant material (e.g., polyester/cotton blend) must be worn and fully fastened. Chemically resistant aprons or coveralls may be necessary for larger-scale operations.
-
Causality: The lab coat provides a removable barrier against accidental spills and contact, which is critical given the compound's classification as a skin irritant (H315).[1]
-
-
Hand Protection:
-
Requirement: Chemically resistant, disposable gloves (e.g., Nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use.
-
Causality: Gloves are the primary barrier to prevent skin contact and irritation. Since no specific permeation data is available for this compound, the "double gloving" technique is recommended for added protection during direct handling. Gloves should be removed promptly after handling the material and before touching any other surfaces (e.g., keyboards, door handles). Hands must be washed thoroughly after glove removal.[4][5]
-
-
Respiratory Protection:
-
Requirement: Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, in the event of a significant spill outside of containment or a failure of the ventilation system, a NIOSH-approved air-purifying respirator with organic vapor cartridges would be necessary for emergency response personnel.[6]
-
Causality: This addresses the acute inhalation hazard (H332/H335) in non-routine, emergency situations where vapor or aerosol concentrations may exceed safe limits.[1][3]
-
Procedural Guide: Step-by-Step Protocols
Protocol 1: PPE Donning and Doffing Sequence
Correctly putting on and taking off PPE is a critical procedure to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Protocol 2: Safe Handling and Disposal
This protocol outlines the core steps for safely handling the chemical and managing the resulting waste stream.
-
Preparation:
-
Verify the chemical fume hood is operational and the sash is at the indicated safe height.
-
Assemble all necessary equipment (spatula, weigh paper, glassware, solvent) and place it inside the fume hood.
-
Don all required PPE as per Protocol 1.
-
-
Handling (Inside Fume Hood):
-
Carefully open the container with the this compound.
-
Weigh the desired amount of the solid onto weigh paper or directly into a tared vessel. Avoid creating dust.
-
Slowly add the solid to the solvent in your reaction vessel to minimize splashing.
-
Securely close the primary container and wipe it down with a damp cloth before removing it from the fume hood.
-
-
Post-Handling & Disposal:
-
All disposable materials that have come into contact with the chemical (e.g., gloves, weigh paper, pipette tips) are considered hazardous waste.
-
Place these contaminated items into a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.[1]
-
Doff PPE as per Protocol 1, ensuring contaminated items are disposed of correctly.
-
Wash hands thoroughly with soap and water.
-
Caption: Safe Chemical Handling Workflow.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. For small spills within a fume hood, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not attempt to clean up large spills or spills outside of containment without appropriate training and respiratory protection.[1][3]
By adhering to these stringent protocols, founded on a comprehensive understanding of the potential hazards, researchers can effectively mitigate risks and ensure a safe laboratory environment when working with this compound.
References
-
This compound Product Page. Chemsrc. [Link]
-
2-AMINO 4-METHYLPYRIDINE for Synthesis Safety Data Sheet. Loba Chemie. [Link]
-
Methyl 4-aminopyridine-2-carboxylate Hazard Information. PubChem. [Link]
-
This compound Safety Information. bedoukian.com. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
